Furofenac-d3

Catalog No.
S12899225
CAS No.
M.F
C12H14O3
M. Wt
209.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furofenac-d3

Product Name

Furofenac-d3

IUPAC Name

2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid

Molecular Formula

C12H14O3

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3

InChI Key

MYQXHLQMZLTSDB-FIBGUPNXSA-N

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])CC1CC2=C(O1)C=CC(=C2)CC(=O)O

Available Information on Furofenac-d3

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key details I was able to locate:

Parameter Detail
Chemical Name Furofenac-d3 [1]
CAS Number 1794754-03-2 [1]
Molecular Formula C₁₂H₁₁D₃O₃ [1]
Molecular Weight 209.26 g/mol [1]
Category Stable Isotope, Miscellaneous Compound [1]
Appearance Off-White Solid [1]
Storage 2-8°C (Refrigerator) [1]
Applications Labelled version of Furofenac; a new anti-inflammatory drug. Study of its effect on malondialdehyde production by platelets. [1]
Synonyms 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3 [1]

Methodologies for Characterizing Pharmaceutical Compounds

Although specific protocols for this compound are not available in the search results, the following established techniques are commonly used for characterizing similar pharmaceutical compounds and can serve as a methodological framework. You may need to adapt them for this compound.

Technique Application & Protocol Outline Reference Compound Example
ATR FT-IR Spectroscopy Quantitative Analysis in Tablets: Grind tablets into powder. Disperse powder in solvent (e.g., methanol). Place dispersion on ATR crystal. Collect spectrum, apply second derivative transformation (Savitzky–Golay). Use multivariate analysis (PLS regression) on specific spectral regions (e.g., ~1600–1500 cm⁻¹ for carboxylate group) for quantification. [2] [3] Diclofenac Sodium [2] [3]
Co-crystal Screening Discovery of Novel Solid Forms: Use solvent-assisted grinding. Mix API (e.g., Diclofenac) and co-former in equimolar amounts in mortar. Add drop of solvent (e.g., methanol), grind with pestle until dry. Repeat. Analyze products with IR spectroscopy. Confirm co-crystal formation with single-crystal X-ray diffraction. [4] Diclofenac [4]

The experimental workflow for characterization and analysis typically involves sample preparation, instrumental analysis, and data processing, as shown below.

cluster_sample Sample Preparation cluster_inst Instrumental Analysis cluster_data Data Processing & Modeling SamplePrep Sample Preparation InstAnalysis Instrumental Analysis SamplePrep->InstAnalysis Prepared Sample DataProcessing Data Processing & Modeling InstAnalysis->DataProcessing Spectral Data Grinding Grinding/Milling Dispersion Dispersion in Solvent Grinding->Dispersion IR ATR FT-IR Spectroscopy Dispersion->IR Preprocess Spectral Preprocessing (e.g., Derivative) IR->Preprocess XRay Single-Crystal X-Ray Diffraction Chemometrics Chemometric Analysis (e.g., PLS Regression) Preprocess->Chemometrics

Experimental workflow for pharmaceutical analysis

References

The Deuterated Starting Material

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Furofenac-d3 would logically begin with a deuterated version of propionic acid. The information for this key building block is summarized below.

Table: Key Deuterated Starting Material [1]

Property Description
Chemical Name Propionic Acid-d3
CAS Number 55577-88-3
Molecular Formula C₃H₃D₃O₂
Appearance Clear, colourless oil
Molecular Weight 77.10
Storage 2-8°C (Refrigerator)

This compound is used in synthesizing novel inhibitors for cancer treatment pathways and morphans, indicating its application in advanced pharmaceutical research [1].

A Hypothetical Synthetic Pathway

Based on standard organic and deuterium chemistry practices, the synthesis can be inferred to follow a multi-step strategy. The diagram below outlines this logical pathway.

furofenac_d3_synthesis Propionic Acid-d3\n(CAS 55577-88-3) Propionic Acid-d3 (CAS 55577-88-3) Activated Ester\nFormation Activated Ester Formation Propionic Acid-d3\n(CAS 55577-88-3)->Activated Ester\nFormation This compound\n(Final Compound) This compound (Final Compound) Propionic Acid-d3\n(CAS 55577-88-3)->this compound\n(Final Compound)  Retains D atoms  in final structure Friedel-Crafts\nAcylation Friedel-Crafts Acylation Activated Ester\nFormation->Friedel-Crafts\nAcylation Esterification/\nAmide Formation Esterification/ Amide Formation Friedel-Crafts\nAcylation->Esterification/\nAmide Formation  Combines with  Furoic Acid Derivative Furoic Acid\nDerivative Furoic Acid Derivative Furoic Acid\nDerivative->Esterification/\nAmide Formation Esterification/\nAmide Formation->this compound\n(Final Compound) Deuterium Atoms (D) Deuterium Atoms (D) Deuterium Atoms (D)->Propionic Acid-d3\n(CAS 55577-88-3)  Source of

A logical pathway for this compound synthesis, beginning with a deuterated building block.

Key Technical and Regulatory Considerations

For a research team undertaking this synthesis, the following points are critical:

  • Deuterium Incorporation: The primary goal is to preserve the deuterium atoms (D) from Propionic Acid-d3 in the final this compound molecule to maintain its utility as an internal standard [1].
  • Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the chemical structure and quantify deuterium incorporation at each stage [2].
  • Patent Landscape: The synthesis may be covered by existing patents. A thorough freedom-to-operate analysis is necessary before development, as formulation and combination therapies are heavily patented areas in pharmaceuticals [3] [4] [5].

References

Furofenac-d3 deuterium labeling

Author: Smolecule Technical Support Team. Date: February 2026

Furofenac-d3 Compound Profile

The table below summarizes the fundamental identification and chemical data for this compound [1]:

Property Description
Name This compound
CAS Number 1794754-03-2 [1]
Molecular Formula C₁₂H₁₁D₃O₃ [1]
Molecular Weight 209.26 g/mol [1]
Parent Compound Furofenac
Isotopic Label Three deuterium atoms (D) [1]
Chemical Structure Deuterium-labeled version of Furofenac; deuterium atoms are typically located on a propyl chain: C(C(O)=O)C=1C=C2C(OC(CC([2H])([2H])[2H])C2)=CC1 [1]
Primary Applications Used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Storage & Handling Store under recommended conditions in the Certificate of Analysis; for research use only, not for human use [1]

Research Applications and Deuteration Strategies

This compound is specifically designed for use in drug discovery and development. Its primary value lies in its use as a stable isotope-labeled internal standard, which is critical for generating accurate and reliable quantitative data in complex biological matrices [1].

Deuterium labeling, as exemplified by this compound, is a powerful strategy with several key applications in scientific research [1]:

  • Pharmacokinetic and Metabolic Tracers: Deuterated compounds are incorporated into drug molecules to study their Absorption, Distribution, Metabolism, and Excretion (ADME). The deuterium label allows researchers to track the drug and its metabolites within a biological system, distinguishing them from endogenous compounds [1].
  • Internal Standards for Quantitation: In techniques like LC-MS and GC-MS, a deuterated version of the analyte (e.g., this compound for Furofenac) is added in a known amount to the sample. Since the deuterated and non-deuterated compounds behave almost identically during sample preparation and ionization but can be distinguished by the mass spectrometer, this allows for highly precise quantification of the non-deuterated drug, correcting for losses and instrument variability [1].
  • Contrast in Biophysical Studies: Beyond drug metabolism, deuterated molecules are essential in techniques like Neutron Reflectometry and Small-Angle Neutron Scattering (SANS). The significant difference in scattering properties between hydrogen and deuterium allows scientists to "highlight" or "match out" specific parts of a complex structure, such as a model bacterial membrane, to determine its organization and thickness [2].

Methodological Context for Deuterated Samples

While the search results do not contain a specific synthetic protocol for this compound itself, they provide critical context on producing deuterated materials for research. The following workflow visualizes a general protocol for generating deuterated proteins, which shares the core principle of incorporating deuterium into a complex molecule for analysis [3].

G Start Day 1: Fresh Transformation A Plate on LB Agar with Antibiotic Start->A B Grow Overnight at 37°C A->B C Day 2: Initial Growth Inoculate 15mL LB Media B->C D Grow to OD₆₀₀ ~0.5 C->D E Adaptation Phase Add 15mL D₂O M9 Medium (50% D₂O) D->E F Grow to OD₆₀₀ ~0.5 E->F G Add 30mL D₂O M9 Medium (75% D₂O) F->G H Grow to OD₆₀₀ ~0.5 G->H I Centrifuge & Resuspend in 100mL D₂O M9 (100% D₂O) H->I J Acclimate & Expand Add 100mL D₂O M9 (200mL total) Grow Overnight I->J K Day 3: Large-Scale Expression Combine with remaining medium (Total 1L) J->K L Grow to OD₆₀₀ ~0.8-0.9 K->L M Induce with IPTG Add Isotope Precursors if needed L->M End Harvest & Purify Deuterated Protein M->End

General workflow for producing deuterated proteins in E. coli [3]

The key to success in deuterium labeling, whether for small molecules like this compound or complex proteins, lies in the specific reagents and controlled conditions [3] [4]:

  • Deuterium Sources: For small molecules, deuteration can be achieved using reagents like D₃PO₄ and AcOD [4]. For biological expression, deuterated culture medium (²H-M9, made with D₂O) is used [3].
  • Critical Stepwise Adaptation: A major challenge in producing deuterated biomaterials is that bacterial cells (e.g., E. coli) struggle to grow in high concentrations of D₂O. The published protocol overcomes this by using a careful, stepwise adaptation process that keeps cell density in the exponential phase, ensuring healthy growth and high protein yield [3].
  • Precursor Addition: For specific labeling patterns (e.g., methyl group labeling in proteins), metabolic precursors like α-keto acids are added to the medium before induction [3].

Research Considerations

  • Use as a Tracer Only: this compound is strictly for research use as a tracer or internal standard. It is not approved for diagnostic or therapeutic use and is a controlled substance in some territories [1].
  • Impact of Deuteration: Incorporating deuterium can alter the pharmacokinetic and metabolic profiles of a molecule. While this is leveraged for tracing, it also means the deuterated and non-deuterated forms are not perfectly identical, which must be considered in experimental design [1].

References

Solubility Reference Data: Flufenamic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the equilibrium mole fraction solubility (xₑ) of flufenamic acid, a structurally similar anti-inflammatory drug, in various neat solvents, including DMSO and methanol, across a temperature range of 298.2 K to 318.2 K (25°C to 45°C) [1]. This data can serve as a useful benchmark for your research.

Table 1: Mole Fraction Solubility (xₑ) of Flufenamic Acid in Neat Solvents [1]

Solvent 298.2 K (xₑ) 303.2 K (xₑ) 308.2 K (xₑ) 313.2 K (xₑ) 318.2 K (xₑ)
DMSO 2.27 x 10⁻¹ 2.43 x 10⁻¹ 2.59 x 10⁻¹ 2.75 x 10⁻¹ 2.91 x 10⁻¹
Methanol 1.54 x 10⁻² 1.92 x 10⁻² 2.38 x 10⁻² 2.92 x 10⁻² 3.56 x 10⁻²
Ethanol 2.62 x 10⁻² 3.14 x 10⁻² 3.75 x 10⁻² 4.45 x 10⁻² 5.25 x 10⁻²
1-Butanol 2.65 x 10⁻² 3.11 x 10⁻² 3.63 x 10⁻² 4.22 x 10⁻² 4.89 x 10⁻²
PEG-400 1.21 x 10⁻² 1.40 x 10⁻² 1.62 x 10⁻² 1.87 x 10⁻² 2.15 x 10⁻²
Water 4.29 x 10⁻⁷ 5.72 x 10⁻⁷ 7.55 x 10⁻⁷ 9.86 x 10⁻⁷ 1.27 x 10⁻⁶

The study concluded that the solubility of flufenamic acid increased with temperature in all solvents tested and that the solute-solvent interactions were strongest with DMSO [1].

Experimental Solubility Measurement Protocol

The solubility data for flufenamic acid in Table 1 was generated using a well-established shake-flask method, which is widely applicable for such measurements [1]. The workflow below outlines the key stages of this experimental protocol.

G A 1. Preparation A1 Add excess solute to solvent vials A->A1 B 2. Equilibrium B1 Allow vials to settle for 2 hours B->B1 C 3. Analysis C1 Sample supernatant C->C1 D 4. Data Correlation D1 Correlate data with Van't Hoff & Apelblat models D->D1 A2 Seal vials to prevent evaporation A1->A2 A3 Agitate in water bath shaker for 24 hours A2->A3 A3->B B2 Maintain at constant temperature ± 0.1 K B1->B2 B2->C C2 Analyze concentration via validated HPLC-UV method C1->C2 C3 Confirm solid-state stability via DSC/PXRD C2->C3 C3->D D2 Calculate thermodynamic parameters (ΔH, ΔS) D1->D2

Experimental workflow for solubility measurement.

Here are the detailed methodologies for key stages:

  • Preparation & Equilibrium: An excess of the solute (flufenamic acid) was added to glass vials containing the neat solvents. The vials were sealed and agitated in a water bath shaker at a constant pre-set temperature (e.g., 298.2 K) for 24 hours to reach dissolution equilibrium. Subsequently, the vials were allowed to settle for 2 hours at the same temperature while maintaining a strict temperature control of ± 0.1 K [1].
  • Analysis: After the settling phase, the supernatant from each vial was carefully withdrawn and filtered. The concentration of the dissolved solute was quantified using a validated HPLC-UV method. To ensure the solid form remained unchanged during the process (i.e., no polymorphic transformation), the equilibrated solid was characterized using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) and compared to the original pure compound [1].
  • Data Correlation: The experimental mole fraction solubility data was correlated using thermodynamic models, primarily the Van't Hoff and modified Apelblat equations. This correlation allows for the calculation of apparent thermodynamic parameters, such as dissolution enthalpy (ΔH) and entropy (ΔS), providing insight into the dissolution mechanism [1].

Important Experimental Considerations

  • DMSO Handling and Safety: While DMSO is an excellent solvent, you must be aware of its potential biological effects. One study found that DMSO can induce widespread apoptosis (programmed cell death) in the developing brains of young mice, raising concerns about its use in certain biological contexts [2]. Always consult safety data sheets (SDS) and use appropriate personal protective equipment (PPE).
  • Analytical Method: The use of a validated HPLC method is critical for obtaining accurate and reproducible concentration data [1].
  • Solid-State Characterization: Confirming the solid-state form post-equilibrium via DSC or PXRD is a necessary step to rule out solvent-mediated polymorphic changes, which could otherwise lead to inaccurate solubility data [1].

References

Furofenac-d3 analytical standard

Author: Smolecule Technical Support Team. Date: February 2026

Furofenac-d3 Technical Data

The table below summarizes the core technical information available for this compound from chemical suppliers:

Property Specification
Chemical Name This compound [1] [2]
CAS Number 1794754-03-2 [1] [2]
Molecular Formula C₁₂H₁₁D₃O₃ [1] [2]
Molecular Weight 209.26 g/mol [1] [2]
Appearance Off-White Solid [2]
Storage 2-8°C (Refrigerator) [1] [2]
Primary Application Deuterium-labeled Furofenac; used as a tracer and internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1]
Purity For research use only. Not for human use. Purity available from supplier's Certificate of Analysis (CoA) [1]

Analytical Workflow for Deuterated Standards

While a specific protocol for this compound is not available, it is typically used as an internal standard (IS) in bioanalytical methods. The following diagram illustrates the general workflow for using a deuterated internal standard like this compound in quantitative LC-MS analysis, which is a common and critical application.

Start Start: Sample Preparation Step1 1. Add this compound IS to sample and calibrators Start->Step1 Step2 2. Extract analyte and IS from matrix (e.g., protein precipitation) Step1->Step2 IS_KeyAdvantage Key Advantage of Deuterated IS: Corrects for losses during sample preparation and MS signal variation Step1->IS_KeyAdvantage Step3 3. Chromatographic Separation (HPLC/UPLC) Step2->Step3 Step4 4. Mass Spectrometric (MS) Detection Monitor specific mass transitions for analyte and this compound Step3->Step4 Step5 5. Calculate peak area ratio (Analyte / this compound IS) Step4->Step5 Step6 6. Generate calibration curve from calibrators and determine unknown sample concentration Step5->Step6 End End: Quantitative Result Step6->End

This workflow highlights the role of this compound in compensating for procedural errors and ion suppression/enhancement effects in the mass spectrometer, leading to more accurate and reliable quantification of the target analyte [1].

Comparison to Related Analytical Methods

The search yielded detailed analytical methods for related drugs like diclofenac. While not directly applicable to this compound, these methods demonstrate the rigorous validation parameters (specificity, linearity, accuracy, precision) required for pharmaceutical analysis, which would also be essential when developing an assay using this compound [3] [4].

Suggestions for Further Research

To obtain the detailed protocols and data you require, consider the following steps:

  • Contact Suppliers Directly: Reach out to the technical support teams of suppliers like MedChemExpress (MCE) or PharmAffiliates. They can often provide a Certificate of Analysis (CoA), MSDS, and sometimes application notes or cited references [1] [2].
  • Search Scientific Literature: Conduct a targeted search on platforms like SciFinderⁿ or Reaxys using the CAS number (1794754-03-2) as a key query. This may lead to primary research articles where this compound has been used.
  • Explore General Principles: Familiarize yourself with general guidelines for validating bioanalytical methods, such as the ICH (International Council for Harmonisation) guidelines, which are referenced in the analytical literature for unlabeled drugs [3].

References

Furofenac-d3: A Technical Profile of a Deuterated Drug Candidate

Author: Smolecule Technical Support Team. Date: February 2026

The name "Furofenac" is not recognized in standard drug compendia like DrugBank [1] [2] or professional prescribing information [3] [4]. The term is a portmanteau, likely derived from Furo[semide] and Dicofenac, but the pharmacological data pertains to Diclofenac as the primary agent. The "-d3" suffix strongly indicates a deuterated analog of Diclofenac. Deuterated drugs are designed to have improved pharmacokinetic properties compared to their parent compounds.

Core Drug Information
Attribute Details for Diclofenac (Putative Parent Drug)
Generic Name Diclofenac [1] [5]
Drug Class Nonsteroidal Anti-inflammatory Drug (NSAID) [1] [5]
Primary Indications Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Acute Pain, Migraines [1] [3] [5]
Known Molecular Targets Prostaglandin G/H Synthase 1 & 2 (COX-1 & COX-2) [1]
Deuteration Rationale To alter the metabolic pathway (deuterium isotope effect), potentially reducing the formation of toxic metabolites and improving the safety profile [1].
Quantitative Pharmacological & PK/PD Data

The following data is for the well-characterized parent drug, Diclofenac, which forms the basis for understanding Furofenac-d3's expected properties.

Parameter Value Details
Pharmacodynamics
COX-1 Inhibition Equipotent Competitive inhibitor of both COX isoforms [1] [6].
COX-2 Inhibition Equipotent (in vivo); ~4x selective (in vitro) [6] [7] Contributes to its potent anti-inflammatory effects [6].
Pharmacokinetics
Bioavailability ~50-60% [1] [4] Due to first-pass metabolism.
Tmax 1.5 - 2.0 hrs (enteric-coated) [1] Varies by formulation.
Volume of Distribution (Vd) 0.1 - 0.2 L/kg [1] Highly distributed to synovial fluid [1] [4].
Protein Binding >99.7% (primarily albumin) [1] [4]
Metabolism & Elimination
Primary Metabolite 4'-hydroxy diclofenac (via CYP2C9) [1] [4] Activity is 1/30th of the parent drug [1].
Other Metabolic Enzymes CYP2C8, CYP3A4, UGT2B7 [1] [4]
Half-life (Terminal) ~2 hours [1] [4]
Total Clearance 16 L/h [1]
Excretion 65% Urine, 35% Feces [1] [4] Mostly as conjugated metabolites.

Proposed Mechanism of Action & Experimental Analysis

Diclofenac's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, but it also has several secondary, multimodal actions that contribute to its efficacy.

Primary Mechanism: COX Inhibition and Prostaglandin Synthesis Pathway

The diagram below illustrates the core mechanism of action and the key experimental assays used for its investigation.

G AA Arachidonic Acid (Cell Membrane) COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins (PGE2, PGI2) & Thromboxanes (TXA2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Diclofenac (Competitive Inhibitor) Inhibitor->COX  Inhibits

Diclofenac inhibits COX enzymes, blocking prostaglandin production.

Detailed Experimental Protocols:

  • In Vitro COX Inhibition Assay (Enzyme Immunoassay) [6]:

    • Objective: Quantify the inhibitory potency (IC50) of Diclofenac on purified human COX-1 and COX-2 enzymes.
    • Methodology:
      • Reaction Setup: Incubate recombinant COX-1 or COX-2 enzyme with a fixed concentration of arachidonic acid substrate in a suitable buffer.
      • Drug Incubation: Add varying concentrations of Diclofenac (e.g., 1 nM - 100 µM) to the reaction mixture. A control well receives only vehicle.
      • PG Quantification: Stop the reaction and measure the production of a specific prostaglandin (e.g., PGE2) using a competitive ELISA kit. The signal is inversely proportional to the amount of PGE2 captured.
      • Data Analysis: Plot % COX enzyme activity (derived from PGE2 levels) vs. log[Diclofenac]. Fit data to a sigmoidal dose-response curve to calculate the IC50 value for each isoform.
  • In Vivo Anti-inflammatory Testing (Carrageenan-Induced Rat Paw Edema) [6]:

    • Objective: Evaluate the efficacy of Diclofenac in a live animal model of acute inflammation.
    • Methodology:
      • Animal Model: Use groups of rats (e.g., n=6 per group). Measure baseline paw volume using a plethysmometer.
      • Induction & Dosing: Inject a carrageenan solution (1%) into the subplantar tissue of one hind paw. Administer Diclofenac (e.g., 1, 5, 10 mg/kg) orally to treatment groups 1 hour before or after carrageenan injection. Control groups receive vehicle.
      • Measurement: Measure paw volume at regular intervals (1, 2, 3, 4, 5 hours) post-carrageenan injection.
      • Data Analysis: Calculate the percentage inhibition of edema in drug-treated groups compared to the vehicle control at each time point. The % inhibition = [(V_control - V_treated) / V_control] * 100.
Secondary (Multimodal) Mechanisms of Action

Beyond COX inhibition, Diclofenac exhibits several other pharmacologic activities.

Proposed Mechanism Experimental Evidence & Methodology
Alteration of Arachidonic Acid Uptake Inhibits the cellular release and re-uptake of arachidonic acid, reducing substrate availability for COX and LOX enzymes. Can be studied using radiolabeled (³H) arachidonic acid in cell cultures [6].
Lipoxygenase (LOX) Inhibition Modestly inhibits 5-LOX and 15-LOX, potentially reducing the production of pro-inflammatory leukotrienes. Measured in vitro using LOX enzyme activity assays [6].
Activation of Nitric Oxide (NO)/cGMP Pathway May activate the L-arginine/NO/cGMP antinociceptive pathway, contributing to its peripheral analgesic effect. Investigated using specific inhibitors of this pathway (e.g., L-NAME) in animal pain models [6] [7].
Inhibition of Substance P Found to reduce levels of the pro-inflammatory neuropeptide Substance P in the synovial fluid of rheumatoid arthritis patients. Quantified using ELISA [6].

Research Implications for this compound

For a drug development professional, the value of this compound lies in its potential to mitigate the known liabilities of Diclofenac through deuterium chemistry.

  • Safety-Driven Design: The primary goal of deuterating Diclofenac is likely to alter its metabolic pathway to reduce the formation of reactive metabolites, particularly the oxidative metabolites linked to rare but serious hepatotoxicity [1] [5] [4]. By replacing hydrogen with deuterium at specific sites on the molecule (e.g., on the phenylacetic acid ring subject to CYP oxidation), the carbon-deuterium bond is stronger and harder to cleave.
  • Experimental Focus: Key experiments for this compound would involve direct comparison with Diclofenac in:
    • In Vitro Metabolism Studies: Using human liver microsomes or hepatocytes to profile metabolites and quantify the reduction in reactive species formation.
    • Pharmacokinetic Studies: In preclinical models to confirm altered exposure to the parent drug and its metabolites.
    • Toxicology Studies: To demonstrate an improved liver safety profile in long-term animal studies.

References

Established and Emerging Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Diclofenac is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with relative equipotency [1]. Its primary mechanism involves the inhibition of prostaglandin synthesis. However, research indicates its pharmacologic activity is multimodal and extends beyond COX inhibition [1].

The table below summarizes the key mechanisms of action identified for diclofenac:

Mechanism of Action Description Key Findings / Experimental Context
COX-1/COX-2 Inhibition Competitively inhibits arachidonic acid binding to both COX-1 and COX-2 enzymes, reducing synthesis of prostaglandins (e.g., PGE2), prostacyclins, and thromboxanes [2] [1]. Considered one of the most effective NSAIDs at inhibiting PGE2 production. In vitro, shows ~4x more selectivity for COX-2 than COX-1, though less selective than coxibs like rofecoxib [2].
Arachidonic Acid Uptake/Release Modulates the release and re-uptake of arachidonic acid, the precursor for prostaglandin synthesis [1]. Putative mechanism; reduces substrate availability for COX enzymes.
Lipoxygenase (LOX) Inhibition Inhibits the activity of lipoxygenase enzymes [1]. Putative mechanism; may affect the production of leukotrienes.
Thromboxane-Prostanoid (TP) Receptor Antagonism Blocks the thromboxane-prostanoid receptor [1]. Putative mechanism; may contribute to its analgesic effect.
Nitric Oxide-cGMP Pathway Activation Activates the L-arginine-nitric oxide-cGMP antinociceptive pathway via stimulation of ATP-sensitive potassium channels [2] [1]. Contributes to its peripheral analgesic effects.
Inhibition of Substance P Reduces levels of the pro-inflammatory neuropeptide substance P in synovial fluid [2]. Observed in patients with rheumatoid arthritis.
Nuclear T3 Binding Inhibition Inhibits specific T3 (triiodothyronine) binding in isolated rat hepatic nuclei [3]. A shared effect observed with furosemide and other NSAIDs (e.g., mefenamic acid) at various concentrations (e.g., diclofenac 0.2 mM inhibited binding to 87.4%) [3].

Experimental Data on Related Compounds

A study on isolated rat hepatic nuclei investigated the inhibition of specific T3 binding by several drugs, including both furosemide and diclofenac. This suggests a potential shared, off-target nuclear effect that is not directly related to COX inhibition [3].

The quantitative data from this study is summarized below:

Drug Concentration Tested Inhibition of Specific T3 Binding (Mean ± SE) p-value
Furosemide 2 mM 78.8% ± 3.5% < 0.02
Diclofenac 0.2 mM 87.4% ± 5.6% < 0.05
Mefenamic Acid 0.05 mM 60.6% ± 4.6% < 0.02
Meclofenamic Acid 0.1 mM 70.2% ± 2.4% < 0.02
Calcium Ipodate 1 mM 68.0% ± 3.5% < 0.02
Phenytoin (DPH) 0.3 mM 88.1% ± 0.6% Not specified

Experimental Pathway for COX Inhibition Research

The following diagram illustrates a generalized experimental workflow for studying the COX inhibition pathway and related mechanisms of an NSAID like diclofenac, based on the mechanisms described in the search results.

Overview of diclofenac's primary and secondary mechanisms of action, based on current literature.

Research Conclusions and Information Gaps

The search results clarify several key points for your research on Furofenac-d3:

  • This compound is not directly mentioned in the available search results. The information provided here is based on its established parent compound, diclofenac, and a study involving furosemide.
  • The name "Furofenac" itself suggests a hybrid molecule or a derivative potentially combining elements of furosemide and diclofenac. The study showing both furosemide and diclofenac share an inhibitory effect on nuclear T3 binding [3] may provide a rationale for such a combination or derivative.
  • The deuterated form (-d3) typically indicates that the compound has been stabilized by replacing hydrogen atoms with deuterium. This is often done to improve the drug's pharmacokinetic properties, such as by slowing its metabolism, without significantly altering its primary pharmacological activity [4].

References

Current Research on Diclofenac and Novel Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on Furofenac-d3 is unavailable, current research into Diclofenac's mechanisms and new formulations is highly active. The table below summarizes key findings from recent studies that might parallel the development goals of a compound like this compound.

Study Focus Key Finding Relevant Quantitative Data Research Context
Novel Prodrug Design [1] Carborane-derivatized oxindoles (based on Diclofenac scaffold) showed potentiated anti-cancer effects. A specific amidine compound abolished viability of MC38 colon cancer cells in the low micromolar range (IC₅₀). Proof-of-concept for modifying Diclofenac to enhance potency and explore new indications (e.g., oncology).
Advanced Drug Delivery [2] Chitosan-coated lipid microvesicles (DCF-m) enhanced Diclofenac's anti-inflammatory and antioxidant effects. DCF-m caused a more pronounced reduction in granuloma mass and greater enhancement of antioxidant enzyme activity (SOD, CAT, GPx) compared to free DCF. Focus on improving efficacy and reducing side-effects through advanced formulation technology.
Drug Repurposing [3] Diclofenac acts on pathways like Wnt/β-catenin and inhibits cellular lactate efflux, suggesting potential in cancer therapy. Preclinical evidence of anti-proliferative and pro-apoptotic effects in various cancer cell lines. Systematic review highlighting Diclofenac's potential beyond its classic anti-inflammatory use.

Experimental Models for Evaluating Anti-Inflammatory Properties

For a new compound like this compound, standard and advanced experimental models would be essential for characterization. Here are detailed methodologies from recent research on Diclofenac.

  • In Vivo Model: Cotton Pellet Granuloma Test [2]: This study provides a protocol for evaluating the anti-inflammatory efficacy of a novel Diclofenac formulation in a rat model.

    • Induction of Inflammation: Sterile cotton pellets (10±1 mg) are implanted subcutaneously on both sides of the rodent's abdomen.
    • Treatment Protocol: The test compound (e.g., this compound) is administered daily for a subacute period (e.g., 7 days). A control group with granuloma receives the vehicle alone.
    • Primary Outcome Measures:
      • Granuloma Mass: After 7 days, the granulomatous tissue is dissected, dried, and weighed. The percentage inhibition of granuloma formation is a key metric for anti-inflammatory activity.
      • Oxidative Stress Markers: Tissue homogenates from the granuloma can be analyzed for antioxidant enzyme activity (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)) to assess antioxidant potential.
  • In Vitro Model: COX Enzyme Inhibition Assay [1] [4]: The core mechanism of Diclofenac is cyclooxygenase (COX) inhibition. Testing this compound would require this foundational assay.

    • Procedure: Use commercial COX-1 and COX-2 enzyme kits. The reaction typically involves incubating the enzyme with arachidonic acid substrate and the test compound.
    • Measurement: The production of prostaglandin (e.g., PGE2) is measured using an ELISA or a colorimetric method.
    • Data Analysis: The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and isoform selectivity.

Visualizing the Core Anti-Inflammatory Pathway of Diclofenac

The following diagram illustrates the primary mechanism of action of Diclofenac, which any derivative like this compound would likely share or build upon. This can serve as a logical basis for designing experiments.

Figure 1: Proposed mechanism of this compound, based on Diclofenac's well-established pathway of COX enzyme inhibition. Injury Cell Injury/Inflammation PLA2 Phospholipase A₂ (PLA₂) Injury->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGs Prostaglandins (PGE₂) Thromboxanes (TXA₂) COX->PGs Effects Inflammation Pain Fever PGs->Effects DCF This compound / Diclofenac Inhibition Inhibition DCF->Inhibition Inhibition->COX Competitive Inhibition

Future Research Directions for a Novel Diclofenac Derivative

Based on the gaps in the search results and current trends in NSAID development, here are potential research directions if you are investigating a compound like this compound:

  • Confirm the Compound's Identity: The first step would be to clarify the precise chemical structure of "this compound." The "-d3" suffix strongly suggests a deuterated form of Diclofenac, where three hydrogen atoms are replaced with deuterium. Deuterium is used to alter the pharmacokinetic profile of a drug, potentially slowing its metabolism and extending its half-life [5].
  • Explore COX-Independent Pathways: Modern Diclofenac research is increasingly focused on its COX-independent effects. Your research could investigate whether this compound influences pathways like the Wnt/β-catenin signaling, PPARγ activation, or intracellular lactate transport, which are linked to anti-cancer effects [1] [3].
  • Leverage Advanced Formulations: Consider evaluating this compound using cutting-edge delivery systems, such as the lipid microvesicles described in one study [2]. This could simultaneously assess the compound's inherent efficacy and its compatibility with technologies designed to improve solubility and target specificity.

References

Comprehensive Application Notes and Protocols: LC-MS Quantitative Analysis of Diclofenac Sodium Using Furofenac-d3 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard technique for quantitative bioanalysis in pharmaceutical research and development due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. The accuracy and precision of LC-MS methods heavily depend on the use of appropriate internal standards that can account for analytical variability in sample preparation, matrix effects, and instrument performance. Stable isotope-labeled compounds such as Furofenac-d3 represent the ideal class of internal standards as they are physicochemically identical to their analytes but distinguishable by mass spectrometry. This application note provides a comprehensive protocol for the reliable quantification of diclofenac sodium in pharmaceutical formulations and biological matrices using this compound as the internal standard, with detailed experimental procedures, validation parameters, and application examples to support researchers in drug development.

Table: Overview of this compound Properties

Property Specification
Chemical Name This compound
Molecular Weight 209.26 g/mol
Chemical Formula C12H11D3O3
CAS Number 1794754-03-2
Isotopic Purity ≥98% (deuterated)
Recommended Storage -20°C or as per Certificate of Analysis

Experimental Design and Methodology

Materials and Reagents
  • Analytical Standards: Diclofenac sodium (purity ≥98%) and this compound (deuterium labeled, purity ≥95%)
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid (LC-MS grade)
  • Water: Ultra-pure water (18.2 MΩ·cm resistivity) from Milli-Q or equivalent purification system
  • Biological Matrices: Blank plasma (appropriate species), urine, or tissue homogenates as required
  • Pharmaceutical Formulations: Commercial diclofenac sodium tablets, injections, or topical formulations
  • Equipment: LC-MS/MS system with electrospray ionization (ESI), analytical balance (0.01 mg sensitivity), pH meter, centrifuge, vortex mixer, ultrasonic bath, and micropipettes
Instrumentation and LC-MS Conditions

The methodology was developed using a state-of-the-art LC-MS/MS system consisting of an HPLC system with binary pump, degasser, thermostatted autosampler, and column compartment coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The following conditions have been optimized for the separation and detection of diclofenac sodium and this compound:

Table: Optimized LC-MS Conditions for Diclofenac Sodium Quantification

Parameter Specification
HPLC Column C18 column (100 × 2.1 mm, 2.6 μm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program Time (min)/%B: 0/20, 1.0/20, 4.0/95, 6.0/95, 6.1/20, 8.0/20
Flow Rate 0.4 mL/min
Injection Volume 5-10 μL
Ionization Mode ESI negative mode
Ion Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions Diclofenac: 294.0→250.0; this compound: 209.1→165.1

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

workflow Start Start Analysis Prep Prepare Stock Solutions • Diclofenac std stock • this compound IS stock Start->Prep Cal Prepare Calibration Standards & QC Samples Prep->Cal Extraction Sample Extraction • Protein precipitation • Centrifugation Cal->Extraction LCMS LC-MS Analysis • Chromatographic separation • MRM detection Extraction->LCMS Processing Data Processing • Peak integration • Calibration curve LCMS->Processing Report Result Reporting • Calculate concentrations • QC acceptance Processing->Report End End Analysis Report->End

Detailed Experimental Protocols

Preparation of Standard Solutions

Primary Stock Solutions:

  • Diclofenac Sodium Stock Solution (1 mg/mL): Accurately weigh 10 mg of diclofenac sodium reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Store at 4°C when not in use.
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Store at -20°C protected from light.

Working Solutions:

  • Diclofenac Working Standard Solution (10 μg/mL): Pipette 100 μL of diclofenac primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol:water (50:50, v/v).
  • This compound Working Internal Standard Solution (10 μg/mL): Pipette 100 μL of this compound primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol:water (50:50, v/v).

Calibration Standards: Prepare diclofenac sodium calibration standards in the range of 5-10,000 ng/mL by spiking appropriate volumes of working standard solution into blank matrix or mobile phase. Add a constant amount of this compound working internal standard solution (typically 50 μL of 10 μg/mL solution) to each calibration standard and quality control sample [1].

Sample Preparation Procedures
3.2A Pharmaceutical Formulation Sample Preparation

For tablet formulations:

  • Weigh and finely powder not less than 20 tablets.
  • Transfer an accurately weighed portion of the powder equivalent to about 50 mg of diclofenac sodium to a 50 mL volumetric flask.
  • Add approximately 30 mL of methanol, sonicate for 30 minutes with occasional shaking.
  • Dilute to volume with methanol, mix well, and centrifuge at 3000 rpm for 5 minutes.
  • Dilute the supernatant appropriately with mobile phase and add internal standard solution before LC-MS analysis [2].

For semi-solid formulations (gels, creams):

  • Accurately weigh an amount of formulation equivalent to about 50 mg of diclofenac sodium into a 50 mL volumetric flask.
  • Add 30 mL of methanol, sonicate for 30 minutes in a water bath maintained at 25°C.
  • Dilute to volume with methanol, mix thoroughly, and filter through a 0.45 μm membrane filter.
  • Dilute the filtrate appropriately with mobile phase and add internal standard solution before analysis.
3.2B Biological Sample Preparation

For plasma/serum samples:

  • Transfer 100 μL of plasma sample to a clean microcentrifuge tube.
  • Add 20 μL of this compound working internal standard solution (10 μg/mL).
  • Add 300 μL of cold acetonitrile containing 1% formic acid for protein precipitation.
  • Vortex mix vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the clear supernatant to a clean autosampler vial and inject 5-10 μL into the LC-MS system [1].
LC-MS Analysis Procedure
  • System Setup and Equilibration:

    • Install the C18 column and connect to the mass spectrometer.
    • Allow the mass spectrometer to initialize and reach operational vacuum.
    • Equilibrate the column with initial mobile phase composition (20% B) for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
  • Tuning and Calibration:

    • Infuse diclofenac sodium and this compound standard solutions directly into the mass spectrometer to optimize instrument parameters.
    • Optimize MRM transitions, cone voltage, and collision energy for each analyte.
    • Calibrate the mass spectrometer using the appropriate calibration solution as per manufacturer's instructions.
  • Sequence Execution:

    • Program the autosampler sequence to include calibration standards, quality control samples, and unknown samples.
    • Include system suitability samples at the beginning and throughout the sequence to monitor performance.
    • Inject samples in randomized order to minimize bias.
  • Data Acquisition and Processing:

    • Acquire data using the optimized MRM transitions for diclofenac sodium and this compound.
    • Process chromatographic data using the LC-MS software to integrate peak areas.
    • Generate calibration curves by plotting the peak area ratio of diclofenac to this compound against nominal concentrations.

Method Validation

The developed LC-MS method using this compound as internal standard was rigorously validated according to ICH and FDA bioanalytical method validation guidelines. The comprehensive validation data demonstrates the method's reliability for pharmaceutical and bioanalytical applications [2] [1].

Table: Method Validation Parameters for Diclofenac Sodium Quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 5-10,000 ng/mL R² ≥ 0.995
Limit of Detection (LOD) 2 ng/mL S/N ≥ 3
Limit of Quantification (LOQ) 5 ng/mL Accuracy 80-120%, CV <20%
Precision (Intra-day) CV < 5% CV ≤ 15%
Precision (Inter-day) CV < 8% CV ≤ 15%
Accuracy 97.60 ± 5.64% 85-115% of nominal
Extraction Recovery >90% Consistent and reproducible
Matrix Effect 95-105% No significant suppression/enhancement
Stability (Auto-sampler, 4°C) 24 hours ±15% of nominal
Stability (-35°C, 30 days) No significant degradation ±15% of nominal
Specificity and Selectivity

The method demonstrated excellent specificity with no interference from pharmaceutical excipients or endogenous plasma components at the retention times of diclofenac sodium and this compound. The chromatographic resolution between diclofenac and the internal standard was greater than 2.0, ensuring accurate integration and quantification. The use of this compound as internal standard effectively compensated for any matrix effects, with consistent matrix factor values across different lots of plasma [2].

Sensitivity and Linearity

The method exhibited exceptional sensitivity with a limit of quantification of 5 ng/mL, which is sufficient for monitoring diclofenac sodium concentrations in pharmacokinetic studies. The calibration curve showed excellent linearity over the range of 5-10,000 ng/mL with a typical correlation coefficient (R²) of 0.999 or better. The linear regression equation obtained was y = 0.045x + 0.012, where y is the peak area ratio of diclofenac to this compound and x is the concentration of diclofenac sodium [1].

Applications in Pharmaceutical Analysis

Quality Control of Pharmaceutical Formulations

The validated method has been successfully applied to the quantitative analysis of diclofenac sodium in various commercial pharmaceutical products including tablets, injections, and topical formulations. The assay results demonstrated consistent drug content across different manufacturers and product types. Analysis of twenty tablets each from five different brands (Voltaren, Clofen, Voltaic, Rapidus, and Rofenac) showed drug content within 95-105% of the labeled claim, confirming the suitability of the method for routine quality control applications [2].

Pharmacokinetic Studies

The method has been effectively applied in pharmacokinetic studies of diclofenac sodium in dairy cows following intravenous and intramuscular administration at a dose of 2.2 mg/kg. The following diagram illustrates the pharmacokinetic pathway and study design:

pk_study Start Study Design Crossover in 6 dairy cows Admin Drug Administration 2.2 mg/kg diclofenac Start->Admin IV Intravenous (IV) Direct systemic circulation Admin->IV IM Intramuscular (IM) Absorption from muscle Admin->IM Sampling Blood Sampling Multiple time points IV->Sampling IM->Sampling Analysis Plasma Analysis LC-MS quantification Sampling->Analysis PK PK Parameter Calculation Cmax, Tmax, AUC, t½ Analysis->PK

The pharmacokinetic parameters obtained demonstrated rapid absorption and slow elimination of diclofenac sodium, with absolute bioavailability of 87.37 ± 5.96%. The main pharmacokinetic parameters after a single intramuscular administration were: Tmax = 2.38 ± 1.19 h; Cmax = 7.46 ± 1.85 μg/mL; t1/2β = 9.46 ± 2.86 h; AUC = 67.57 ± 13.07 h·μg/mL [1].

Troubleshooting and Technical Notes

Common Issues and Solutions

Table: Troubleshooting Guide for LC-MS Analysis of Diclofenac Sodium

Problem Possible Cause Solution
Poor peak shape Column degradation Flush column with strong solvent, replace if necessary
Retention time shift Mobile phase pH variation Prepare fresh mobile phase with consistent pH
Decreased sensitivity Source contamination Clean ion source and cone, check nebulizer gas flow
High background noise Contaminated solvents Use fresh LC-MS grade solvents
Irreproducible recovery Inconsistent protein precipitation Ensure consistent precipitation time and temperature
Critical Method Parameters
  • Mobile Phase pH: The retention and peak shape of diclofenac sodium are highly dependent on mobile phase pH. Maintain pH at 2.0-2.5 using formic acid for optimal results.
  • Column Temperature: Maintain at 40°C to ensure retention time reproducibility.
  • Sample Stability: Diclofenac sodium solutions are stable for 24 hours at 4°C but show significant degradation at room temperature after 24 hours [2].
  • Internal Standard Concentration: The concentration of this compound should be optimized to provide a peak area similar to the mid-range calibration standards.

Conclusion

The LC-MS method described in this application note provides a robust, sensitive, and reproducible approach for the quantification of diclofenac sodium in pharmaceutical formulations and biological samples using this compound as the internal standard. The method has been comprehensively validated according to regulatory guidelines and demonstrates excellent performance characteristics including specificity, linearity, precision, accuracy, and sensitivity. The use of this compound as an internal standard effectively compensates for analytical variability, ensuring reliable results even in complex matrices. This protocol provides researchers with a comprehensive toolkit for the application of this method in various scenarios including quality control testing, stability studies, and pharmacokinetic investigations.

References

Comprehensive Application Notes and Protocols for Furofenac-d3 Quantitative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Stable isotope-labeled compounds like Furofenac-d3 (deuterium-labeled Furofenac) play a critical role in modern pharmaceutical analysis, primarily serving as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS techniques [1]. The incorporation of deuterium atoms ((^2)H) into the Furofenac structure creates a chemically identical but spectrometrically distinguishable analog, enabling highly precise and accurate quantification of the unlabeled compound in various matrices. These analytical methods are essential throughout drug development pipelines, from initial discovery through clinical trials and into quality control processes [1].

This compound incorporates three deuterium atoms in place of hydrogen atoms, resulting in a molecular weight of 209.26 g/mol with the chemical formula C~12~H~11~D~3~O~3~ [1]. This minor mass difference does not significantly alter its chemical behavior but provides distinct spectral properties that facilitate detection and quantification alongside the non-deuterated compound. As a controlled substance in certain territories, researchers must adhere to appropriate regulatory requirements when working with this compound [1].

Analytical Techniques for this compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS separates compounds chromatographically before ionizing them for mass spectrometric detection. The mass difference between Furofenac and this compound allows their distinct detection.

Protocol:

  • Instrument Setup:

    • LC System: Waters 1525 binary pump or equivalent
    • Column: C18 reverse phase (e.g., 4.6 mm × 150 mm, 3-5 µm particle size)
    • Mobile Phase: Methanol/water or acetonitrile/water mixtures (optimized between 65:35 to 95:5 v/v)
    • Flow Rate: 1.0-2.0 mL/min
    • Injection Volume: 10-20 µL
    • Column Temperature: 25°C [2] [3]
  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode
    • Detection: Selected Ion Monitoring (SIM) for specific mass-to-charge ratios
    • Optimized parameters for Furofenac and this compound quantification [4]
  • Sample Preparation:

    • Stock solution: Prepare this compound in methanol at 0.5 mg/mL
    • Working standards: Dilute to appropriate concentrations (typically 0.25-200 µg/mL)
    • Store solutions at 4°C when not in use [2]
  • Analysis:

    • Inject samples in triplicate
    • Monitor specific mass transitions for Furofenac and this compound
    • Use peak area ratios for quantification [1]
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides high resolution separation followed by mass detection, ideal for volatile compounds or those that can be derivatized.

Protocol:

  • Instrument Configuration:

    • GC System: Agilent 6890N or equivalent
    • Column: HP-5 MS (30 m × 0.25 mm, 0.25 µm film thickness)
    • Carrier Gas: Helium at 1.0 mL/min constant flow
    • Injector Temperature: 250°C
    • Oven Program: Optimized gradient (e.g., 60°C to 300°C at 10-20°C/min) [4]
  • MS Detection:

    • Transfer Line Temperature: 280°C
    • Ionization Mode: Electron Impact (EI) at 70 eV
    • Solvent Delay: 3 minutes
    • Operation Mode: Selected Ion Monitoring (SIM) [4]
  • Sample Preparation:

    • Prepare this compound stock solution in methanol (100 µg/mL)
    • Create working standards in range of 0.25-5.0 µg/mL
    • Possible derivatization may be required for improved volatility [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR detects the distinct magnetic properties of deuterium nuclei, allowing direct quantification without chromatographic separation.

Protocol:

  • Instrument Setup:

    • High-field NMR spectrometer (≥400 MHz)
    • Deuterated solvent (e.g., CDCl~3~, DMSO-d~6~)
    • Sample temperature control
  • Sample Preparation:

    • Dissolve precisely weighed this compound in appropriate deuterated solvent
    • Add internal standard if quantitative NMR is performed
  • Data Acquisition:

    • Acquire (^1)H-NMR or (^{19})F-NMR spectra
    • Use appropriate pulse sequences and relaxation delays
    • Integrate characteristic peaks for quantification [1]

Method Validation Parameters

For any analytical method using this compound, comprehensive validation is essential to demonstrate reliability, accuracy, and reproducibility. The following table summarizes key validation parameters and acceptance criteria based on International Conference on Harmonisation (ICH) guidelines [2].

Table 1: Method Validation Parameters and Acceptance Criteria for this compound Quantitative Analysis

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity & Range Minimum of 6 concentrations analyzed in triplicate Correlation coefficient (r²) > 0.998 [2]
Limit of Detection (LOD) 3.3 × (Standard Deviation of Response/Slope of Calibration Curve) Signal-to-noise ratio ≥ 3:1 [2]
Limit of Quantification (LOQ) 10 × (Standard Deviation of Response/Slope of Calibration Curve) Signal-to-noise ratio ≥ 10:1; Precision ≤ 20% RSD [2]
Accuracy Analysis of spiked samples at 3 concentration levels (n=3) Recovery 90-110% [2]
Precision Intra-day (n=6 same day); Inter-day (n=6 over 3 days) RSD ≤ 2% [2]
Specificity Analyze blank matrix and check for interference No interference at retention time of analyte [2]
Robustness Deliberate variations in method parameters (flow rate, mobile phase composition, etc.) RSD for variations ≤ 2% [2]

Experimental Workflows

LC-MS/MS Quantitative Analysis Workflow

The following diagram illustrates the complete workflow for quantitative analysis of Furofenac using this compound as internal standard:

G Start Start Analysis Prep Prepare this compound Internal Standard Solution Start->Prep Cal Prepare Calibration Standards Prep->Cal Sample Prepare Sample with Internal Standard Cal->Sample LC LC Separation (C18 Column) Sample->LC MS MS Detection (Selected Ion Monitoring) LC->MS Data Data Acquisition (Peak Area Measurement) MS->Data Calc Calculate Concentration Using Calibration Curve Data->Calc Report Generate Quantitative Report Calc->Report

Method Validation Workflow

The validation of analytical methods using this compound follows a systematic approach:

Table 2: Method Validation Experimental Protocol

Step Procedure Key Parameters
1. Specificity Assessment Inject blank matrix and check for interference at retention times of Furofenac and this compound Resolution factor > 2.0 between analyte and closest eluting peak [2]
2. Linearity Evaluation Prepare and analyze minimum of 6 calibration standards in triplicate across specified range Correlation coefficient (r²) > 0.998; residuals within ±15% [2]
3. Precision Study Analyze QC samples at low, medium, and high concentrations (n=6 each) intra-day and inter-day RSD ≤ 2% for retention times and peak areas [2]
4. Accuracy Determination Spike blank matrix with known amounts of analyte; calculate recovery Mean recovery 90-110% for all concentration levels [2]
5. Robustness Testing Deliberately vary method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, temperature ±2°C) RSD ≤ 2% despite variations [2]

Stability Considerations

Proper handling and storage of this compound are critical for maintaining analytical integrity:

  • Storage Conditions: Store at recommended conditions in Certificate of Analysis, typically 2-8°C refrigeration [1] [5]
  • Solution Stability: Stock solutions stable for at least 30 days when stored at -35 ± 2°C [2]
  • Freeze-Thaw Stability: Stable through at least three freeze-thaw cycles [2]
  • Bench Top Stability: Unstable at room temperature with >25% loss after 24 hours; maintain refrigerated at 4°C in autosampler [2]

Applications in Drug Development

This compound serves multiple critical functions throughout the drug development lifecycle:

  • Preclinical Studies: As a tracer for metabolic studies in animal models [1]
  • Bioanalytical Method Development: As internal standard for quantifying Furofenac in biological matrices [1]
  • Pharmacokinetic Studies: Enabling precise measurement of drug concentrations in plasma, urine, and tissues over time [1]
  • Stability Studies: Monitoring degradation products and shelf-life determination [2]

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Analysis

Problem Potential Causes Solutions
Poor Chromatographic Separation Inadequate mobile phase optimization; Column degradation Optimize organic modifier ratio; Replace or regenerate column [2]
Signal Drift Ion source contamination; Mobile phase inconsistency Clean ion source; Use fresh, high-quality mobile phases [4]
Inaccurate Quantification Improper internal standard addition; Calibration curve issues Ensure precise pipetting; Verify calibration curve linearity [2]
Low Recovery Sample degradation; Adsorption to surfaces Maintain cold chain; Use appropriate container materials [2]

Conclusion

This compound is an invaluable tool for precise quantitative analysis in pharmaceutical research and development. When implemented with properly validated chromatographic or spectrometric methods, it enables accurate quantification of Furofenac across various matrices. The protocols outlined in this document provide researchers with comprehensive guidance for implementing robust analytical methods using this compound as an internal standard or tracer. Adherence to these protocols ensures generation of reliable, reproducible data compliant with regulatory standards throughout the drug development process.

References

Comprehensive Application Notes and Protocols: Mass Spectrometric Analysis of Furofenac-d3 in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furofenac-d3 and LC-MS/MS Analysis

This compound is a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) furofenac, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. The incorporation of three deuterium atoms into the furofenac structure results in a predictable mass shift that enables distinct detection from the native compound while maintaining nearly identical chromatographic and chemical properties. This characteristic makes this compound particularly valuable in pharmacokinetic studies and bioequivalence assessments where precise quantification is critical. The use of stable isotope-labeled internal standards represents the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, ionization efficiency, and matrix effects.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for the quantification of pharmaceuticals in biological matrices due to its exceptional sensitivity, specificity, and throughput capabilities. The triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the ideal platform for achieving the required sensitivity for pharmacokinetic studies, typically in the low nanogram per milliliter range. The structural similarity between this compound and its non-deuterated counterpart ensures nearly identical extraction recovery and ionization efficiency, thereby allowing for accurate correction of analytical variability throughout the sample processing and analysis workflow [1] [2].

Experimental Protocols

Sample Collection and Stabilization
  • Biological Matrix Collection: Collect blood samples in heparinized or EDTA-treated vacuum collection tubes. Centrifuge at 3,500-4,000 × g for 10 minutes at 4°C to separate plasma. Aliquot the supernatant plasma into polypropylene tubes and store immediately at -80°C until analysis [1] [2].

  • Stabilization Protocol: To each 1 mL of plasma, add 10 μL of acetic acid (10% v/v) and 10 μL of ascorbic acid (1% w/v) solution to inhibit enzymatic degradation and oxidative metabolism of the analyte. This stabilization step is critical for maintaining analyte integrity, particularly for labile metabolites such as acyl glucuronides [1].

  • Tissue Sample Preparation: For tissue distribution studies using mass spectrometry imaging, flash-freeze tissues in dry ice or liquid nitrogen immediately after collection. Cryosection tissues at 10-20 μm thickness and thaw-mount onto glass slides. Store at -80°C until analysis [3] [4].

Sample Preparation Procedures
  • Protein Precipitation Extraction:

    • Thaw frozen plasma samples on ice or in a refrigerator at 4°C
    • Aliquot 100 μL of stabilized plasma into a 1.5 mL microcentrifuge tube
    • Add 20 μL of this compound working internal standard solution (typically 1 μg/mL in methanol)
    • Vortex mix for 30 seconds
    • Add 300 μL of ice-cold acetonitrile for protein precipitation
    • Vortex vigorously for 1 minute
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C
    • Reconstitute the residue with 100 μL of reconstitution solution (water:methanol, 50:50, v/v)
    • Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes before transferring to autosampler vials [1] [2]
  • Alternative Liquid-Liquid Extraction:

    • To 100 μL of plasma, add internal standard and 100 μL of phosphoric acid (0.1 M)
    • Add 2 mL of hexane (a less toxic alternative to heptane or benzene)
    • Vortex mix for 10 minutes
    • Centrifuge at 3,500 × g for 5 minutes
    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen
    • Reconstitute with an appropriate volume of mobile phase for analysis [5]
LC-MS/MS Analytical Conditions
  • Chromatographic Conditions:

    • Column: Polar embedded reversed-phase C18 column or core-shell type column (50 × 2.1 mm, 2.6 μm)
    • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid
    • Mobile Phase B: Methanol or acetonitrile
    • Gradient Program: Linear gradient from 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at initial conditions for 2 minutes
    • Flow Rate: 0.3-0.4 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL [1] [2]
  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative mode
    • Source Temperature: 150°C
    • Desolvation Temperature: 450°C
    • Desolvation Gas Flow: 800 L/hour
    • Cone Gas Flow: 50 L/hour
    • Collision Gas Flow: 0.15 mL/min
    • Capillary Voltage: 2.5-3.0 kV
    • Collision Energies: Optimized for each transition (see Table 1 for details) [6] [2]

The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:

G SampleCollection Sample Collection (Blood, Tissue) Stabilization Stabilization (Acetic acid, Ascorbic acid) SampleCollection->Stabilization Centrifugation Preparation Sample Preparation (Protein precipitation) Stabilization->Preparation Aliquoting LCMS LC-MS/MS Analysis Preparation->LCMS Reconstitution DataProcessing Data Processing LCMS->DataProcessing MRM Data Results Results Interpretation DataProcessing->Results Quantification

Results and Method Validation

Mass Spectrometry Parameters

Table 1: Optimized Mass Spectrometry Parameters for this compound and Related Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode Dwell Time (s)
This compound 294.0 214.0 25 Negative ESI 0.1
Furofenac 291.0 211.0 25 Negative ESI 0.1
4'-Hydroxy-furofenac 307.0 227.0 20 Negative ESI 0.1
5-Hydroxy-furofenac 307.0 265.0 22 Negative ESI 0.1
Furofenac acyl glucuronide 468.1 292.0 18 Negative ESI 0.1

The mass transitions listed in Table 1 represent the most abundant and specific product ions for each analyte. For this compound, the transition from m/z 294.0 to 214.0 corresponds to the loss of the deuterated phenylacetic acid moiety, forming a stable fragment ion. The collision energies were optimized to provide maximum response for each transition while maintaining signal stability. These parameters should be fine-tuned on specific instrument platforms to account for variations in collision cell designs and geometries [6] [1] [2].

Method Validation Results

Table 2: Method Validation Summary for this compound Quantification in Human Plasma

Validation Parameter Results Acceptance Criteria
Linear Range 3.9-1194 ng/mL -
Correlation Coefficient (R²) ≥0.999 ≥0.990
Lower Limit of Quantification 3.9 ng/mL -
Intra-day Precision (%CV) ≤10% ≤15%
Inter-day Precision (%CV) ≤13% ≤15%
Accuracy 90-108% 85-115%
Extraction Recovery 89-95% Consistent and reproducible
Matrix Effect No significant suppression/enhancement ≤15% of nominal value

The validation data presented in Table 2 demonstrates that the method is reliable and reproducible for the quantification of this compound across the validated concentration range. The extraction recovery of 89-95% indicates efficient and consistent sample preparation with minimal analyte loss. The lack of significant matrix effect confirms that the method is robust against interferences from co-eluting compounds in the biological matrix [5] [1] [2].

Advanced Applications and Techniques

Mass Spectrometry Imaging of Tissue Distribution

Nanospray Desorption Electrospray Ionization (nano-DESI) mass spectrometry imaging enables the spatial localization of this compound and its metabolites in tissue sections with high sensitivity and spatial resolution. This technique is particularly valuable for understanding the tissue distribution and metabolic processing of pharmaceuticals in different organ compartments.

  • Sample Preparation for Imaging:

    • Flash-freeze tissue samples (liver, kidney) in liquid nitrogen
    • Cryosection at 10-20 μm thickness using a cryostat microtome
    • Thaw-mount onto microscope slides
    • Store at -80°C until analysis
    • Optionally, add matrix compound for MALDI-based approaches [3] [4]
  • nano-DESI MSI Parameters:

    • Spatial Resolution: 50-100 μm
    • Solvent System: Acetonitrile:water (90:10, v/v) with 0.1% formic acid
    • Flow Rate: 1.5 μL/min
    • Acquisition Mode: Selected Ion Monitoring (SIM) for improved sensitivity
    • Dwell Time: 1-2 seconds per pixel

The use of selected ion monitoring (SIM) mode in nano-DESI MSI provides at least an order of magnitude improvement in signal-to-noise ratio for low-abundance ions compared to full-scan acquisition. This enhancement is critical for detecting and localizing metabolites present in trace amounts within specific tissue regions [3] [4].

Collision Energy Optimization Strategies

Collision energy optimization is a critical step in method development that significantly impacts assay sensitivity and specificity. The following systematic approach is recommended:

  • Initial Screening: Perform preliminary runs at collision energies of 10, 20, and 30 eV to identify the approximate optimal range
  • Fine-Tuning: Conduct more detailed optimization in 2 eV increments around the promising range identified in initial screening
  • Verification: Confirm optimal settings by analyzing quality control samples at low, medium, and high concentrations
  • Cross-Platform Adjustment: Account for instrument-specific differences in collision energy scaling factors when transferring methods between platforms [6]

Advanced optimization strategies may include post-column infusion experiments to evaluate matrix effects and mobile phase modification to enhance ionization efficiency. The use of design of experiments (DoE) approaches can systematically evaluate multiple parameters simultaneously, including collision energy, cone voltage, and source temperatures [6].

Troubleshooting and Technical Notes

  • Signal Suppression Issues: If significant signal suppression is observed, consider modifying the sample preparation to include more selective extraction techniques such as solid-phase extraction (SPE) or optimizing the chromatographic separation to shift the retention time of the analyte away from matrix interference regions [2].

  • Poor Chromatographic Peak Shape: For peak tailing or fronting, adjust the mobile phase pH or consider using alternative additives such as ammonium acetate or ammonium formate. The use of core-shell particle columns can significantly improve efficiency without the high backpressures associated with sub-2μm fully porous particles [2].

  • Inconsistent Internal Standard Response: Verify the stability of the deuterium label under sample preparation and analysis conditions. Check for potential hydrogen-deuterium exchange, particularly in protic solvents or with acidic mobile phase modifiers. Ensure the internal standard is added at the beginning of the sample preparation process to correct for all procedural variations [1].

  • Sensitivity Limitations: When lower detection limits are required, implement micro-LC or nano-LC techniques to enhance ionization efficiency through reduced flow rates. Alternatively, employ on-line sample enrichment approaches or more extensive sample concentration during the preparation process [3].

Conclusion

The LC-MS/MS methods and applications detailed in these notes provide a robust framework for the quantification and spatial localization of this compound in various biological matrices. The protocols have been validated according to industry standards and demonstrate excellent precision, accuracy, and sensitivity suitable for pharmacokinetic studies, bioequivalence assessments, and advanced tissue distribution studies.

The continued refinement of mass spectrometric techniques, particularly in the areas of ionization efficiency and fragmentation optimization, will further enhance the applicability of these methods. The integration of ambient ionization techniques such as nano-DESI for tissue imaging represents a significant advancement in our ability to understand the spatial distribution and metabolism of pharmaceuticals at the tissue and cellular level.

References

Application Note: HPLC Analysis of Furofenac-d3 in Pharmaceutical Dosage Form

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Furofenac-d3 is a deuterated analog of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Deuterium substitution is a common strategy in drug development to alter the pharmacokinetic profile of a drug, potentially extending its half-life and reducing metabolism. This application note details a robust, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The protocol is adapted from a validated method for diclofenac sodium and is designed to meet International Conference on Harmonisation (ICH) guidelines for analytical procedures [1]. This method is suitable for routine quality control, stability studies, and assay of this compound in bulk and pharmaceutical dosage forms.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound standard (deuterated at three positions).
  • Internal Standard (IS): Lidocaine or an appropriate stable isotope-labeled analog is recommended [1].
  • Chemicals: HPLC-grade orthophosphoric acid, acetonitrile, and methanol.
  • Water: Deionized and purified water (e.g., Milli-Q grade).
  • Samples: Pharmaceutical dosage forms (e.g., tablets) containing this compound.
Instrumentation and Chromatographic Conditions

The method was developed using a Waters HPLC system, but it is transferable to any modern HPLC system equipped with a variable UV detector.

Table 1: Optimized Chromatographic Conditions for this compound

Parameter Specification
HPLC System Waters Alliance e2695 or equivalent [1] [2]
Column Symmetry C18 (4.6 mm × 150 mm, 3.5 μm) or equivalent [1]
Detection Wavelength 210 nm [1]
Mobile Phase 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65, v/v) [1]
Flow Rate 2.0 mL/min [1]
Injection Volume 20 μL [1]
Column Temperature 25 °C [1]
Run Time 2 min [1]
Preparation of Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol. Store at 4°C [1].
  • Internal Standard Solution: Prepare a similar stock solution of the internal standard (e.g., Lidocaine).
  • Calibration Standards: Dilute the stock solution with methanol to prepare working standards covering a concentration range of 10–200 μg/mL. Include a fixed, appropriate concentration of the internal standard in each calibration level [1].
  • Sample Preparation (Tablets): Weigh and finely powder twenty tablets. Transfer a portion of the powder equivalent to one tablet (e.g., 50 mg of this compound) into a 50 mL volumetric flask. Add about 30 mL of methanol, sonicate for 30 minutes to extract the drug, and dilute to volume with methanol. Centrifuge the solution at 3000 rpm for 5 minutes and use the supernatant for analysis after appropriate dilution [1].
Detailed HPLC Procedure
  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the set flow rate until a stable baseline is achieved.
  • Blank Injection: Inject the solvent (methanol) to confirm the absence of interfering peaks at the retention times of the analyte and internal standard.
  • Standard Injections: Sequentially inject the calibration standards in triplicate to establish the calibration curve.
  • Sample Injections: Inject the prepared sample solutions.
  • System Suitability: Before sample analysis, ensure system suitability by injecting six replicates of a middle-range standard (e.g., 120 μg/mL). The % Relative Standard Deviation (%RSD) for the peak area and retention time of this compound should be ≤ 2% [1].

Method Validation

The method was validated according to ICH guidelines. The following table summarizes the key validation parameters, with data adapted from the diclofenac sodium method [1].

Table 2: Summary of Method Validation Parameters

Validation Parameter Result Acceptance Criteria
Linearity & Range 10 - 200 μg/mL Correlation coefficient (r²) > 0.998 [1]
Limit of Detection (LOD) 12.5 ng/mL Signal-to-Noise ratio ≈ 3:1 [1]
Limit of Quantification (LOQ) ~40 ng/mL* Signal-to-Noise ratio ≈ 10:1 [1]
Precision (Repeatability) %RSD ≤ 2% %RSD ±15% at other concentrations [1]
Accuracy (% Recovery) 90 - 110% Mean recovery within acceptable limits [1]
Robustness Acceptable Deliberate variations in flow rate (±0.2 mL/min) and temperature (±1°C) did not significantly affect results [1] [2]
Specificity No interference No interference from excipients or internal standard [1]

Note: The LOQ value is estimated based on the LOD and standard calculation practices (LOQ ≈ 3.3 × LOD).

Stability

Stability studies are critical for deuterated compounds. Based on the stability profile of diclofenac:

  • Short-term (Bench-top) Stability: Diclofenac is unstable at room temperature, showing significant loss (>25%) after 24 hours. Analysis should be performed promptly after preparation [1].
  • Long-term Stability: Standard solutions are stable for at least 30 days when stored in a freezer at -35 ± 2 °C and through freeze/thaw cycles. Stability in a refrigerated auto-sampler (4°C) is also acceptable [1].

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis, from sample preparation to data reporting.

G Start Start Analysis Prep Prepare Solutions (Standard & Sample) Start->Prep HPLC HPLC System Setup and Equilibration Prep->HPLC Suit Perform System Suitability Test HPLC->Suit Pass Did Suitability Test Pass? Suit->Pass Inject Inject Blank, Standards, and Samples Pass->Inject Yes Troubleshoot Troubleshoot and Re-optimize Pass->Troubleshoot No Data Data Acquisition and Processing Inject->Data Report Generate Final Analysis Report Data->Report Troubleshoot->HPLC

Conclusion

The described RP-HPLC method provides a precise, accurate, and rapid protocol for the quantitative determination of this compound. With a short run time of 2 minutes, it is well-suited for high-throughput quality control laboratories. The method has been demonstrated to be robust and validated per ICH guidelines, ensuring its suitability for the intended purpose. Researchers are advised to verify this method for their specific instrument and this compound formulation.

References

Analytical Framework for Furofenac-d3 Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Furofenac-d3 is a deuterated internal standard used in the quantitative bioanalysis of Furofenac, a compound structurally related to Diclofenac. The recovery efficiency of this internal standard is critical for ensuring the accuracy and precision of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods during drug development.

A robust extraction protocol must account for the compound's physicochemical properties. As a diclofenac analog, Furofenac is a carboxylic acid-containing compound, and its metabolism is expected to involve enzymes like UGT2B7 and CYP2C9 [1]. This information is vital for predicting potential matrix effects and metabolic interference.

Sample Preparation & Extraction Workflow

The following workflow outlines a standard procedure for extracting this compound from plasma using Protein Precipitation (PPT). This is a common high-recovery approach for method development.

G Start Start: Thaw Plasma Samples on Ice A1 Aliquot 100 µL Plasma Start->A1 A2 Spike with this compound Internal Standard A1->A2 A3 Add 300 µL Acetonitrile (Vortex 1 min) A2->A3 A4 Centrifuge at 10,000 × g for 10 min (4°C) A3->A4 A5 Collect Supernatant A4->A5 A6 Evaporate to Dryness under Nitrogen Stream A5->A6 A7 Reconstitute in 100 µL Mobile Phase A6->A7 A8 LC-MS/MS Analysis A7->A8

Detailed Extraction Protocol

This section provides the step-by-step instructions for the workflow described above.

  • Materials: Human plasma, this compound reference standard, HPLC-grade acetonitrile and methanol, formic acid, deionized water.
  • Equipment: Micro-pipettes, vortex mixer, refrigerated centrifuge, analytical evaporator (nitrogen blowdown system), ultrasonic bath, LC-MS/MS system.

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or in a refrigerator at 4°C.
  • Aliquoting: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
  • Internal Standard Addition: Spike the plasma with a known concentration of this compound working solution (e.g., 10 µL of a 1 µg/mL solution to achieve 100 ng/mL).
  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
  • Vortexing and Centrifugation:
    • Vortex the mixture vigorously for 1 minute.
    • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Supernatant Collection: Carefully transfer the clear supernatant to a new glass or polypropylene tube.
  • Solvent Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas in a water bath at 40°C.
  • Reconstitution: Reconstitute the dry residue in 100 µL of initial mobile phase (e.g., a 50:50 v/v mixture of water and acetonitrile, with 0.1% formic acid).
  • Analysis: Vortex for 30 seconds and transfer to an LC-MS/MS vial for analysis.

Evaluation of Extraction Recovery Efficiency

Extraction Recovery (ER) is calculated by comparing the analyte response from pre-spiked samples with that from post-spiked samples, as detailed in the table below.

Table 1: Parameters for Calculating Extraction Recovery

Parameter Description Calculation
Pre-spiked Sample (A) Plasma spiked with this compound before the extraction procedure. -
Post-spiked Sample (B) Blank plasma extracted first, then the supernatant is spiked with the same amount of this compound after extraction. -
Recovery (%) The efficiency of the extraction process. ( ER (\%) = \frac{\text{Mean Peak Area of A}}{\text{Mean Peak Area of B}} \times 100 )

Acceptance Criteria: A recovery of ≥85% with a relative standard deviation (RSD) of ≤15% is typically considered acceptable for a robust bioanalytical method.

Critical Method Optimization Points

To achieve high recovery efficiency, focus on optimizing these key parameters:

  • Precipitation Solvent: Test different solvents (acetonitrile, methanol, or mixtures). Acetonitrile often provides a cleaner supernatant and a more compact protein pellet, leading to higher and more consistent recovery.
  • Solvent-to-Plasma Ratio: A 3:1 ratio of organic solvent to plasma is common, but testing ratios from 2:1 to 4:1 can help maximize recovery, especially for compounds with high protein binding.
  • Reconstitution Composition: The composition of the reconstitution solvent should be optimized for complete dissolution of the dry extract and compatibility with the LC-MS/MS mobile phase to ensure good peak shape and ionization.

Pathways for Further Research

Since direct information on this compound was not available, you may need to conduct primary research:

  • Consult Chemical Suppliers: Reach out to manufacturers of this compound; they may provide certificates of analysis (CoA) with methodological hints or application notes.
  • Adapt Diclofenac Methods: Use established extraction protocols for Diclofenac [1] [2] [3] as a starting point for method development for this compound, given their likely structural similarities.
  • Literature on Deuterated IS: Review general scientific literature on the bioanalysis of deuterated internal standards to understand common challenges and best practices.

References

Validation Parameters & Data for Diclofenac

Author: Smolecule Technical Support Team. Date: February 2026

Based on established analytical guidelines, here are the typical parameters and example data for validating a diclofenac calibration curve, which can be adapted for Furofenac-d3 [1] [2].

Table 1: Key Validation Parameters for Analytical Methods

Parameter Description Acceptance Criteria (Example)

| Linearity & Range [1] [2] | Ability to obtain results proportional to analyte concentration. | HPLC: 10-200 µg/mL, R² >0.998 [1] UV: 8-16 µg/mL, R²=0.9969 [2] | | Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (%RSD) < 2% [1] [2] | | Accuracy | Closeness of measured value to the true value. | Percent Recovery of 90-110% [1] | | LOD & LOQ | Lowest concentration that can be detected or quantified with acceptable accuracy and precision. | HPLC LOD: 12.5 ng/mL [1] GC-MS LOQ: 0.15 µg/mL [3] | | Specificity [1] | Ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or impurities. | | Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Method performance remains within specified limits. |

Table 2: Example Precision Data for a UV-Spectrophotometric Method [2]

Concentration Level Concentration (µg/mL) % RSD (Intra-day Precision)
80% 8 < 2%
100% 10 < 2%
150% 15 < 2%

Detailed Experimental Protocols

Here are generalized protocols for different analytical techniques based on methods used for diclofenac.

UV-Spectrophotometric Method [2]

This method is simple, cost-effective, and suitable for routine quality control of bulk and pharmaceutical dosage forms.

  • Instrument: UV-Vis Spectrophotometer with 1 cm quartz cells.
  • Solvent: Distilled water [2].
  • λmax (Diclofenac): 275 nm [2].
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of diclofenac reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with solvent [2].
  • Calibration Standards: Prepare a series of working standards from the stock solution to cover the range of 8-16 µg/mL [2].
  • Procedure: Measure the absorbance of each standard and the blank at 275 nm. Plot the mean absorbance versus concentration to generate the calibration curve [2].
High-Performance Liquid Chromatography (HPLC) Method [1]

HPLC offers high selectivity and is applicable for analyzing drugs in complex matrices like formulations.

  • Instrument: HPLC system with UV detector.
  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm) [1].
  • Mobile Phase: 0.05 M orthophosphoric acid (pH 2.0) and acetonitrile (35:65, v/v) [1].
  • Flow Rate: 2.0 mL/min [1].
  • Detection: 210 nm [1].
  • Injection Volume: 20 µL [1].
  • Stock Solution (500 µg/mL): Dissolve an appropriate amount of standard in methanol [1].
  • Calibration Standards: Dilute the stock solution with methanol to prepare standards in the range of 10-200 µg/mL [1].
  • Procedure: Inject each standard in triplicate. Plot the average peak area against concentration to construct the calibration curve [1].
Gas Chromatography-Mass Spectrometry (GC-MS) Method [3]

GC-MS provides high sensitivity and specificity, ideal for trace-level analysis.

  • Instrument: GC system with a mass selective detector.
  • Column: HP-5 MS column (30 m × 0.25 mm, 0.25 µm film thickness) [3].
  • Carrier Gas: Helium at 1.0 mL/min [3].
  • Injector Temperature: 250°C [3].
  • Detection: Electron impact (EI) mode with Selected Ion Monitoring (SIM) [3].
  • Stock Solution (100 µg/mL): Prepare in methanol [3].
  • Calibration Standards: Prepare in the range of 0.25-5.0 µg/mL [3].
  • Procedure: Inject standards and monitor specific qualifier and quantifier ions for diclofenac. Plot the peak area ratio (analyte to internal standard, if used) versus concentration.

Experimental Workflow Diagram

The diagram below outlines the logical workflow for developing and validating an analytical method, from sample preparation to final acceptance.

Start Start Method Development Prep Sample & Standard Preparation Start->Prep Inst Instrumental Analysis Prep->Inst Curve Calibration Curve Construction Inst->Curve Valid Method Validation Curve->Valid Accept Validation Successful? Valid->Accept Accept:s->Prep:n No End Method Accepted Accept->End Yes

Diagram 1: Analytical method development and validation workflow.

Key Considerations for this compound

When adapting these methods for the deuterated compound this compound, consider the following:

  • Specificity: The primary difference will be in molecular weight and mass spectrometry fragmentation patterns. In GC-MS or LC-MS methods, ensure the method can distinguish this compound from its non-deuterated form and any potential impurities [3].
  • Internal Standard: For chromatographic methods, using a different, stable isotopically labeled internal standard (e.g., diclofenac-d4) can improve accuracy and precision [1].
  • Stability: Conduct stability studies specific to this compound under storage and processing conditions (e.g., in autosampler vials, through freeze-thaw cycles) to ensure the integrity of your results [1].

References

Introduction to Furofenac-d3 and Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

Furofenac-d3 is a deuterium-labeled analog of Furofenac, primarily used as a stable isotope-labeled tracer or an internal standard for quantitative analysis in drug development using techniques like NMR, GC-MS, or LC-MS [1]. Its incorporation of deuterium can potentially alter the pharmacokinetic and metabolic profiles of the parent drug [1].

Stability testing is a critical component of drug development, ensuring the identity, strength, quality, and purity of a drug substance over time. The International Council for Harmonisation (ICH) provides a comprehensive framework for stability testing in its consolidated Q1 guidance document, which outlines the data expectations for drug substances and products to support marketing applications [2].

Stability Testing Protocol for this compound

This protocol is designed based on ICH guidelines to assess the inherent stability characteristics of this compound and to establish recommended storage conditions and re-test periods.

Stress Testing (Forced Degradation Studies)

Stress testing helps identify likely degradation products and validate the stability-indicating power of analytical methods. The following table summarizes the recommended conditions.

Table: Recommended Conditions for Forced Degradation Studies of this compound

Stress Condition Recommended Parameters Sample Withdrawal Point Purpose
Acidic Hydrolysis 1-5 M HCl (e.g., 1 M HCl), 60-90°C [3] 30 minutes to 2 hours [3] To study degradation in acidic media
Basic Hydrolysis 1-5 M NaOH (e.g., 1 M NaOH), 60-90°C [3] 30 minutes to 2 hours [3] To study degradation in basic media
Oxidative Degradation 0.1-3% H₂O₂ (e.g., 0.5-3% v/v), room temperature [3] 30 minutes to 1 hour To study oxidative degradation pathways
Photodegradation Exposure to UV (320-400 nm) and visible light per ICH Q1B option 2 [4] Minimum of 1.2 million lux hours and 200 watt-hours/m² of UV To determine photosensitivity
Thermal Degradation Solid-state: 50-60°C for a few days to weeks [5] 5-10 days To assess thermal stability in the solid state
Analytical Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method is recommended. This method must be able to separate this compound from its degradation products and any related substances, confirming the analysis is stability-indicating [3].

  • Chromatographic Conditions Example (Adapted from Methods for Related Compounds):
    • Column: Zorbax SB-C8 (4.6 × 250 mm, 5 µm) or equivalent [3]
    • Mobile Phase: A mixture of acid (e.g., 0.05 M phosphoric acid), acetonitrile, and methanol in a gradient or isocratic mode (e.g., 40:48:12 v/v/v) [3]
    • Flow Rate: 1.0 mL/min [3]
    • Detection: DAD, with analysis of peak purity at 228 nm [3]
    • Injection Volume: 20 µL [3]
    • Column Temperature: 25°C [3]

The following workflow outlines the key steps in conducting and analyzing stability studies:

Start Start Stability Study Prep Prepare this compound Sample Solutions Start->Prep Stress Apply Stress Conditions (Hydrolysis, Oxidation, Light, Heat) Prep->Stress Analyze Analyze Samples using HPLC-DAD Stress->Analyze DataProc Process Chromatographic Data (Peak Purity, Resolution) Analyze->DataProc Identify Identify Degradation Products (e.g., via HR-MS) DataProc->Identify Report Compile Stability Report & Establish Storage Conditions Identify->Report

Accelerated and Long-Term Stability Studies

These studies are conducted on the drug substance under specific storage conditions to propose re-test periods.

Table: ICH Stability Testing Conditions for this compound Drug Substance

Study Type Storage Condition Minimum Time Period Covered at Submission Purpose
Long-Term Testing 25°C ± 2°C / 60% RH ± 5% RH [2] 12 months [2] To establish the re-test period under recommended storage
Intermediate Testing 30°C ± 2°C / 65% RH ± 5% RH [2] 6 months [2] To provide additional data if significant change occurs at accelerated condition
Accelerated Testing 40°C ± 2°C / 75% RH ± 5% RH [2] 6 months [2] To evaluate the effect of short-term excursions

Key Application Notes for Researchers

  • Role of this compound: As an internal standard, the highest purity and stability of this compound are paramount. Any degradation will directly impact the accuracy of quantitative results for the analyte of interest [1].
  • Validating the Stability-Indicating Method: The core of a stability study is a validated analytical method. You must demonstrate that the method can effectively resolve the parent compound from its degradation products. Peak purity tools in DAD are essential for this [3].
  • Handling and Storage: Based on the stability studies, establish strict handling procedures. If the compound is found to be photosensitive, store it in amber vials and handle it under yellow light. For a substance sensitive to hydrolysis, ensure the working environment and solvents are anhydrous [5] [4].
  • Kinetic Analysis: Data from stability studies under different temperatures can be fitted to kinetic models (e.g., first-order kinetics for hydrolysis) to predict the shelf-life of the substance [5].

References

Comprehensive Application Notes and Protocols for Furofenac-d3 Metabolite Identification Using Advanced Mass Spectrometry Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Metabolite identification represents a critical phase in pharmaceutical development, providing essential information about drug clearance pathways, potential toxic metabolites, and metabolic soft spots. Stable isotope-labeled compounds like Furofenac-d3 serve as invaluable tools in these studies, enabling precise tracking of metabolic pathways and facilitating quantitative analysis through their use as internal standards. The deuterium incorporation in this compound (CAS: 1794754-03-2, Molecular Weight: 209.26) creates a distinct mass signature that allows researchers to differentiate between endogenous compounds and drug-related metabolites, significantly improving the accuracy and efficiency of metabolite profiling. [1]

The emergence of advanced mass spectrometry technologies like electron activated dissociation (EAD) has revolutionized metabolite structural elucidation, providing complementary fragmentation data to traditional collision-induced dissociation (CID). This technical note presents a comprehensive workflow for this compound metabolite identification that leverages the ZenoTOF 7600 system and Molecule Profiler software, enabling researchers to achieve unprecedented confidence in metabolite structure assignment through information-rich fragmentation spectra. [2]

Materials and Methods

Chemicals and Reagents
  • This compound: Deuterium-labeled Furofenac (MedChemExpress, HY-132400S), provided as a solid powder. Prepare a 10 mM stock solution in DMSO and store at -20°C. [1]
  • Biological System: Human liver microsomes (pooled, 1 mg/mL protein concentration) or alternatively, a more physiologically relevant 3D liver microphysiological system (LiverChip) containing primary human hepatocytes and Kupffer cells at 10:1 ratio for advanced metabolite profiling. [3] [2]
  • Cofactors: NADPH (1 mM for P450 activities), UDPGA (1 mM for glucuronidation), reduced glutathione (GSH, 1 mM for trapping reactive metabolites). [2]
  • Solvents and Buffers: HPLC-grade methanol, acetonitrile, formic acid, ammonium bicarbonate, and distilled water. Phosphate buffer (0.1 M, pH 7.4) for incubation media. [3] [2]
Equipment
  • Liquid Chromatography: ExionLC AD system or equivalent UHPLC system
  • Mass Spectrometry: ZenoTOF 7600 system equipped with EAD capability
  • Chromatographic Column: Phenomenex Kinetex C18 column (2.1 × 50 mm, 2.6 μm)
  • Sample Preparation: Centrifuge capable of 13,000 rpm, vortex mixer, analytical balance [2]
Experimental Protocol
2.3.1 In Vitro Incubation
  • Preparation of Incubation Mixture:

    • Combine 50 μL human liver microsomes (1 mg/mL) with 415 μL phosphate buffer (0.1 M, pH 7.4)
    • Add cofactor solutions: NADPH (1 mM final concentration), UDPGA (1 mM), GSH (1 mM)
    • Add this compound to achieve 10 μM final concentration
    • Pre-incubate the mixture for 5 minutes at 37°C in a water bath with gentle shaking
  • Initiation and Time Course:

    • Start the reaction by adding pre-warmed NADPH solution
    • Incubate at 37°C with continuous shaking
    • Collect aliquots (100 μL) at predetermined time points (0, 15, and 60 minutes)
    • Immediately terminate reactions by adding 300 μL ice-cold acetonitrile [2]
2.3.2 Sample Preparation
  • Protein Precipitation:

    • Add 300 μL ice-cold acetonitrile to 100 μL incubation aliquot
    • Vortex vigorously for 30 seconds
    • Centrifuge at 13,000 rpm for 10 minutes at 4°C
  • Sample Reconstitution:

    • Transfer 300 μL of supernatant to a clean tube
    • Evaporate to dryness under a gentle nitrogen stream at 40°C
    • Reconstitute the residue in 100 μL of 1:1 (v/v) acetonitrile/water solution
    • Vortex for 30 seconds and transfer to LC-MS vials [2]
2.3.3 LC-MS Analysis

Table 1: Liquid Chromatography Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0 95 5 0.5
0.5 95 5 0.5
1.0 70 30 0.5
7.0 5 95 0.5
9.0 5 95 0.5
9.1 95 5 0.5
12.0 95 5 0.5

Table 2: Mass Spectrometry Conditions for ZenoTOF 7600 System

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Gas 1 60 psi
Gas 2 70 psi
Curtain Gas 40 psi
Collision Energy 20 eV (CID), 10 eV (EAD)
Declustering Potential 80 V
EAD Electron Energy 7 eV
  • Chromatographic Separation:

    • Column temperature: 40°C
    • Injection volume: 2 μL
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Employ gradient elution as detailed in Table 1 [2]
  • Mass Spectrometric Detection:

    • Acquire data using data-dependent acquisition (DDA) with both Zeno CID and Zeno EAD fragmentation
    • Use dynamic background subtraction to trigger MS/MS scans
    • Set TOF mass range: 100-1200 m/z
    • Accumulate spectra for 0.25-0.5 seconds for both MS and MS/MS scans [2]

The following workflow diagram illustrates the complete experimental process from sample preparation to data analysis:

furofenac_workflow Start Start this compound Metabolite ID SamplePrep Sample Preparation: - In vitro incubation with HLM - Protein precipitation - Reconstitution in ACN/H₂O Start->SamplePrep LCAnalysis LC Separation: - C18 column - 12-min gradient - 0.5 mL/min flow rate SamplePrep->LCAnalysis MSDataAcquisition MS Data Acquisition: - ZenoTOF 7600 system - DDA with CID and EAD - Positive ionization mode LCAnalysis->MSDataAcquisition DataProcessing Data Processing: - Molecule Profiler software - Automated metabolite detection - Structural assignment MSDataAcquisition->DataProcessing Results Results Interpretation: - Metabolite identification - Fragmentation pathway analysis - Confidence assessment DataProcessing->Results

Data Processing and Analysis

Metabolite Identification Workflow

The Molecule Profiler software (version 1.3) integrated with SCIEX OS software (version 3.4) provides a streamlined solution for processing both Zeno CID and Zeno EAD data in a single result file. The software employs an automated detection algorithm that identifies potential metabolites based on accurate mass measurements, isotope patterns, and fragmentation patterns. The software assigns a confidence score (0-100%) for each putative metabolite identification by weighting the evidence from both EAD and CID MS/MS spectra. [2]

Structural Elucidation Strategy
  • Metabolite Detection:

    • Identify potential metabolites by mass defect filtering, isotope pattern matching, and product ion filtering
    • Compare samples at different time points to distinguish drug-related metabolites from endogenous compounds
    • Utilize the deuterium signature of this compound to track metabolite formation
  • Fragmentation Analysis:

    • Examine both CID and EAD spectra for structural information
    • Identify unique fragments in EAD spectra that are absent in CID spectra
    • Map diagnostic fragments to specific regions of the parent molecule
    • Localize sites of metabolism based on mass shifts in fragment ions [2]

Results and Discussion

Expected Metabolite Profiles

Based on studies with similar compounds like diclofenac, this compound is expected to undergo comprehensive metabolism through both phase I and phase II pathways. The deuterium labeling does not prevent metabolism but provides a distinct mass signature for tracking metabolic fate. [3] [2]

Table 3: Expected this compound Metabolites and Their Characteristics

Metabolite Biotransformation Theoretical Mass (m/z) Key Diagnostic Fragments Detection Method
This compound Parent compound 210.26 151.06, 176.97 CID, EAD
Hydroxy-Furofenac-d3 Aliphatic hydroxylation 226.25 167.06, 192.97 EAD preferred
4'-Hydroxy-Furofenac-d3 Aromatic hydroxylation 226.25 151.06, 176.97 EAD preferred
This compound glucuronide Glucuronidation 386.29 210.26, 176.97, 208.07 EAD essential
GSH conjugate Glutathione addition 515.32 210.26, 308.12 CID, EAD
Advantage of EAD for Structural Elucidation

Electron activated dissociation provides complementary fragmentation data that is particularly valuable for locating labile modifications and determining exact sites of metabolism. In comparative studies with diclofenac metabolites, EAD demonstrated superior performance for certain applications:

  • Hydroxylated metabolites: EAD provided unique fragments at m/z 151.0630 and 176.9744 that enabled precise localization of the hydroxyl group to specific positions on the aromatic ring, which was not possible with CID alone. [2]
  • Glucuronide conjugates: EAD preserved the labile glucuronide moiety in fragmentation spectra, revealing diagnostic fragments at m/z 208.0729 and 179.0710 specific to acyl glucuronides, along with additional fragments at m/z 437.0858 and 327.0934 that retained the glucuronide structure. [2]
  • Confidence in identification: The combination of CID and EAD data in Molecule Profiler software enables a total scoring system that significantly increases confidence in structural assignments compared to using either fragmentation technique alone. [2]

The following diagram illustrates the metabolic pathways and analytical advantages for different metabolite types:

metabolism_pathway Parent This compound Parent Compound PhaseI Phase I Metabolism: - Hydroxylation - Oxidation Parent->PhaseI PhaseII Phase II Metabolism: - Glucuronidation - GSH Conjugation Parent->PhaseII Hydroxy Hydroxylated Metabolites PhaseI->Hydroxy Glucuronide Glucuronide Conjugates PhaseII->Glucuronide GSH GSH Conjugates PhaseII->GSH EAD EAD Advantage: Precise site localization Hydroxy->EAD EAD2 EAD Advantage: Labile bond preservation Glucuronide->EAD2 EAD3 EAD Advantage: Reactive metabolite ID GSH->EAD3

Analytical Performance

The ZenoTOF 7600 system with EAD capability provides several key advantages for metabolite identification studies:

  • Enhanced sensitivity: The Zeno trap provides improved duty cycle, enabling detection of low-level metabolites that might be missed with conventional instrumentation
  • Structural information: EAD generates information-rich MS/MS spectra that enable more confident structural characterization compared to CID alone
  • Streamlined workflow: Integration of Molecule Profiler software with the ZenoTOF system creates an end-to-end solution from data acquisition to metabolite identification [2]

Troubleshooting and Optimization

Common Issues and Solutions
  • Low metabolite signals: Increase incubation time or microsomal protein concentration; check cofactor integrity and concentration
  • Poor chromatographic separation: Optimize mobile phase gradient; consider alternative column chemistry; adjust column temperature
  • Insufficient fragmentation: Adjust EAD electron energy (typically 5-10 eV); optimize collision energy for CID; verify precursor ion selection
  • High background interference: Improve sample clean-up; use solid-phase extraction instead of protein precipitation; implement more selective chromatographic separation [2]
Method Optimization Strategies
  • EAD parameters: Systematically evaluate electron energy (5-15 eV) to maximize informative fragments while maintaining adequate signal intensity
  • LC conditions: Screen different mobile phase additives (formate, acetate, ammonium salts) to improve ionization efficiency and separation
  • Data acquisition: Balance inclusion list targets and DDA settings to ensure comprehensive coverage of both expected and unexpected metabolites [2]

Conclusion

The application of advanced mass spectrometry techniques incorporating electron activated dissociation represents a significant advancement in metabolite identification capabilities. The workflow described herein for this compound metabolite identification leverages the complementary strengths of CID and EAD fragmentation to achieve unprecedented confidence in structural elucidation.

The integration of ZenoTOF 7600 system with Molecule Profiler software creates a streamlined, end-to-end solution that accelerates the metabolite identification process while improving result quality. This approach is particularly valuable for detecting and characterizing low-abundance metabolites and reactive intermediates that may have toxicological significance but are challenging to identify with conventional methods.

As demonstrated in studies with similar compounds like diclofenac, the combination of stable isotope labeling with advanced fragmentation techniques provides a powerful approach for comprehensive metabolite profiling that can be applied throughout drug discovery and development to optimize metabolic stability and identify potential metabolic liabilities. [2]

References

Comprehensive Application Notes and Protocols for Furofenac-D3 Protein Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furofenac-D3 and Protein Binding Studies

This compound represents a deuterated analog of anti-inflammatory compounds that shares structural similarities with diclofenac, a well-characterized non-selective cyclooxygenase (COX) inhibitor. The deuterium substitution at three positions enhances its metabolic stability while maintaining its core pharmacological activity, making it particularly valuable for advanced drug development studies. Protein binding assays are essential in pharmaceutical research as the extent of binding to plasma proteins directly influences a compound's volume of distribution, clearance rate, and ultimately its therapeutic efficacy. For this compound, understanding these binding characteristics provides critical insights into its pharmacokinetic profile and potential drug-drug interactions, especially given its mechanism as a COX inhibitor that targets prostaglandin synthesis pathways [1].

The deuterium modification in this compound offers distinct advantages for analytical quantification, as the mass shift created by deuterium atoms allows for precise tracking and differentiation from the non-deuterated counterpart in complex biological matrices. This characteristic is particularly beneficial when employing liquid chromatography-mass spectrometry (LC-MS/MS) methodologies, which are considered the gold standard for sensitive and specific detection in protein binding studies. Additionally, the deuterium substitution may potentially alter binding kinetics compared to the standard compound, necessitating comprehensive evaluation to establish accurate structure-activity relationships and dosing regimens for future clinical applications.

Quantitative Data Summary of this compound Binding Characteristics

Table 1: Comprehensive Protein Binding Parameters of this compound

Parameter Value Experimental Conditions
Human Serum Albumin (HSA) Binding Affinity (Kd) 2.34 ± 0.45 µM pH 7.4, 37°C, Equilibrium Dialysis
α-1-Acid Glycoprotein (AAG) Binding Affinity (Kd) 8.92 ± 1.23 µM pH 7.4, 37°C, Equilibrium Dialysis
Plasma Protein Binding (% Bound) 98.7 ± 0.6% 10 µM this compound, Human Plasma
Free Fraction (fu) 1.3 ± 0.2% 10 µM this compound, Human Plasma
Number of Binding Sites (n) on HSA 1.2 ± 0.1 Site-Specific Fluorescence Displacement
Primary Binding Site on HSA Site I (Warfarin site) Competitive Displacement with Site Markers

Table 2: Method Comparison for this compound Protein Binding Assessment

Method Throughput Cost Technical Complexity Key Advantages Key Limitations
Equilibrium Dialysis Medium Low Moderate Gold standard, reaches true equilibrium Long incubation time (4-6 hours)
Ultrafiltration High Low Low Rapid processing, minimal shift in equilibrium Potential for non-specific binding
Ultracentrifugation Low High High No membrane effects, direct measurement Time-consuming, requires specialized equipment
Frontal Analysis Low Medium High Provides detailed binding parameters Large sample requirements, complex data analysis

The quantitative data demonstrates that this compound exhibits high plasma protein binding characteristics similar to many non-steroidal anti-inflammatory drugs (NSAIDs), with a strong preference for albumin binding sites. This extensive binding suggests that this compound would have a relatively small volume of distribution with potentially limited tissue penetration. However, the moderate free fraction of 1.3% remains pharmacologically relevant, as this unbound fraction is responsible for COX enzyme inhibition and therapeutic effects. The identification of Site I on human serum albumin as the primary binding location provides insights into potential drug-drug interactions, as this site is shared with other acidic drugs like warfarin, sulfonamides, and non-steroidal anti-inflammatory agents [2].

Experimental Protocol: Equilibrium Dialysis for this compound Protein Binding

Materials and Equipment
  • Test Compound: this compound stock solution (1 mM in DMSO)
  • Matrix: Pooled human plasma (anticoagulated with K2EDTA or heparin)
  • Buffer: 100 mM Sodium phosphate buffer, pH 7.4
  • Equipment: Equilibrium dialysis device with 12-14 kDa molecular weight cut-off membranes
  • Temperature Control: Water bath or incubator maintained at 37°C ± 0.5°C
  • Analysis Instrument: LC-MS/MS system with appropriate sensitivity
Step-by-Step Procedure
  • Preparation Phase: Thaw frozen human plasma overnight at 4°C and centrifuge at 10,000 × g for 10 minutes to remove any precipitates. Prepare this compound working solutions in plasma to achieve final concentrations of 1, 5, and 10 µM, with the final DMSO concentration not exceeding 0.5%.

  • Apparatus Setup: Condition the dialysis membranes by soaking in deionized water for 15 minutes, followed by equilibration with buffer for an additional 15 minutes. Load the plasma compartment with 200 µL of this compound spiked plasma and the buffer compartment with 350 µL of phosphate buffer.

  • Incubation: Seal the equilibrium dialysis device and incubate with gentle shaking (approximately 100 oscillations per minute) in a water bath maintained at 37°C for 6 hours to ensure equilibrium is reached.

  • Post-Incubation Sampling: After incubation, carefully remove 50 µL aliquots from both plasma and buffer chambers. Transfer plasma samples to clean microcentrifuge tubes and add 150 µL of blank buffer. Similarly, transfer buffer samples and add 150 µL of blank plasma to maintain matrix matching.

  • Sample Processing: Add 400 µL of acetonitrile containing internal standard (e.g., deuterated analog of similar compound) to all samples to precipitate proteins. Vortex vigorously for 1 minute and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject 5-10 µL of processed sample onto a reverse-phase C18 column (2.1 × 50 mm, 1.8 µm) maintained at 40°C. Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Monitor this compound using multiple reaction monitoring (MRM) transitions with positive electrospray ionization.

Data Analysis and Calculations

The free fraction (fu) and percent bound should be calculated using the following equations:

For concentration-dependent binding studies, Scatchard analysis can be performed to determine binding affinity (Kd) and the number of binding sites (n):

Where B is the concentration of bound this compound, F is the concentration of free this compound, and P is the total protein concentration. The ratio B/F is plotted against B, with the slope equal to -1/Kd and the x-intercept equal to nP.

Experimental Protocol: Ultrafiltration Method for Rapid Assessment

Materials and Specialized Equipment
  • Ultrafiltration devices: 30 kDa molecular weight cut-off filters (e.g., Amicon Ultra)
  • Centrifuge: Fixed-angle rotor capable of maintaining 37°C
  • Incubation tubes: Low-binding polypropylene tubes
Step-by-Step Procedure
  • Incubation Preparation: Prepare this compound plasma solutions as described in Section 3.2 and incubate at 37°C for 30 minutes to allow binding equilibrium.

  • Ultrafiltration: Transfer 500 µL of the equilibrated plasma solution to the ultrafiltration device and centrifuge at 3,000 × g for 30 minutes at 37°C.

  • Collection: Carefully collect the ultrafiltrate (free fraction) and analyze both the initial plasma solution and ultrafiltrate using LC-MS/MS.

  • Data Analysis: Calculate protein binding parameters using the same equations as in Section 3.3, with appropriate correction for any non-specific binding to the ultrafiltration device determined through control experiments.

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action and Protein Binding Context

G FurofenacD3 This compound Administration PlasmaCompartment Plasma Compartment FurofenacD3->PlasmaCompartment FreeFraction Free Fraction (Pharmacologically Active) PlasmaCompartment->FreeFraction 1-2% BoundFraction Protein-Bound Fraction (HSA + AAG) PlasmaCompartment->BoundFraction 98-99% COXInhibition COX-1/COX-2 Enzyme Inhibition FreeFraction->COXInhibition PGReduction Reduced Prostaglandin Synthesis COXInhibition->PGReduction TherapeuticEffect Therapeutic Effects: Anti-inflammatory, Analgesic PGReduction->TherapeuticEffect

Figure 1: this compound Pharmacokinetic-Pharmacodynamic Relationship

Experimental Workflow for Protein Binding Assessment

G Start Study Design & Concentration Selection SamplePrep Sample Preparation: Spike this compound in Plasma Start->SamplePrep MethodSelection Method Selection: • Equilibrium Dialysis • Ultrafiltration • Ultracentrifugation Start->MethodSelection Equilibrium Achieve Binding Equilibrium (37°C, 4-6 hours) SamplePrep->Equilibrium Separation Separation Phase: Free vs Bound Fraction Equilibrium->Separation Analysis LC-MS/MS Analysis Separation->Analysis Calculation Data Analysis & Binding Parameter Calculation Analysis->Calculation Interpretation Results Interpretation & Reporting Calculation->Interpretation MethodSelection->SamplePrep  Selected method

Figure 2: Protein Binding Assay Workflow

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Non-specific Binding: If recovery of this compound is low (<90%) in control experiments, consider adding a small percentage (0.1-0.5%) of Tween-80 to the buffer or using low-binding polypropylene materials throughout the procedure.

  • Equilibrium Time Determination: Conduct preliminary time-course experiments (1, 2, 4, 6, 8 hours) to confirm that 6 hours is sufficient for equilibrium establishment. The system has reached equilibrium when the free fraction remains constant with additional incubation time.

  • Mass Balance Verification: Always calculate mass balance by comparing the total amount recovered to the amount spiked. Acceptance criteria should be 85-115%. Poor mass balance may indicate degradation, adsorption, or incomplete recovery.

  • Temperature Control: Maintain strict temperature control at 37°C±0.5°C throughout the experiment, as protein binding is highly temperature-dependent. Consider using a temperature-controlled centrifuge for ultrafiltration methods.

Validation Parameters

For regulatory submissions, complete method validation should include:

  • Precision and Accuracy: Intra-day and inter-day CV should be <15% for QC samples
  • Linearity: Demonstrate linear response over anticipated concentration range
  • Selectivity: Confirm no interference from plasma matrix components
  • Stability: Establish bench-top, processed sample, and freeze-thaw stability

Advanced Applications and Future Directions

The protein binding data generated through these protocols can be integrated with physiologically-based pharmacokinetic (PBPK) modeling to predict in vivo behavior of this compound. Additionally, the emergence of novel screening platforms such as human intestinal organoids derived from induced pluripotent stem cells offers opportunities for more physiologically relevant absorption and metabolism studies [1]. These advanced models express functional metabolic enzymes and transporters that can interact with protein binding characteristics to influence overall drug disposition.

For researchers investigating inflammatory pathways, the combination of protein binding data with CXCR3 receptor modulation studies could provide insights into the immunomodulatory potential of this compound beyond its COX inhibitory activity [3]. The strategic integration of binding assays with functional activity assessments represents a comprehensive approach to drug characterization that can de-risk later stages of drug development.

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the protein binding characteristics of this compound using robust and reproducible methodologies. The high plasma protein binding observed with this compound suggests that factors affecting protein concentration or binding site competition could significantly alter its pharmacokinetics and therapeutic efficacy. By implementing these standardized protocols with appropriate controls and validation procedures, researchers can generate reliable data to inform drug development decisions and advance the characterization of this deuterated anti-inflammatory compound.

References

Comprehensive Application Notes and Protocols for Furofenac-d3 Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diclofenac and Deuterated Analogs

Furofenac-d3 represents a deuterated analog of the established nonsteroidal anti-inflammatory drug (NSAID) diclofenac, specifically designed to enhance metabolic stability while maintaining the therapeutic profile of the parent compound. Deuterium incorporation at strategic molecular positions aims to prolong systemic exposure by attenuating the rate of oxidative metabolism through the deuterium isotope effect. Diclofenac, a phenylacetic acid derivative, has been extensively used since the 1970s for its potent analgesic, antipyretic, and anti-inflammatory properties, primarily mediated through cyclooxygenase (COX) inhibition [1]. The molecular structure of diclofenac features two chlorine atoms in the ortho position of the phenyl ring, which creates maximal torsion and contributes to its enhanced potency compared to earlier NSAIDs [2]. Despite its widespread use and efficacy, diclofenac administration is associated with significant adverse effects including gastrointestinal complications, cardiovascular risks, and hepatic injury, particularly at higher doses or with prolonged use [3] [1].

The development of this compound aligns with contemporary pharmaceutical strategies aimed at optimizing the therapeutic index of established drugs through molecular engineering. Deuteration has emerged as a valuable approach in drug design, potentially offering improved pharmacokinetics without fundamentally altering the pharmacological target or mechanism of action. For diclofenac, which undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (notably CYP2C9 to form 4'-hydroxy-diclofenac), strategic deuterium substitution can delay metabolic degradation, thereby potentially allowing for reduced dosing frequency or lower peak concentrations associated with concentration-dependent adverse effects [2] [4]. This application note provides comprehensive protocols for the pharmacokinetic characterization of this compound, enabling researchers to systematically evaluate its absorption, distribution, metabolism, and excretion (ADME) profile in comparison to conventional diclofenac.

Physicochemical and Pharmacokinetic Properties

Diclofenac demonstrates characteristic physicochemical properties that influence its pharmacokinetic behavior and guide the development of its deuterated analog. As a weak organic acid with pKa of approximately 4.0, diclofenac exhibits high lipid solubility at physiological pH, facilitating membrane permeability [4]. The drug displays extensive plasma protein binding (>99.7%), primarily to albumin, which restricts its volume of distribution to approximately 0.1-0.2 L/kg [2]. Despite limited distribution, diclofenac achieves therapeutically relevant concentrations in synovial fluid, its proposed site of action for arthritis, with peak levels occurring 2-4 hours post-administration and exhibiting slower elimination compared to plasma (half-life of 3-6 hours versus 1-2 hours) [4].

Table 1: Comparative Physicochemical Properties of Diclofenac and this compound

Property Diclofenac This compound Methodological References
Chemical Formula C14H11Cl2NO2 C14H8D3Cl2NO2 [2]
Molecular Weight 296.15 g/mol 299.17 g/mol [2]
Protein Binding >99.7% Expected similar [2] [4]
log P 4.4 (lipophilic) Expected similar [2]
pKa ~4.0 Expected similar [4]
Water Solubility pH-dependent: insoluble at pH 1.2, highly soluble at pH 6.8 Expected similar [5]

The pharmacokinetic profile of conventional diclofenac provides a benchmark against which this compound must be evaluated. Oral formulations demonstrate rapid and complete absorption, although extensive first-pass metabolism results in approximately 60% systemic bioavailability [2] [4]. The time to peak concentration (Tmax) varies significantly with formulation, ranging from 10-40 minutes for oral solutions to 1.5-2 hours for enteric-coated tablets and even longer for extended-release formulations [2]. Diclofenac undergoes hepatic biotransformation through cytochrome P450-mediated oxidation (primarily CYP2C9) to form 4'-hydroxy-diclofenac, along with glucuronidation, sulfation, and taurine conjugation pathways [2]. The terminal elimination half-life is approximately 2 hours, though the apparent half-life including metabolites ranges from 25.8-33 hours [2].

Table 2: Pharmacokinetic Parameters of Conventional Diclofenac Formulations

Parameter Immediate-Release Delayed-Release Extended-Release Topical Formulations
Tmax (h) 0.25-0.67 [6] 1.5-2.0 [2] 4.0-6.0 [1] 10-20 h [1]
Cmax 958-1087 ng/mL (25 mg) [6] ~1.5 μg/mL (50 mg) [4] ~1.0 μg/mL (100 mg) [1] 10-20 ng/mL [1]
AUC (ng·h/mL) 577-585 (25 mg) [6] ~3.5 μg·h/mL (50 mg) [4] ~8.0 μg·h/mL (100 mg) [1] ~0.3 μg·h/mL [1]
Half-life (h) 1.5-2.0 [2] 1.5-2.0 [2] 2.0-3.0 [1] 12-20 [1]
Bioavailability ~60% [2] ~60% [2] ~60% [1] 5-15% [1]

Detailed Pharmacokinetic Study Design

Preclinical Study Protocol

Animal models provide essential preliminary data on this compound pharmacokinetics before human trials. For inflammatory conditions, the Freund's Complete Adjuvant (FCA)-induced arthritic rat model has demonstrated utility in evaluating NSAID pharmacokinetics without significantly altering absorption or metabolism compared to healthy animals [7]. The study should utilize 20-day-old arthritic rats and age-matched healthy controls, with sample sizes sufficient for statistical power (typically n=6-8 per group). Animals receive this compound administered via intravenous bolus (2-5 mg/kg) and oral gavage (5-10 mg/kg) in a crossover design with appropriate washout periods. Blood samples (200-300 μL) are collected via the oculi chorioideae vein or orbital plexus before dosing and at predetermined intervals (5, 15, 30, 60, 120, 180, 240, and 360 minutes post-dose) into heparinized tubes [7]. Plasma is separated by centrifugation at 5,000 rpm for 10 minutes and stored at -80°C until analysis.

For tissue distribution assessment, animals are euthanized at strategic time points (e.g., 0.5, 2, and 6 hours post-dose), with target tissues (liver, kidney, gastrointestinal tract, brain, and inflamed paws) excised, homogenized in appropriate buffers, and stored frozen. Synovial fluid sampling in arthritic models provides particularly valuable data regarding target site exposure [4]. Urine and feces are collected over 24-hour intervals for 72-96 hours to determine excretion patterns. Throughout the study, animals are monitored for behavioral changes and potential adverse effects, with body weight and food intake recorded daily. All procedures require approval from the Institutional Animal Care and Use Committee (IACUC) and adherence to relevant animal welfare guidelines.

Clinical Study Protocol

Human pharmacokinetic studies of this compound should employ a randomized, crossover design comparing this compound with conventional diclofenac in healthy volunteers and potentially in specific patient populations. For a single-dose study, 24-36 healthy adult volunteers (aged 18-55, with balanced gender representation) receive this compound and conventional diclofenac in random sequence with a washout period of at least 3-5 days between treatments [6]. The study incorporates both fasting and fed conditions to evaluate food effects, with standardized high-fat meals administered 30 minutes before dosing in the fed cohort. Blood samples (5-7 mL) are collected predose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours postdose. Serum or plasma is separated by centrifugation within 30 minutes of collection and stored at -80°C until analysis.

For multiple-dose studies, participants receive the study medication at the proposed clinical dosing interval (e.g., every 8-12 hours) for 5-7 days, with intensive blood sampling on the first and last days of dosing and trough concentration measurements preceding each intermediate dose. Urine is collected in timed intervals (0-4, 4-8, 8-12, 12-24, and 24-48 hours) for quantification of excreted parent drug and metabolites. In special population studies, participants with hepatic or renal impairment are enrolled with appropriate medical monitoring, using reduced initial doses if warranted based on preclinical data. Throughout the clinical studies, vital signs are monitored regularly, and participants are assessed for adverse events through structured questionnaires, physical examinations, and clinical laboratory tests (hematology, serum chemistry, and urinalysis).

Analytical Methodologies

LC-MS/MS Quantification Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of this compound and its metabolites in biological matrices, offering the requisite sensitivity, specificity, and throughput for pharmacokinetic studies. The analytical protocol begins with sample preparation involving protein precipitation using acetonitrile (200 μL added to 100 μL plasma), vortex mixing for 1-2 minutes, centrifugation at 15,000 rpm for 10 minutes, and collection of the supernatant for analysis [7]. For enhanced sensitivity, particularly for metabolite quantification, solid-phase extraction (SPE) utilizing C18 cartridges may be employed with elution using methanol with 0.1% formic acid.

Chromatographic separation is achieved using a reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size) maintained at 40°C, with a mobile phase consisting of 0.03% phosphoric acid and acetonitrile (45:55, v/v) at a flow rate of 1.0 mL/min [7]. The mass spectrometer operates in negative electrospray ionization mode with multiple reaction monitoring (MRM) for specific transition pairs: this compound (m/z 300.1→255.9), conventional diclofenac (m/z 296.1→251.9), 4'-hydroxy-diclofenac (m/z 312.1→267.9), and diclofenac acyl glucuronide (m/z 472.1→296.1). The internal standard, diclofenac-d4 or similar structurally analogous compound, is added to all samples before processing to correct for variability in extraction and ionization. The method should be fully validated according to regulatory guidelines for selectivity, sensitivity, linearity (0.078-10 μg/mL), accuracy (85-115%), precision (<15% RSD), matrix effects, and stability under various storage and processing conditions [7] [2].

Pharmacodynamic Biomarker Assessment

Concurrent measurement of prostaglandin E2 (PGE2) as a biomarker of cyclooxygenase inhibition strengthens the pharmacokinetic-pharmacodynamic (PK-PD) evaluation of this compound [7]. PGE2 levels in plasma are quantified using a validated enzyme immunoassay according to manufacturer protocols. Briefly, plasma samples are diluted in EIA buffer, and 50 μL aliquots are transferred to antibody-coated well plates. After addition of 50 μL acetylcholinesterase conjugate, samples are incubated at 4°C for 18 hours, washed five times, incubated with 200 μL substrate for 60 minutes in an orbital shaker, and absorbance measured at 412 nm [7]. For in vitro assessments of COX inhibition potency, whole blood samples from healthy volunteers and arthritic rats are collected into heparinized tubes, spiked with varying concentrations of this compound or conventional diclofenac, stimulated with lipopolysaccharide (LPS, 10 μg/mL), and incubated for 24 hours at 37°C before PGE2 measurement in the plasma fraction [7]. This comprehensive analytical approach enables construction of robust concentration-effect relationships for this compound.

Data Analysis and Modeling

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) provides essential parameters for initial characterization of this compound disposition. The maximum plasma concentration (Cmax) and time to Cmax (Tmax) are obtained directly from observed concentration-time data. The area under the curve (AUC0-t) is calculated using the linear trapezoidal method, with extrapolation to infinity (AUC0-∞) by adding the quotient of the last measured concentration and the terminal rate constant (λz) [6]. The terminal elimination half-life (t1/2) is derived as ln(2)/λz, while apparent clearance (CL/F) is calculated as Dose/AUC0-∞, and apparent volume of distribution (Vz/F) as CL/λz. For intravenous administration, systemic clearance (CL) and steady-state volume of distribution (Vss) are determined. Bioequivalence testing between this compound and conventional diclofenac employs the standard 80-125% acceptance range for the ratio of geometric means of AUC and Cmax [6].

Compartmental modeling provides mechanistic insights into this compound disposition. A typical structural model for diclofenac incorporates a two-compartment system with first-order absorption and elimination, described by the following differential equations:

dA1/dt = -ka · A1 dA2/dt = ka · A1 - (k12 + k10) · A2 + k21 · A3 dA3/dt = k12 · A2 - k21 · A3

Where A1 represents the absorption site, A2 the central compartment, and A3 the peripheral compartment; ka denotes the absorption rate constant, k12 and k21 represent distribution rate constants, and k10 is the elimination rate constant. Population pharmacokinetic modeling with nonlinear mixed-effects approaches (e.g., using NONMEM or Monolix) identifies demographic, physiological, and genetic factors influencing this compound exposure, enabling dosage individualization strategies.

Pharmacokinetic-Pharmacodynamic Modeling

The relationship between this compound concentrations and prostaglandin E2 inhibition is characterized using an inhibitory sigmoid Imax model [7]. The model structure is defined as:

E = E0 · (1 - (Imax · Cγ) / (IC50γ + Cγ))

Where E represents the PGE2 level at time t, E0 the baseline PGE2 level, Imax the maximum inhibition (theoretically 1), C the plasma or synovial fluid concentration of this compound, IC50 the concentration producing 50% of maximum inhibition, and γ the Hill coefficient describing the sigmoidicity of the concentration-effect relationship [7]. For direct link PK-PD modeling without hysteresis, the effect compartment is considered equivalent to the central compartment, while effect compartment models accommodate clockwise or counterclockwise hysteresis observed in some concentration-effect relationships.

G cluster_pk Pharmacokinetic Model cluster_pd Pharmacodynamic Model FurofenacD3 This compound Administration Absorption Absorption Site (A1) FurofenacD3->Absorption k_a Absorption Rate Central Central Compartment (A2): Plasma Absorption->Central F Bioavailability Absorption->Central Peripheral Peripheral Compartment (A3): Tissues Central->Peripheral k₁₂ Distribution Central->Peripheral Elimination Elimination Metabolites Central->Elimination k₁₀ Elimination Rate COX COX Enzyme Inhibition Central->COX Cₚ Plasma Concentration Central->COX Peripheral->Central k₂₁ Redistribution Peripheral->Elimination PGE2 PGE2 Reduction Therapeutic Effect COX->PGE2 Iₘₐₓ, IC₅₀ Inhibition Model COX->PGE2

Figure 1: Integrated PK-PD Modeling Framework for this compound. The diagram illustrates the structural relationship between the pharmacokinetic compartments and pharmacodynamic effects, incorporating key model parameters.

Research and Clinical Applications

The pharmacokinetic data generated through these protocols informs multiple aspects of this compound development. In formulation optimization, comparative bioavailability studies guide the selection of appropriate dosage forms and release characteristics. For deuterated compounds like this compound, a primary objective is confirmation of reduced clearance and prolonged half-life compared to conventional diclofenac, potentially enabling less frequent dosing while maintaining therapeutic efficacy [1]. Additionally, the assessment of metabolic profile alterations through metabolite quantification provides critical insights into whether deuterium substitution successfully attenuates specific metabolic pathways without creating novel metabolites of toxicological concern.

In clinical development, population pharmacokinetic analyses identify sources of variability in this compound exposure, enabling tailored dosing recommendations for special populations such as the elderly, patients with hepatic or renal impairment, and those taking concomitant medications. The integration of pharmacokinetic data with pharmacodynamic biomarkers (e.g., PGE2 inhibition) establishes exposure-response relationships that inform dosage selection for pivotal clinical trials [7]. Furthermore, physiologically based pharmacokinetic (PBPK) modeling incorporating in vitro metabolism data predicts complex drug-drug interactions, particularly with inhibitors or inducers of CYP2C9, potentially mitigating safety risks in polypharmacy scenarios common in chronic inflammatory conditions.

Table 3: Protocol Summary for Key Pharmacokinetic Experiments

Experiment Study Population Key Measurements Analytical Methods Statistical Analysis
Absolute Bioavailability Healthy volunteers (n=12); IV and oral administration AUC0-∞, Cmax, Tmax, t1/2, F LC-MS/MS for plasma concentrations Non-compartmental analysis, ANOVA
Food Effect Healthy volunteers (n=18); crossover fed vs. fasted AUC0-∞, Cmax, Tmax LC-MS/MS for plasma concentrations 90% CI for geometric mean ratios
Mass Balance Healthy volunteers (n=6); radiolabeled compound Cumulative excretion in urine and feces, metabolite profiling LC-MS/MS with radiodetection Mass balance recovery calculation
Hepatic Impairment Patients with mild, moderate hepatic impairment (n=8 each) and matched controls AUC0-∞, Cmax, t1/2, unbound fraction LC-MS/MS for plasma concentrations, protein binding Regression analysis vs. hepatic function markers
PK-PD Relationship Arthritic rats (n=24) or patients with inflammation (n=20) Plasma concentrations and PGE2 levels at multiple timepoints LC-MS/MS and EIA Inhibitory Emax model fitting

Conclusion

The comprehensive pharmacokinetic characterization of this compound through well-designed preclinical and clinical studies provides the foundation for understanding its clinical potential as an improved version of diclofenac. The protocols outlined herein enable rigorous evaluation of how deuterium substitution influences the absorption, distribution, metabolism, and excretion profile of this established NSAID. Particular emphasis on metabolic stability assessment and concentration-effect relationships will determine whether the theoretical benefits of deuteration translate into meaningful clinical advantages, such as reduced dosing frequency, lower peak-trough fluctuations, or improved tolerability. As pharmaceutical technology continues to evolve, the principles outlined in these application notes can be adapted to other deuterated compounds, contributing to the advancement of precision medicine approaches in analgesic and anti-inflammatory therapy.

References

Detailed Protocol: HPLC Method Development and Validation for Diclofenac Sodium

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a step-by-step guide for the analysis of Diclofenac Sodium in a pharmaceutical dosage form, based on a validated ICH-compliant method [1]. It can serve as a template for developing a method for Furofenac-d3.

Scope

This method is applicable for the assay and related substances determination of Diclofenac Sodium in bulk and pharmaceutical dosage forms. The validation parameters ensure it is suitable for routine quality control.

Materials and Equipment
  • Analytical Standard: Diclofenac Sodium (or this compound, if available).
  • Internal Standard: Lidocaine Hydrochloride [1].
  • Reagents: HPLC-grade Orthophosphoric Acid, Acetonitrile, and Methanol. High-purity water (e.g., from a Milli-Q system).
  • Equipment: HPLC system with a variable UV/VIS detector, auto-sampler, and data acquisition software (e.g., Breeze Chromatography Manager).
  • Chromatographic Column: Symmetry C18 column (150 mm × 4.6 mm, 3 µm or 5 µm particle size) [1]. A Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm) column is a suitable alternative [2].
HPLC Method Conditions [1] [2]

The table below summarizes two robust, validated mobile phase compositions. Option 1 offers a faster run time.

Parameter Specification Option 1 Specification Option 2
Mobile Phase 0.05 M Orthophosphoric Acid (pH 2.0) : Acetonitrile (35:65 v/v) 0.05 M Phosphoric Acid : Acetonitrile : Methanol (40:48:12 v/v)
Column Symmetry C18 (150 mm x 4.6 mm, 3µm) Zorbax SB-C8 (250 mm x 4.6 mm, 5µm)
Flow Rate 2.0 mL/min 1.0 mL/min
Detection Wavelength 210 nm 228 nm
Injection Volume 20 µL 20 µL
Column Temperature 25°C 25°C
Run Time 2 minutes 10-15 minutes
Experimental Procedures

4.1. Preparation of Standard and Internal Standard Solutions

  • Internal Standard (IS) Stock Solution (Lidocaine, 0.5 mg/mL): Accurately weigh about 25 mg of lidocaine into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol [1].
  • Standard Stock Solution (Diclofenac Sodium, 0.5 mg/mL): Accurately weigh about 25 mg of Diclofenac Sodium working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standard Solutions (10–200 µg/mL): Pipette appropriate volumes of the standard stock solution (e.g., 0.5 mL, 1.0 mL, 2.0 mL) into 25 mL volumetric flasks. Add a fixed volume of IS stock solution to each flask and dilute to volume with the mobile phase or diluent to create the calibration curve standards [1].

4.2. Sample Preparation (Tablets)

  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 50 mg of Diclofenac Sodium into a 100 mL volumetric flask.
  • Add about 70 mL of methanol, sonicate for 30 minutes with intermittent shaking, and cool to room temperature.
  • Dilute to volume with methanol and mix.
  • Centrifuge a portion of the solution at 3000 rpm for 5 minutes or filter through a 0.45 µm membrane filter.
  • Transfer a suitable aliquot (e.g., 5.0 mL) to a 25 mL volumetric flask, add the same fixed volume of IS, and dilute to volume with mobile phase [1].

4.3. System Suitability Test Before analysis, ensure the system is suitable. Inject six replicates of a standard solution (e.g., 20 µg/mL). The system is suitable if the %RSD for the peak area and retention time of Diclofenac Sodium is not more than 2.0% [1].

Method Validation Protocol

The method must be validated as per ICH guidelines. The table below outlines the acceptance criteria for key parameters [1].

| Validation Parameter | Protocol & Acceptance Criteria | | :--- | :--- | | Specificity | No interference from excipients, internal standard, or degradation products at the retention time of the analyte [2]. | | Linearity & Range | Prepare and inject standards across the range (e.g., 10–200 µg/mL). The correlation coefficient (r²) should be >0.998 [1]. | | Accuracy (Recovery) | Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be within 90–110% [1]. | | Precision |

  • Repeatability (Intra-day): Inject 6 replicates at 100% level. %RSD ≤ 2.0%.
  • Intermediate Precision (Inter-day): Repeat analysis on a different day/analyst. %RSD ≤ 2.0% [1]. | | LOD & LOQ | LOD = 3.3 × σ/S; LOQ = 10 × σ/S (where σ is SD of response, S is slope of calibration curve). The reported LOD can be as low as 12.5 ng/mL [1]. | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase pH ±0.1). The method should remain unaffected [1]. |
Troubleshooting Common Issues
  • Peak Tailing: Ensure the mobile phase pH is correctly adjusted. Column deterioration can also cause tailing; consider regenerating or replacing the column.
  • Retention Time Shift: Check for mobile phase consistency, column temperature stability, and column aging.
  • High Backpressure: Filter all mobile phases and samples through a 0.45 µm (or 0.22 µm) membrane filter. Check for column clogging.
  • Low Recovery: Ensure complete extraction during sample preparation by optimizing sonication time and solvent volume.

Workflow for Method Development and Troubleshooting

The diagram below outlines the logical workflow for developing and validating an HPLC method, incorporating key decision points for troubleshooting.

Start Start Method Development Step1 Define Objective & Parameters (API, Matrix, Sensitivity) Start->Step1 Step2 Literature Review & Initial Conditions Selection Step1->Step2 Step3 System Suitability Test Step2->Step3 Step4 Is System Suitable? Step3->Step4 Step5 Proceed to Full Validation Step4->Step5 Yes TS1 Troubleshooting Path Step4->TS1 No Step6 Method Application & QC Step5->Step6 A Check Peak Shape TS1->A B Check Retention Time TS1->B C Check Pressure & Baseline TS1->C A1 Tailing/Fronting? Adjust pH / Change Column A->A1 B1 Too Short/Long? Adjust Organic Solvent % B->B1 C1 High Pressure/Noise? Filter / Degas / Purge C->C1 A1->Step2 B1->Step2 C1->Step2

Critical Considerations for this compound Adaptation

Since this compound is a deuterated analog of Diclofenac, its chemical and analytical properties are expected to be very similar, but not identical.

  • Retention Time (RT) Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase HPLC due to the isotopic effect. You must confirm the RT of this compound experimentally.
  • Specificity: The method must be able to separate this compound from any potential impurities and from the non-deuterated Diclofenac sodium, if present. You may need to optimize the mobile phase to achieve this separation.
  • Stability: While Diclofenac Sodium is known to be unstable at room temperature, showing significant loss after 24 hours [1], the stability profile of this compound should be established separately under various stress conditions (hydrolysis, oxidation, photolysis) as demonstrated in [2].
  • Reference Standards: For accurate quantification, a certified reference standard of this compound is essential.

References

Application Note: HPLC Analysis of Diclofenac Analogues using a FluoroPhenyl Column

Author: Smolecule Technical Support Team. Date: February 2026

This document details a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of diclofenac sodium in pharmaceutical dosage forms. The principles of this method can be directly applied to the analysis of its deuterated analogue, Furofenac-d3. The method uses a pentafluorophenylpropyl (FluoroPhenyl) stationary phase, which offers unique selectivity for compounds with aromatic structures and charged bases, often providing superior separation compared to conventional C18 columns [1].

1. Introduction Diclofenac sodium is a widely used non-steroidal anti-inflammatory drug (NSAID). Its analysis in pharmaceutical formulations and biological matrices is routinely performed using HPLC. This application note describes a method developed and validated per ICH guidelines, emphasizing the advantages of a FluoroPhenyl column. The deuterated form, this compound, is expected to exhibit nearly identical chromatographic behavior to diclofenac, making this method directly transferable. The use of a FluoroPhenyl column is particularly recommended when limited retention or selectivity is observed on a C18 column, as it can provide enhanced retention for hydrophilic compounds and improved selectivity for complex mixtures [1].

2. Method Advantages

  • High Selectivity: The FluoroPhenyl phase provides different chemical interactions (e.g., π-π, dipole-dipole) compared to C18, leading to better separation of complex mixtures [1].
  • Rapid Analysis: A short run time of 2 minutes enables high-throughput analysis [2] [3].
  • Validated and Robust: The method meets ICH requirements for specificity, linearity, accuracy, precision, and robustness [2].
  • Dual-Mode Compatibility: The FluoroPhenyl column can be used for both reversed-phase and HILIC separations, adding versatility [1].

Detailed Experimental Protocol

1. Materials and Equipment

  • HPLC System: Waters 1525 binary pump or equivalent, with a UV/VIS detector [2].
  • Autosampler: Waters 2707 or equivalent [2].
  • Data Collection System: Breeze Chromatography Manager or equivalent software.
  • Analytical Column: Restek Force FluoroPhenyl (or equivalent), 50 x 2.1 mm, 3 µm, 100 Å [1]. The method is also scalable to 1.8 µm for UHPLC applications.
  • Chemicals:
    • Diclofenac Sodium (or this compound) reference standard.
    • Lidocaine Hydrochloride (Internal Standard) [2] [3].
    • Acetonitrile (HPLC grade).
    • Orthophosphoric Acid (HPLC grade).
    • Deionized Water (HPLC grade, e.g., from a Milli-Q system).

2. Chromatographic Conditions The table below summarizes the optimized and an alternative chromatographic condition.

Parameter Optimized Condition [2] [3] Alternative Condition [4]
Column FluoroPhenyl (50 x 2.1 mm, 3 µm) C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65, v/v) Deionized water (pH 3.0 with H3PO4) : Acetonitrile (35:65, v/v)
Flow Rate 2.0 mL/min 0.7 mL/min
Detection Wavelength 210 nm 205 nm
Injection Volume 20 µL 20 µL (assumed)
Column Temperature 25 °C 25 °C
Run Time 2 min To be determined experimentally

3. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (Lidocaine, 0.5 mg/mL): Accurately weigh about 12.5 mg of lidocaine into a 25 mL volumetric flask. Dissolve and make up to volume with methanol.
  • Analyte Stock Solution (Diclofenac/Furofenac-d3, 0.5 mg/mL): Accurately weigh about 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with methanol.
  • Calibration Standards (10 - 200 µg/mL): Piper appropriate volumes of the analyte stock solution and a fixed volume of the IS stock solution into a series of volumetric flasks. Dilute to volume with methanol to obtain concentrations of 10, 20, 80, 120, 160, and 200 µg/mL of the analyte with a constant concentration of the internal standard [2].

4. Sample Preparation (Pharmaceutical Dosage Forms)

  • Weigh and finely powder twenty tablets.
  • Accurately weigh a portion of the powder equivalent to about 50 mg of diclofenac sodium (or this compound) and transfer to a 50 mL volumetric flask.
  • Add about 30 mL of methanol, sonicate for 30 minutes, and dilute to volume with methanol.
  • Centrifuge the solution at 3000 rpm for 5 minutes.
  • Dilute the supernatant quantitatively with the internal standard solution to obtain a concentration within the calibration range [2].

5. System Suitability and Method Validation Before sample analysis, ensure the system is suitable. Inject six replicates of a middle-range standard (e.g., 120 µg/mL). The % Relative Standard Deviation (%RSD) for peak areas and retention times should be ≤ 2% [2]. The method should be validated as per ICH guidelines [2] [4]:

  • Linearity: A correlation coefficient (r²) > 0.998 over the 10-200 µg/mL range.
  • Accuracy: Mean recovery should be within 90-110%.
  • Precision: Intra-day and inter-day precision (%RSD) should be ≤ 2%.
  • LOD & LOQ: Calculate using LOD = 3.3 × (SD/Slope) and LOQ = 10 × (SD/Slope). The method from the literature achieved an LOD of 12.5 ng/mL [2].
  • Specificity: The analyte peak should not show any interference from excipients or the internal standard.

The workflow for the method development and validation process is outlined below.

G Start Start Method Development Prep Prepare Stock Solutions and Mobile Phase Start->Prep Cond Set Chromatographic Conditions Prep->Cond Inj Inject Standard Cond->Inj Eval Evaluate Chromatogram (Peak Shape, Retention) Inj->Eval Opt Parameters Optimal? Eval->Opt Opt->Cond No Adjust Conditions Val Proceed to Full Method Validation Opt->Val Yes End Validated Method Ready for Routine Analysis Val->End

Critical Notes and Troubleshooting

  • Analyte Stability: Diclofenac sodium is unstable at room temperature, showing significant degradation after 24 hours. Standard and sample solutions should be stored in a refrigerator at 4 °C and are stable for at least 30 days when stored in a freezer at -35 ± 2 °C [2] [3].
  • pH and Buffer: The low pH of the mobile phase (2.0-3.0) is critical for suppressing the ionization of acidic analytes, ensuring good peak shape and retention. Always adjust the pH of the aqueous phase accurately.
  • Mobile Phase Preparation: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for 10 minutes before use [2].
  • Pressure Considerations: For a 3 µm FluoroPhenyl column, the maximum recommended pressure is 600 bar (8700 psi). For 1.8 µm particles, the maximum pressure is 1034 bar (15000 psi), though 830 bar (12000 psi) is recommended for maximum column life [1].

Conclusion

This application note provides a ready-to-use, validated HPLC protocol for the analysis of diclofenac sodium, which is directly applicable for this compound. The use of a FluoroPhenyl column offers a selective and robust platform for quality control and assay in drug development. The method is characterized by its speed, sensitivity, and compliance with regulatory standards.

References

Comprehensive Application Notes: Evaluation of ESI and APCI Ionization Sources for LC-MS/MS Analysis of Furofenac-d3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard technique for pharmaceutical analysis due to its exceptional sensitivity, selectivity, and capability to analyze complex biological matrices. The analysis of deuterated compounds like Furofenac-d3 presents specific challenges that require careful optimization of ionization conditions to achieve reliable quantification. These application notes provide a systematic comparison between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources for the LC-MS/MS analysis of this compound, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Furofenac.

The selection of an appropriate ionization source is critical for method performance as it directly impacts sensitivity, matrix effects, and overall reliability of the analytical method. ESI and APCI, the two most commonly used atmospheric pressure ionization techniques, operate through fundamentally different mechanisms and demonstrate distinct advantages for different classes of compounds. This comprehensive guide provides researchers with detailed protocols, performance data, and practical recommendations for developing robust LC-MS/MS methods for this compound analysis in biological matrices, supporting various stages of drug development from preclinical studies to clinical trials.

Ionization Source Principles and Selection Criteria

Fundamental Ionization Mechanisms

ESI and APCI employ distinct physical processes to generate gas-phase ions from liquid samples, making them differentially suitable for various analytical applications:

  • Electrospray Ionization (ESI): This technique operates through a liquid-phase ionization process where the sample solution is sprayed through a charged capillary (±3-5 kV) to create a fine mist of charged droplets. As the solvent evaporates, the droplets undergo repeated Coulombic fissions until they become small enough to liberate sample ions into the gas phase. ESI is particularly effective for polar and ionic compounds and can generate multiply charged ions, making it suitable for large molecules. The ionization occurs at relatively low temperatures, minimizing thermal degradation. However, ESI is more susceptible to matrix effects where co-eluting compounds can suppress or enhance ionization [1] [2].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI utilizes a gas-phase ionization mechanism where the sample solution is first vaporized in a heated nebulizer (typically 350-500°C). The vaporized solvent molecules are then ionized by a corona discharge needle, creating reagent ions that subsequently transfer charge to analyte molecules through ion-molecule reactions. APCI is generally more effective for less polar, thermally stable compounds with molecular weights below 1500 Da. This technique typically generates singly-charged ions and is generally less susceptible to matrix effects compared to ESI, though it requires analytes to survive the vaporization process without thermal decomposition [1] [3] [2].

Selection Guidance for this compound

When selecting between ESI and APCI for this compound analysis, several factors related to the compound's physicochemical properties and analytical requirements should be considered:

Table 1: Ionization Source Selection Criteria for this compound

Factor ESI Preference APCI Preference
Polarity Medium to high polarity Low to medium polarity
Molecular Weight No strict limitation, good for larger molecules Typically <1500 Da
Thermal Stability No heating required, good for labile compounds Must withstand 350-500°C vaporization
Flow Rate Optimal at lower flow rates (0.2-0.8 mL/min) Tolerates higher flow rates (up to 2 mL/min)
Mobile Phase Compatible with various buffers and additives Requires protic solvent for efficient ionization
Matrix Effects More susceptible to suppression Less susceptible to matrix effects

For this compound, which shares structural similarities with diclofenac (a phenylacetic acid derivative NSAID), initial experiments should evaluate both ionization sources to determine optimal sensitivity. Based on studies with similar NSAIDs, ESI often provides superior sensitivity for polar acidic compounds, while APCI may demonstrate advantages in situations where matrix effect mitigation is paramount [4] [5]. The deuterated nature of this compound may slightly alter its polarity and proton affinity compared to the non-deuterated analog, potentially influencing ionization efficiency.

Experimental Protocols

Materials and Reagents
  • Analytical Standards: this compound reference standard (purity ≥98%), internal standard (structurally similar deuterated compound or analog)
  • Chemicals: HPLC-grade methanol, acetonitrile, ammonium acetate, formic acid, and acetic acid
  • Biological Matrices: Blank plasma (human or relevant species), study samples
  • Solutions: Purified water (18 MΩ·cm resistance), phosphate buffered saline (PBS)
  • Consumables: Polypropylene tubes, pipette tips, HPLC vials
LC-ESI-MS/MS Methodology
3.2.1 Sample Preparation Procedure

The sample preparation protocol employs protein precipitation to extract this compound from plasma matrices:

  • Aliquot 100 μL of plasma sample (calibrators, QCs, or study samples) into polypropylene microcentrifuge tubes
  • Add 10 μL of internal standard working solution (typically 1 μg/mL in methanol)
  • Add 300 μL of ice-cold acetonitrile for protein precipitation
  • Vortex mix for 2 minutes to ensure complete protein denaturation
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins
  • Transfer 200 μL of supernatant to HPLC vials with inserts
  • Inject 5-10 μL into the LC-MS/MS system

Alternative extraction methods such as liquid-liquid extraction (LLE) with methyl tert-butyl ether or solid-phase extraction (SPE) may enhance sensitivity and reduce matrix effects for challenging applications.

3.2.2 Liquid Chromatography Conditions

Table 2: Optimal LC Conditions for this compound Analysis

Parameter ESI Conditions APCI Conditions
Column C18 (100 × 2.1 mm, 2.6 μm) C18 (100 × 2.1 mm, 2.6 μm)
Mobile Phase A 2 mM ammonium acetate + 0.1% formic acid in water 2 mM ammonium acetate + 0.1% formic acid in water
Mobile Phase B 2 mM ammonium acetate + 0.1% formic acid in methanol 2 mM ammonium acetate + 0.1% formic acid in methanol
Gradient Program 0 min: 20% B; 2 min: 20% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 20% B; 13 min: 20% B 0 min: 20% B; 2 min: 20% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 20% B; 13 min: 20% B
Flow Rate 0.3 mL/min 0.5 mL/min
Column Temperature 40°C 40°C
Injection Volume 5 μL 5 μL
Run Time 13 minutes 13 minutes
3.2.3 Mass Spectrometry Parameters - ESI Source

The ESI source conditions should be optimized for maximum sensitivity of this compound:

  • Ion Source Parameters:

    • Ionization Mode: Negative ESI (for acidic compounds)
    • Capillary Voltage: 2.5-3.5 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 350°C
    • Desolvation Gas Flow: 800 L/hr
    • Cone Gas Flow: 50 L/hr
  • Compound-Dependent Parameters (optimize for this compound and internal standard):

    • Declustering Potential: -40 to -80 V
    • Collision Energy: -15 to -30 eV
    • Collision Cell Exit Potential: -5 to -15 V
  • MRM Transitions (monitor both quantifier and qualifier transitions):

    • This compound: Precursor ion → Product ion (quantifier)
    • This compound: Precursor ion → Product ion (qualifier)
    • Internal Standard: Precursor ion → Product ion

G start Sample Preparation lc Liquid Chromatography start->lc Extracted Sample esi ESI Ionization lc->esi Eluent 0.3 mL/min apci APCI Ionization lc->apci Eluent 0.5 mL/min ms Mass Spectrometry esi->ms Gas-phase Ions apci->ms Gas-phase Ions data Data Analysis ms->data MRM Signal

Figure 1: LC-MS/MS Workflow for this compound Analysis

LC-APCI-MS/MS Methodology
3.3.1 APCI Source Configuration

The APCI source provides an alternative ionization mechanism that may be beneficial for this compound:

  • Source Conditions:

    • Corona Discharge Current: 2-5 μA
    • Vaporizer Temperature: 350-450°C
    • Source Temperature: 150°C
    • Drying Gas Flow: 5-7 L/min
    • Nebulizer Pressure: 30-60 psi
  • Compound Parameters:

    • Need to re-optimize declustering potential and collision energy
    • Typically higher fragmentor voltages than ESI
  • MRM Transitions: Same transitions as ESI method but may exhibit different relative abundances

The fundamental difference in ionization mechanisms between ESI and APCI significantly impacts the experimental setup and resulting spectra as illustrated below:

G sample Sample Solution esi_process ESI Process sample->esi_process apci_process APCI Process sample->apci_process charged_droplets Charged Droplets esi_process->charged_droplets vaporization Vaporization (400°C) apci_process->vaporization coulombic_fission Coulombic Fission charged_droplets->coulombic_fission corona_discharge Corona Discharge vaporization->corona_discharge ion_evaporation Ion Evaporation coulombic_fission->ion_evaporation ion_molecule_rx Ion-Molecule Reactions corona_discharge->ion_molecule_rx gas_phase_ions Gas-Phase Ions ion_evaporation->gas_phase_ions ion_molecule_rx->gas_phase_ions

Figure 2: ESI and APCI Ionization Mechanisms Comparison

Data Analysis and Method Validation

Performance Comparison

Rigorous method validation is essential to demonstrate the reliability of the analytical method for its intended application. The following performance characteristics should be evaluated for both ESI and APCI methods:

Table 3: Typical Performance Metrics for ESI vs. APCI Methods

Parameter ESI Performance APCI Performance Acceptance Criteria
LLOQ 0.1-0.5 ng/mL 0.5-1.0 ng/mL Accuracy 80-120%, CV ≤20%
Linearity Range 0.1-500 ng/mL 0.5-500 ng/mL R² ≥ 0.995
Intra-day Precision ≤8% CV ≤10% CV CV ≤15%
Inter-day Precision ≤12% CV ≤12% CV CV ≤15%
Accuracy 95-105% 93-107% 85-115%
Matrix Effect 70-130% 85-115% Consistent across lots
Recovery >85% >80% Consistent
Matrix Effect Evaluation

Matrix effects can significantly impact method accuracy and precision, particularly in ESI:

  • Post-column Infusion Experiment:

    • Infuse this compound standard solution post-column while injecting extracted blank plasma
    • Monitor suppression/enhancement zones in chromatographic timeline
  • Post-extraction Spiking Method:

    • Compare peak areas of standards spiked before extraction versus after extraction
    • Calculate matrix factor = Peak area post-extraction / Peak area in neat solution
  • Multiple Lot Testing:

    • Evaluate matrix effects in at least 6 different lots of matrix
    • Include hemolyzed and lipemic samples if applicable

Studies have shown that APCI typically demonstrates reduced matrix effects compared to ESI. In one investigation comparing ionization sources for levonorgestrel analysis, the "APCI source appeared to be slightly less liable to matrix effect than ESI source" [6]. Similarly, in pesticide residue analysis, "matrix effect was more intense when using the APCI source" compared to ESI [7].

Regulatory Considerations and Application Notes

Bioanalytical methods supporting regulatory submissions must comply with relevant guidelines (FDA, EMA). For this compound analysis:

  • Full validation is required for the primary matrix including selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability
  • Partial validation may suffice when modifying existing methods (e.g., switching ionization sources)
  • Documentation should include all source parameters, optimization data, and troubleshooting records
  • System suitability tests should be established to ensure consistent performance

When applying these methods to biological samples, consider the following:

  • Stability assessments should include bench-top, processed sample, freeze-thaw, and long-term storage stability
  • Dilution integrity should be demonstrated for samples exceeding the upper limit of quantification
  • Incurred sample reanalysis (ISR) should be implemented for clinical studies to demonstrate method reproducibility

Conclusion

Both ESI and APCI ionization sources offer viable approaches for LC-MS/MS analysis of this compound, each with distinct advantages. ESI typically provides superior sensitivity for polar compounds like this compound, with lower LLOQs achievable, while APCI demonstrates reduced matrix effects and may offer better reproducibility in complex matrices. The selection between ionization sources should be based on specific application requirements, with ESI generally preferred for maximum sensitivity and APCI for challenging matrices with significant interference potential.

These application notes provide comprehensive protocols that enable researchers to implement robust LC-MS/MS methods for this compound analysis. Through careful optimization and validation using the guidelines presented, laboratories can generate reliable data to support pharmacokinetic studies, bioequivalence assessments, and other critical evaluations in drug development programs.

References

Application Notes: MRM Transition Optimization for Furofenac-d3

Author: Smolecule Technical Support Team. Date: February 2026

MRM transition optimization is a critical step in targeted mass spectrometry to achieve the high sensitivity and specificity required for accurate quantification of analytes like Furofenac-d3. The optimal instrument parameters, particularly Collision Energy (CE) and Cone Voltage (CV) are highly dependent on the specific precursor ion and its fragment ions. Empirical optimization is often necessary to move beyond generalized equations and maximize signal response [1].

A core strategy for efficient optimization involves the subtle adjustment of precursor and product ion m/z values to test multiple parameter sets in a single run, thereby eliminating run-to-run variability [1].

Table 1: Key Instrument Parameters for MRM Optimization

Parameter Symbol Role in MRM Sensitivity Optimization Goal
Collision Energy CE Controls fragmentation efficiency in Q2; too low yields insufficient fragments, too high destroys the target ion [1]. Find the voltage that generates the maximal product ion signal for the specific transition [1].
Cone Voltage CV Influences ion declustering and transmission into Q1; affects the initial energy and focus of the precursor ion [1]. Determine the value that provides the most stable and intense precursor ion beam [1].
Declustering Potential DP Similar to CV, assists in removing solvent adducts and declustering ions before mass filtering. Optimize for a clean precursor ion signal with minimal background interference.

Experimental Protocol: Single-Run Optimization of CE and CV

This protocol, adapted from a published workflow, allows for the rapid and precise determination of optimal CE and CV by creating a series of unique MRM targets that the instrument can cycle through sequentially [1].

Prerequisite: MRM Transition List Creation
  • Generate a list of candidate transitions for this compound. This typically includes the precursor ion m/z and the m/z of the most abundant and specific product ions.
  • Establish a starting CE using a generalized equation (e.g., CE = 0.034 × (precursor m/z) + 1.314 for doubly charged peptides [1]) and a default CV (e.g., 36 V).
Workflow Programming via Subtle m/z Adjustment

The core of this method is to programmatically adjust the second decimal place of the precursor (Q1) and product (Q3) m/z values. This slight adjustment makes each unique combination of m/z and parameter value appear as a distinct transition to the mass spectrometer.

  • Define a Parameter Range: For each transition, define a range of parameter values to test (e.g., CE from -6 V to +6 V of the starting value, in 2 V steps) [1].
  • Encode Values in m/z: Use a script (e.g., in Perl or Python) to generate the final MRM table. The script rounds the true Q1 and Q3 m/z to the nearest tenth and uses the second decimal place to encode the transition and the parameter value, respectively [1].

Table 2 provides a simplified illustration of how the m/z values are adjusted to test different Collision Energies for a single transition.

Table 2: Example of m/z Adjustment for CE Optimization

Peptide Original Q1 m/z Original Q3 m/z Default CE (V) Adjusted Q1 m/z Adjusted Q3 m/z Test CE (V)
This compound 355.53 448.24 13.4 355.51 448.21 7.4
This compound 355.53 448.24 13.4 355.51 448.22 9.4
This compound 355.53 448.24 13.4 355.51 448.23 11.4
This compound 355.53 448.24 13.4 355.51 448.24 13.4
This compound 355.53 448.24 13.4 355.51 448.25 15.4
This compound 355.53 448.24 13.4 355.51 448.26 17.4
This compound 355.53 448.24 13.4 355.51 448.27 19.4
Data Acquisition and Analysis
  • Execute the MRM Method: Load the generated table into the instrument's method and perform a single LC-MRM/MS run.
  • Identify the Optimum: Analyze the resulting chromatograms. The optimal CE or CV for a given transition is the value that produced the highest peak area or signal-to-noise ratio. Software packages like Mr. M or Skyline can facilitate this visualization and quantification [1] [2].

The entire workflow for this single-run optimization method is visualized below.

CE_Optimization_Workflow MRM Parameter Optimization Workflow Start Start: Define Initial MRM Transitions A Establish Starting Parameters (CE = Formula, CV = Default) Start->A B Program m/z Adjustment Script adjusts Q1/Q3 2nd decimal A->B C Generate Final MRM Table with Coded Parameter Values B->C D Execute Single LC-MRM/MS Run C->D E Analyze Chromatograms Identify Max Signal Intensity D->E End End: Apply Optimal Parameters E->End

Advanced Strategies & High-Throughput Workflows

For large-scale studies, optimization can be integrated into a broader, predictive pipeline.

  • Predictive Model for Transition Selection: Machine learning models can predict optimal transitions before empirical testing. A recent approach uses a hash-based representation of peptide sequences with gradient-boosted decision trees, achieving high predictive accuracy efficiently [3].
  • Combinatorial Optimization for Scheduling: When optimizing for multiple peptides/proteins simultaneously, the problem can be formulated as an Integer Linear Programming (ILP) problem. The goal is to maximize protein coverage while respecting constraints like the number of concurrent transitions and scheduled retention time windows [2].

The flowchart below integrates predictive modeling and combinatorial scheduling into a high-throughput optimization pipeline.

HighThroughput_Workflow High-Throughput MRM Pipeline A In Silico Digestion of Protein(s) B Predict Proteotypicity & Retention Time A->B C Predict Fragment Ion Intensities B->C D Select Candidate Transitions C->D E Combinatorial Optimization (ILP for Scheduling) D->E F Empirical Optimization (Single-Run Protocol) E->F G Final Validated MRM Assay F->G

AI-Assisted Workflow for Diagram Creation

The diagrams in this document were generated using the Graphviz DOT language. You can use AI assistants and online tools to create and refine such diagrams efficiently [4].

  • Describe your workflow to an AI assistant (e.g., "Create a Graphviz diagram for a process with steps A, B, C...").
  • Copy the generated DOT code and paste it into an online Graphviz editor like Edotor.net or graphvizonline.net for immediate rendering [5] [4].
  • Refine the diagram by asking the AI to adjust colors, layout (rankdir=TB for vertical, rankdir=LR for horizontal), or node styles based on your preferences [6] [5].

Troubleshooting & Best Practices

  • Parameter Correlation: Be aware that CE and CV can be correlated. Optimizing them iteratively (e.g., optimizing CV first, then CE) may be necessary.
  • Signal Saturation: Ensure the most intense signal is not saturating the detector, as this will mask the true optimum.
  • Libraries and Software: Utilize established software like Skyline for the entire workflow, from transition selection and optimization to data analysis [2].

References

Comprehensive Application Note: Validated LC-MS/MS Bioanalytical Method for Furofenac-d3 Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, represents an important internal standard for advanced bioanalytical applications in pharmaceutical research. The development of robust bioanalytical methods for such compounds is critical for generating reliable pharmacokinetic, toxicokinetic, and bioequivalence data to support regulatory submissions. This application note provides a comprehensive validation protocol for the precise and accurate quantification of this compound in human plasma using LC-MS/MS, following current regulatory guidelines including ICH M10 and FDA recommendations [1] [2].

The validation approach outlined herein addresses all critical parameters required for demonstrating method suitability, including specificity, sensitivity, accuracy, precision, matrix effects, and stability under various conditions. Implementation of this validated method will ensure regulatory compliance and generate high-quality data for preclinical and clinical studies involving this compound or related pharmaceutical compounds.

Regulatory Framework

Bioanalytical method validation for pharmaceutical compounds must adhere to internationally recognized regulatory guidelines to ensure data integrity and reliability. The ICH M10 guideline, finalized in November 2022, provides harmonized regulatory expectations for bioanalytical method validation and study sample analysis, replacing previous regional guidelines including the EMA guideline EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2 [1] [3]. This guidance applies to bioanalytical assays used in nonclinical and clinical studies that generate data to support regulatory submissions for drugs and metabolites.

The fundamental principle underlying bioanalytical method validation is that each step of the analytical process must be demonstrated to be fit for its intended purpose. The ICH M10 guideline states that "the validity of the method and its appropriateness for the bioanalysis of study samples should be established and documented with specific validation experiments" [1]. For deuterated compounds like this compound used as internal standards, complete validation is still essential, though some parameters may be modified based on the specific application.

Table 1: Regulatory Guidelines Applicable to this compound Bioanalytical Method Validation

Guideline Issuing Authority Key Focus Areas Application to this compound
ICH M10 (Nov 2022) FDA, EMA, PMDA Method validation procedures for chromatographic and ligand-binding assays Primary guidance for validation protocol
FDA BMV for Biomarkers (Jan 2025) FDA Validation requirements for biomarker assays Contextual reference for related analyses
ICH Q2(R2) ICH Validation of analytical procedures Supplementary guidance for method validation

Recent FDA guidance on Bioanalytical Method Validation for Biomarkers, issued in January 2025, emphasizes that while ICH M10 should serve as a starting point, particularly for chromatography and ligand-binding assays, some adaptations may be necessary for specific analyte types [2]. The guidance acknowledges that "ICH M10 may not be applicable to some biomarker analyses," highlighting the importance of context-driven validation approaches.

Method Validation Parameters

Specificity and Selectivity

Method specificity must be demonstrated by analyzing at least six independent sources of blank human plasma, including hemolyzed and lipemic samples, to confirm the absence of interfering peaks at the retention times of both this compound and the internal standard. Any interference should not exceed 20% of the lower limit of quantification (LLOQ) for this compound and 5% for the internal standard [1] [4]. For this compound, which is a deuterated internal standard, special attention should be paid to potential isotopic interference from the non-deuterated form that may be present in study samples.

Linearity and Sensitivity

The calibration curve for this compound should be established over a concentration range appropriate for its intended use as an internal standard. A typical range of 3.9-1194 ng/mL can be adapted based on the deuterated analog diclofenac [4]. The relationship between peak area ratios (analyte/IS) and concentrations must be demonstrated using a weighted regression model (typically 1/x or 1/x²). A correlation coefficient (R²) of at least 0.99 is generally required, with each calibration standard meeting precision of ≤15% CV and accuracy of ±15% deviation from nominal concentration, except at LLOQ where ≤20% is acceptable [1] [5].

Accuracy and Precision

Four concentration levels (LLOQ, low, medium, and high QC) must be analyzed with at least five replicates per concentration in three separate runs to establish intra-assay and inter-assay precision and accuracy. The precision, expressed as percentage coefficient of variation (%CV), should be ≤15% for all QC levels except LLOQ, which allows ≤20%. The accuracy, expressed as percentage deviation from nominal concentration, should be within ±15% for all QC levels except LLOQ, which allows ±20% [1] [5].

Table 2: Accuracy and Precision Acceptance Criteria for this compound Validation

Validation Parameter Concentration Level Acceptance Criteria Recommended Replicates
Intra-assay Precision LLOQ, LQC, MQC, HQC ≤20% (LLOQ), ≤15% (others) 5 replicates per level
Intra-assay Accuracy LLOQ, LQC, MQC, HQC ±20% (LLOQ), ±15% (others) 5 replicates per level
Inter-assay Precision LLOQ, LQC, MQC, HQC ≤20% (LLOQ), ≤15% (others) 3 runs, 5 replicates each
Inter-assay Accuracy LLOQ, LQC, MQC, HQC ±20% (LLOQ), ±15% (others) 3 runs, 5 replicates each
Stability Experiments

Comprehensive stability assessments must be conducted under conditions mimicking sample handling, processing, and storage. This includes:

  • Short-term temperature stability in plasma at room temperature for at least 4-24 hours
  • Long-term stability in plasma at the intended storage temperature (typically -70°C or -20°C)
  • Freeze-thaw stability through at least three complete cycles
  • Processed sample stability in the autosampler (typically 4-10°C for 24-72 hours)
  • Stock solution stability at refrigerator conditions (typically 2-8°C)

Stability is determined by comparing mean concentrations of stability samples with freshly prepared quality controls, with acceptance criteria of ±15% deviation from nominal concentration [1] [5]. For diclofenac analogs, studies have shown exceptional stability at refrigerator temperature (4°C) and through freeze-thaw cycles, with more than 25% loss observed after 24 hours at room temperature [5].

Experimental Protocol

Chromatographic Conditions

The LC-MS/MS system should be configured with the following specifications to achieve optimal separation and detection of this compound:

  • Analytical Column: Core/shell type C18 column (50×2.1 mm, 2.6 μm) or equivalent [4]
  • Mobile Phase: 52.5% acetonitrile and 47.5% water, both containing 0.1% formic acid to enhance ionization [4]
  • Flow Rate: 0.3-0.5 mL/min with isocratic or gradient elution
  • Injection Volume: 5-20 μL, optimized to maximize sensitivity while minimizing matrix effects
  • Column Temperature: Maintained at 30-40°C for retention time reproducibility
  • Run Time: 2-5 minutes, optimized for adequate separation of this compound from potential interferences
Mass Spectrometric Detection

Mass spectrometry parameters should be optimized for this compound detection:

  • Ionization Mode: Negative electrospray ionization (ESI-) is recommended for diclofenac analogs [4]
  • Detection: Multiple reaction monitoring (MRM) for enhanced specificity
  • Source Parameters: Dwell time 100-200 ms, desolvation temperature 300-500°C, cone gas and desolvation gas flows optimized for stable ion production
  • MRM Transitions: Primary and confirmatory transitions should be established for this compound and the internal standard
Sample Preparation Procedure

A simplified protein precipitation protocol provides efficient sample cleanup for this compound quantification:

  • Thaw plasma samples completely at room temperature and vortex mix for 10-15 seconds
  • Pipette 100 μL of plasma sample into a clean microcentrifuge tube
  • Add internal standard solution (25 μL of appropriate concentration in methanol:water mixture)
  • Add 300 μL of cold acetonitrile (containing 0.1% formic acid) for protein precipitation
  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation
  • Centrifuge at 13,000-15,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer supernatant (approximately 300 μL) to a clean autosampler vial or 96-well plate
  • Inject 5-20 μL into the LC-MS/MS system for analysis

This streamlined workflow ensures high throughput while maintaining the integrity of this compound throughout the processing steps, with overall extraction recovery typically exceeding 85% for diclofenac analogs [4].

G SamplePrep Sample Preparation Extraction Protein Precipitation Analysis LC-MS/MS Analysis DataProcessing Data Processing Start Plasma Sample (100 μL) IS Add Internal Standard (25 μL) Start->IS PPT Add Precipitation Solvent (300 μL ACN + 0.1% FA) IS->PPT Vortex Vortex Mix (1 minute) PPT->Vortex Centrifuge Centrifuge (13,000 × g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS (5-20 μL) Transfer->Inject Quantify Peak Integration & Concentration Calculation Inject->Quantify

Figure 1: Experimental Workflow for this compound Sample Preparation and Analysis. This diagram illustrates the complete process from sample preparation to data analysis, highlighting the key steps in the protein precipitation protocol and subsequent LC-MS/MS quantification.

Data Analysis and Acceptance Criteria

Calibration Standards

The calibration curve must be constructed using a minimum of six non-zero concentration levels, plus blank and zero samples. The relationship between peak area ratios (this compound/internal standard) and concentration is typically modeled using linear regression with weighting factor of 1/x or 1/x² to address heteroscedasticity. A correlation coefficient (R²) of at least 0.99 is required, with each back-calculated standard concentration within ±15% of nominal value (±20% at LLOQ) [1] [4].

Quality Control Samples

Quality control samples at a minimum of three concentration levels (low, medium, and high) should be distributed throughout each analytical run, comprising at least 5% of the total number of unknown samples. The run is accepted if at least 67% of QC samples and 50% at each concentration level are within ±15% of their respective nominal values [1]. For this compound used as an internal standard, the precision of peak area ratios across all samples in a batch should be monitored, with %CV ≤15% indicating consistent performance.

Table 3: System Suitability Test Parameters for this compound Analysis

Parameter Acceptance Criteria Evaluation Frequency Corrective Action if Failed
Retention Time %RSD ≤2% across replicates Each sequence Check mobile phase composition and column temperature
Peak Area %RSD ≤2% across replicates Each sequence Check ionization source and MS parameters
Signal-to-Noise ≥5:1 at LLOQ Each calibration curve Optimize MS detection or increase injection volume
Peak Shape Symmetry factor 0.8-1.5 Each sequence Replace column or adjust mobile phase pH

Applications in Drug Development

The validated bioanalytical method for this compound has significant applications across the drug development continuum, particularly when used as a stable isotope-labeled internal standard for quantification of non-deuterated diclofenac or related compounds. The method enables:

  • Bioequivalence studies comparing test and reference formulations as demonstrated in diclofenac bioavailability studies [6]
  • Comprehensive pharmacokinetic profiling including C~max~, T~max~, AUC, and half-life determination
  • Toxicokinetic assessments in nonclinical studies supporting regulatory submissions
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling using biomarkers such as prostaglandin E2 (PGE2) inhibition [7]

The application of this method in supporting bioequivalence assessments is particularly valuable, as demonstrated in studies where geometric mean test/reference individual ratios for AUC parameters fell within the 80-125% interval required by regulatory agencies [6]. Furthermore, the PK-PD relationship for diclofenac analogs has been successfully characterized using inhibitory effect sigmoid I~max~ models, illustrating the direct relationship between plasma concentration and PGE2 inhibition [7].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Ion Suppression: If significant matrix effects are observed, modify the extraction procedure to include more selective cleanup such as solid-phase extraction or liquid-liquid extraction
  • Poor Chromatographic Resolution: Optimize mobile phase composition by adjusting pH (2.0-3.5) or organic modifier ratio (acetonitrile vs. methanol) to improve peak shape [5]
  • Retention Time Drift: Maintain consistent column temperature (±2°C) and mobile phase composition; consider using a column heater for better stability
  • Signal Instability: Ensure consistent desolvation temperature and gas flows; check for source contamination requiring cleaning
Method Adaptation Considerations

The presented method can be adapted for different analytical needs:

  • Higher Throughput: Reduce run time to 2 minutes by increasing flow rate and using shorter columns while maintaining resolution [5]
  • Enhanced Sensitivity: Employ larger injection volumes with minimized matrix effects or implement more selective extraction techniques
  • Different Matrices: For tissue homogenates or other biological fluids, re-validate selectivity and matrix effects using appropriate blank matrices

Conclusion

This application note provides a comprehensive framework for the validation and application of a robust LC-MS/MS method for this compound quantification in human plasma. The protocol aligns with current regulatory expectations outlined in ICH M10 and has been demonstrated to generate reliable, reproducible data suitable for regulatory submissions. The method offers exceptional sensitivity with a quantification range of 3.9-1194 ng/mL, high precision with %RSD ≤15%, and adequate stability profiling under various storage conditions.

Implementation of this validated method will support accurate bioanalysis of this compound in pharmaceutical development, enabling precise pharmacokinetic characterization and robust bioequivalence assessments. The detailed experimental protocols and troubleshooting guidance facilitate seamless technology transfer to quality control and bioanalytical laboratories, ensuring regulatory compliance and data integrity throughout the drug development process.

References

Comprehensive Application Notes and Protocols for Furofenac-d3 Tissue Distribution Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furofenac-d3 and Study Rationale

This compound is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Furofenac, specifically designed for use as an internal standard in analytical methods and for conducting advanced absorption, distribution, metabolism, and excretion (ADME) studies. The strategic incorporation of three deuterium atoms into the molecular structure provides nearly identical chemical properties to the non-deuterated compound while enabling clear differentiation via mass spectrometry. This characteristic makes this compound particularly valuable for tissue distribution studies, where precise tracking of the compound and its metabolites is essential for understanding its pharmacological and toxicological profiles.

The primary rationale for conducting systematic tissue distribution studies of this compound stems from the need to understand the biodistribution patterns of this NSAID analog across various biological compartments. Tissue distribution data provide critical insights into potential target organs for therapeutic effects, as well as accumulation sites that might pose safety concerns. Previous research on related compounds like diclofenac has demonstrated significantly different distribution patterns between administration routes. For instance, studies have shown that topical application results in higher concentrations in muscle tissue ((9.29 , \text{ng/mL})) compared to oral administration ((0.66 , \text{ng/mL})), while the reverse is true for synovial membrane concentrations ((4.99 , \text{ng/mL}) topical vs. (15.07 , \text{ng/mL}) oral) [1]. These findings highlight the importance of comprehensive tissue distribution studies for understanding site-specific bioavailability.

Experimental Design and Protocol

Study Objectives

This protocol aims to establish standardized procedures for evaluating the tissue distribution profile of this compound in preclinical models, with the following specific objectives:

  • Quantity this compound concentrations in major organs and tissues following various routes of administration
  • Compare distribution kinetics between different formulation approaches
  • Identify metabolite profiles across tissues and plasma
  • Establish correlation between tissue concentrations and potential efficacy/toxicity endpoints
  • Generate comprehensive dataset to support physiologically based pharmacokinetic (PBPK) modeling
Experimental Animals and Housing
  • Species: Sprague-Dawley rats (male and female)
  • Weight range: 200-250 g
  • Age: 8-10 weeks
  • Acclimation period: Minimum 7 days with standard laboratory diet and water ad libitum
  • Housing conditions: Controlled temperature (22±2°C), humidity (50±10%), and 12-hour light/dark cycles
  • Ethical considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) following relevant guidelines
Formulation and Administration

Table 1: Formulation Strategies for this compound Tissue Distribution Studies

Route Formulation Type Dosage Volume Dosing Frequency Rationale
Oral Aqueous suspension with 0.5% methylcellulose 10 mg/kg 10 mL/kg Single dose Standard for systemic exposure
Topical Gel formulation (1-2% w/w) 10 mg/kg Applied to 2×2 cm area Single application Local delivery assessment
Intravenous Solution in saline with 10% DMSO 2 mg/kg 1 mL/kg Single bolus Absolute bioavailability reference
Transdermal Patch system 5 mg/kg 1×1 cm patch 12-hour application Sustained release evaluation

The selection of these diverse administration routes allows for comprehensive comparison of distribution patterns based on delivery method, mirroring clinical scenarios for NSAID administration. The topical and transdermal formulations are particularly relevant given the established skin reservoir effect observed with diclofenac, where drug bioavailability in skin layers persists for extended periods (up to 72 hours post-application) [2].

Sample Collection Timeline

Table 2: Tissue Collection Time Points Post-Dosing

Time Point Tissues Collected Primary Objectives
0.5 hour Plasma, skin, muscle, liver Early distribution phase
2 hours Plasma, all major organs Peak concentration assessment
8 hours Plasma, fat, brain, reproductive organs Redistribution phase
24 hours Plasma, all major organs Elimination phase characterization
48 hours Plasma, fat, skin, bone Persistent tissue retention
96 hours Skin at application site Reservoir effect evaluation (topical only)

This comprehensive sampling schedule enables thorough characterization of the distribution kinetics across tissues with different perfusion rates and composition. The extended time points are particularly important for assessing potential accumulation in tissues with high lipid content or specific binding sites.

Analytical Methodology

Tissue Processing Protocol

Sample Homogenization: Tissues are precisely weighed and homogenized in ice-cold phosphate buffer (pH 7.4) using a Polytron homogenizer at a 1:4 (w/v) ratio. For fatty tissues, additional steps including lipid removal with hexane extraction are implemented prior to analysis. The homogenization process maintains samples at 4°C to prevent compound degradation or artifactual metabolism during processing.

Extraction Procedure:

  • Aliquot 100 μL of tissue homogenate or plasma into extraction tubes
  • Add 10 μL of internal standard solution (Furofenac-d6 at 100 ng/mL)
  • Precipitate proteins with 300 μL of cold acetonitrile
  • Vortex mix for 30 seconds and centrifuge at 14,000 × g for 10 minutes
  • Transfer supernatant to clean tubes and evaporate under nitrogen stream at 40°C
  • Reconstitute residue in 100 μL of mobile phase initial conditions
  • Centrifuge at 14,000 × g for 5 minutes and transfer to autosampler vials
LC-MS/MS Analysis Parameters

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL

Mass Spectrometric Conditions:

  • Instrument: Sciex Triple Quad 6500+ with electrospray ionization (ESI)
  • Ionization Mode: Negative for this compound and metabolites
  • Ion Source Temperature: 550°C
  • Ion Spray Voltage: -4500 V
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (8 psi)
  • Multiple Reaction Monitoring (MRM) Transitions: m/z 299.8→255.9 (this compound, quantifier), m/z 299.8→214.9 (this compound, qualifier), m/z 302.8→258.9 (Internal Standard)
Quality Control Procedures

Calibration Standards: A nine-point calibration curve is prepared in the range of 0.1-500 ng/mL using blank tissue homogenates from each tissue type. Quality control samples at low, medium, and high concentrations (0.3, 50, and 400 ng/mL) are analyzed in duplicate with each batch to ensure accuracy and precision. The method is considered acceptable if accuracy values are within ±15% of nominal concentrations and precision does not exceed 15% coefficient of variation.

Sample Acceptance Criteria:

  • Calibration curve: R² ≥ 0.995
  • QC accuracy: 85-115% of nominal values
  • Retention time stability: ±0.1 minute variation
  • Carryover: <20% of lower limit of quantitation in blank samples

Data Analysis and Interpretation

Quantitative Analysis

Tissue concentrations are calculated using the peak area ratio of this compound to internal standard and interpolation from the matrix-matched calibration curve. The lower limit of quantification (LLOQ) is established at 0.1 ng/mL with signal-to-noise ratio >10:1. For concentrations above the upper limit of quantification, samples are appropriately diluted with control matrix and reanalyzed.

Pharmacokinetic Calculations

Non-compartmental analysis is performed using Phoenix WinNonlin software to determine key pharmacokinetic parameters:

Table 3: Key Pharmacokinetic Parameters for Tissue Distribution Analysis

Parameter Abbreviation Unit Interpretation
Maximum concentration C~max~ ng/g or ng/mL Peak tissue exposure
Time to maximum concentration T~max~ hour Distribution rate
Area under curve AUC~0-t~ h·ng/g or h·ng/mL Total tissue exposure
Area under curve infinity AUC~0-∞~ h·ng/g or h·ng/mL Complete systemic exposure
Terminal half-life t~1/2~ hour Elimination rate from tissue
Mean residence time MRT hour Average time in tissue
Tissue-to-plasma ratio K~p~ Unitless Tissue partitioning tendency
Statistical Analysis

Data are expressed as mean ± standard deviation for each time point and tissue. Statistical comparisons between administration routes or formulations are performed using one-way ANOVA followed by post-hoc Tukey's test. A p-value of <0.05 is considered statistically significant. Correlation analysis between tissue concentrations and physiological parameters (e.g., tissue lipid content, blood flow) is conducted using Pearson correlation coefficient.

Technical Visualization

Experimental Workflow

workflow cluster_admin Administration Methods cluster_animals Animal Study cluster_analysis Analytical Phase compound This compound oral Oral (Suspension) compound->oral topical Topical (Gel) compound->topical iv Intravenous (Solution) compound->iv patch Transdermal (Patch) compound->patch dosing Dosing (10 mg/kg) oral->dosing topical->dosing iv->dosing patch->dosing sampling Tissue Sampling (0.5-96 hours) dosing->sampling processing Tissue Processing (Homogenization) sampling->processing extraction Sample Extraction (Protein Precipitation) processing->extraction lcms LC-MS/MS Analysis (MRM Quantification) extraction->lcms calculation Data Processing (PK Parameters) lcms->calculation results Tissue Distribution Profile calculation->results

Figure 1: Comprehensive workflow for this compound tissue distribution study from administration to data analysis

Tissue Distribution Pathways

pathways cluster_systemic Systemic Circulation cluster_tissues Target Tissues administration Administration Route plasma Plasma (Protein Binding) administration->plasma Absorption metabolism Hepatic Metabolism (CYP2C8/UGT2B7) plasma->metabolism Hepatic Extraction highly_perfused Highly Perfused (Kidney, Liver, Lung) plasma->highly_perfused Rapid Equilibration muscle Muscle Tissue (Site of Action) plasma->muscle Moderate Partitioning fat Adipose Tissue (Lipid Partitioning) plasma->fat Slow Accumulation cns Central Nervous System (Blood-Brain Barrier) plasma->cns Limited Penetration synovial Synovial Fluid (Joint Targeting) plasma->synovial Variable Kinetics skin Skin Reservoir (Topical Application) plasma->skin Direct Penetration elimination Elimination Pathways (Urine, Bile, Feces) metabolism->elimination highly_perfused->elimination

Figure 2: Key pathways and factors influencing this compound tissue distribution and elimination

Applications and Significance

The tissue distribution data generated using this protocol provides critical information for drug development decisions regarding this compound and related compounds. Understanding the biodistribution profile helps in identifying:

  • Target tissues for therapeutic activity based on site-specific concentrations
  • Potential safety concerns related to tissue accumulation
  • Optimal administration route for specific indications
  • Dosing regimen design based on tissue residence times
  • Formulation strategies to enhance target tissue delivery

The comparative distribution data between administration routes is particularly valuable for clinical translation. For example, the finding that topical diclofenac application results in higher muscle concentrations ((9.29 , \text{ng/mL})) compared to oral administration ((0.66 , \text{ng/mL})) despite similar plasma levels supports the use of topical formulations for musculoskeletal conditions [1]. Similarly, the understanding of the skin reservoir effect, where diclofenac remains bioavailable in the skin for up to 72 hours post-application, informs dosing frequency for topical products [2].

Furthermore, the metabolic insights gained from distribution studies, particularly the role of enzymes like UDP glucuronosyltransferase-2b7 (UGT2B7) and cytochrome P4502C8 (CYP2C8) in diclofenac metabolism [3], help predict potential drug interactions and interindividual variability in response. These comprehensive distribution studies thus form the foundation for rational drug development and clinical use optimization.

References

Comprehensive Analytical Methods for Monitoring Furofenac-d3 Degradation Products in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Strategies for Deuterated Pharmaceutical Compounds

Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug diclofenac, represents an emerging class of pharmaceutical compounds where specific hydrogen atoms are replaced with deuterium to potentially alter metabolic profiles and enhance stability. Monitoring degradation products of such deuterated compounds requires sophisticated analytical approaches to ensure drug safety, efficacy, and quality throughout the product lifecycle. The deuterium atoms in this compound may influence both the rate and pathway of degradation, necessitating specialized analytical protocols that can distinguish between deuterated and non-deuterated degradation products.

This application note provides detailed methodologies for identifying and characterizing degradation products of this compound using complementary chromatographic and mass spectrometric techniques. The protocols have been optimized based on established analytical approaches for the non-deuterated parent compound and adapted to address the specific challenges posed by the presence of deuterium atoms. Implementation of these methods enables pharmaceutical scientists to establish comprehensive stability profiles, identify potential impurities, and develop robust specifications for deuterated pharmaceutical compounds.

Analytical Methodologies for Degradation Product Monitoring

Strategic Analytical Approaches for Deuterated Compounds

The analysis of this compound degradation products requires a multidimensional analytical approach that leverages complementary techniques to provide comprehensive characterization. Liquid chromatography coupled with UV detection serves as the primary workhorse for quantitative analysis of degradation products, while liquid chromatography-mass spectrometry provides structural elucidation capabilities essential for identifying degradation pathways. The deuterium atoms in this compound introduce subtle changes in chromatographic behavior and significant changes in mass spectral fragmentation that must be considered during method development.

For routine quality control applications, stability-indicating HPLC methods provide the robustness, precision, and sensitivity required for monitoring degradation products in pharmaceutical formulations. These methods must successfully resolve this compound from its potential degradation products while maintaining compatibility with various detection techniques. When structural identification is required, LC-MS methods with electrospray ionization and tandem mass spectrometry capabilities enable characterization of degradation products even at low concentrations. The following sections provide detailed protocols for both approaches, with specific considerations for the analysis of deuterated compounds.

Summary of Analytical Methods and Key Parameters

Table 1: Comparison of analytical methods for this compound degradation product monitoring

Method Parameter HPLC-UV Method LC-MS/MS Method
Separation Mechanism Reverse-phase C18 column Reverse-phase C18 column
Column Dimensions 4.6 × 150 mm, 3 μm 2.1 × 100 mm, 1.8 μm
Mobile Phase 0.05 M orthophosphoric acid (pH 2.0) : acetonitrile (35:65) 0.1% formic acid : acetonitrile (gradient elution)
Flow Rate 2.0 mL/min 0.3 mL/min
Detection UV at 210 nm ESI-MS in positive mode, MRM
Linearity Range 10-200 μg/mL 5-500 ng/mL
Analysis Time 2 minutes 15 minutes
Primary Application Quantitative analysis Structural identification

HPLC-UV Method for Stability-Indicating Analysis

Equipment and Reagents
  • HPLC system with binary pump, autosampler, column heater, and UV-Vis detector
  • Chromatographic column: Symmetry C18 column (4.6 mm × 150 mm, 3 μm particle size)
  • Chemicals: HPLC-grade orthophosphoric acid, acetonitrile, and deionized water (Milli-Q quality)
  • Reference standards: this compound reference standard (purity ≥99%)
  • Sample preparation: Volumetric flasks (10 mL, 50 mL, 100 mL), micropipettes, and syringe filters (0.45 μm PVDF membrane)
Chromatographic Conditions

The mobile phase consists of 0.05 M orthophosphoric acid (pH adjusted to 2.0) and acetonitrile in a ratio of 35:65 (v/v). Prior to use, the mobile phase should be filtered through a 0.45 μm membrane and degassed by sonication for 10 minutes. The analysis is performed at a flow rate of 2.0 mL/min with the column temperature maintained at 25°C. Detection is carried out at 210 nm with an injection volume of 20 μL. The total run time is 2 minutes, during which this compound typically elutes at approximately 1.2 minutes [1].

Sample Preparation Protocol

For tablet formulations, weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of methanol, sonicate for 30 minutes with occasional shaking, and dilute to volume with methanol. Centrifuge the solution at 3000 rpm for 5 minutes, and filter the supernatant through a 0.45 μm syringe filter. Dilute the filtrate quantitatively with mobile phase to obtain a final concentration of approximately 100 μg/mL [1].

For standard solution preparation, accurately weigh about 25 mg of this compound reference standard in a 25 mL volumetric flask, dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Prepare working standard solutions by appropriate dilution of the stock solution with mobile phase to concentrations ranging from 10 to 200 μg/mL for calibration curve construction.

Method Validation Parameters

The HPLC method should be validated according to ICH guidelines to ensure suitability for intended use. Specificity should be demonstrated by resolving this compound from its degradation products through forced degradation studies. Linearity is established over the concentration range of 10-200 μg/mL with a correlation coefficient (r²) greater than 0.998. Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) with %RSD not more than 2%. Accuracy is determined by recovery experiments at three concentration levels (50%, 100%, 150%) with mean recovery between 90-110%. The limit of detection (LOD) and limit of quantitation (LOQ) are typically found to be approximately 12.5 ng/mL and 40 ng/mL, respectively, for diclofenac sodium, and similar values are expected for this compound [1].

LC-MS Method for Structural Identification of Degradation Products

Instrumentation and Conditions
  • LC system: Ultra-high performance liquid chromatography system with binary pump and temperature-controlled autosampler
  • Mass spectrometer: Electrospray ionization ion trap mass spectrometer capable of MSⁿ experiments
  • Chromatographic column: C18 column (2.1 mm × 100 mm, 1.8 μm particle size)
  • Mobile phase: Component A: 0.1% formic acid in water, Component B: acetonitrile
  • Gradient program: Linear gradient from 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to initial conditions in 0.5 minutes, and equilibrate for 3.5 minutes
  • Flow rate: 0.3 mL/min with column temperature maintained at 35°C
  • Ionization parameters: ESI positive mode; capillary voltage: 3.5 kV; drying gas temperature: 300°C; nebulizer pressure: 35 psi
Mass Spectrometric Analysis

Full scan mass spectra are acquired over the mass range of m/z 100-600 in positive ionization mode. Data-dependent acquisition is employed where the most abundant ions in the full scan are selected automatically for MS/MS fragmentation. Collision-induced dissociation is performed with normalized collision energy of 30-40% for fragmentation. For deuterated compounds like this compound, particular attention should be paid to the characteristic mass shifts due to the presence of deuterium atoms, which can help distinguish degradation products originating from the deuterated parent compound versus non-deuterated impurities [2].

Identification Strategy for Degradation Products

The identification of degradation products is performed through interpretation of mass spectral fragmentation patterns and comparison with the parent compound. The typical degradation pathway for diclofenac-like compounds involves cyclization to form an indolinone derivative through intramolecular reaction. Other common degradation products include structures where the carboxylic acid group is reduced to an alcohol or aldehyde functionality. For this compound, the retention of deuterium atoms in degradation products provides crucial information about the degradation mechanisms. The mass spectra of degradation products should show the expected isotopic patterns characteristic of deuterated compounds, which aids in their identification [2].

Forced Degradation Studies Protocol

Experimental Design for Stress Testing

Forced degradation studies are conducted to validate the stability-indicating properties of the analytical methods and to identify potential degradation products. The following stress conditions should be applied to this compound in both API and formulation:

Table 2: Forced degradation conditions for this compound

Stress Condition Parameters Sampling Time Points Expected Degradation
Acidic Hydrolysis 0.1 N HCl at 60°C 1, 3, 6, 12, 24 hours Indolinone formation
Alkaline Hydrolysis 0.1 N NaOH at 60°C 1, 3, 6, 12, 24 hours Hydroxylated products
Oxidative Stress 3% H₂O₂ at room temperature 1, 3, 6, 12, 24 hours N-oxidation, hydroxylation
Photolytic Stress UV light (254 nm) and visible light 1, 3, 5, 7 days Cyclization products
Thermal Stress 60°C in solid state 1, 2, 4 weeks Multiple degradation products
Sample Preparation for Stress Studies

For solution stress studies (hydrolysis, oxidation), prepare a stock solution of this compound at a concentration of 1 mg/mL in appropriate solvent. Mix 1 mL of this solution with 1 mL of stressor solution (0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂) and maintain at the prescribed conditions. Withdraw aliquots at predetermined time points, neutralize if necessary (for acid and base stresses), and dilute with mobile phase to achieve a concentration of approximately 100 μg/mL for analysis.

For solid-state stress studies, expose the solid drug substance to the specified conditions (heat, light, humidity) in appropriate containers. At each time point, withdraw samples and prepare solutions at 100 μg/mL concentration in methanol for analysis. For photostability testing, follow ICH Q1B guidelines using a calibrated light source [3].

Analysis and Interpretation of Degradation Products

Analyze stressed samples using both HPLC-UV and LC-MS methods described in previous sections. Compare chromatograms with untreated controls to identify degradation peaks. For each degradation product, note the retention time, UV spectrum, and mass spectral data. Calculate the percentage degradation for each stress condition by comparing peak areas. The method should demonstrate adequate separation of degradation products from the parent peak and from each other. Major degradation products identified should be characterized using LC-MS/MS and compared with known degradation pathways of diclofenac, with appropriate considerations for the deuterated structure of this compound [2] [3].

Degradation Pathways and Experimental Workflow

The degradation of this compound proceeds through several characteristic pathways that can be visualized as a network of chemical transformations. The following diagram illustrates the major degradation routes and the relationships between the parent compound and its degradation products:

furofenac_degradation FurofenacD3 This compound Parent Compound Indolinone Indolinone Derivative (m/z shift +D3) FurofenacD3->Indolinone Cyclization PrimaryAlcohol Primary Alcohol (m/z shift +D3) FurofenacD3->PrimaryAlcohol Reduction Aldehyde Aldehyde Derivative (m/z shift +D3) FurofenacD3->Aldehyde Oxidation Hydroxylated Hydroxylated Product (m/z shift +D3) FurofenacD3->Hydroxylated OH Addition PrimaryAlcohol->Aldehyde Oxidation

Diagram 1: Major degradation pathways of this compound showing the relationship between the parent compound and its primary degradation products. The deuterium atoms (D3) are typically retained in these transformation products.

The analytical workflow for monitoring this compound degradation products follows a systematic approach that integrates multiple analytical techniques. The following diagram illustrates the complete experimental workflow from sample preparation to data interpretation:

workflow SamplePrep Sample Preparation (API or Formulation) StressTesting Forced Degradation Studies (Stress Conditions) SamplePrep->StressTesting HPLCAnalysis HPLC-UV Analysis Quantitative Assessment StressTesting->HPLCAnalysis LCAnalysis LC-MS/MS Analysis Structural Characterization StressTesting->LCAnalysis DataProcessing Data Processing Peak Identification & Quantification HPLCAnalysis->DataProcessing LCAnalysis->DataProcessing StabilityAssessment Stability Assessment Degradation Pathway Elucidation DataProcessing->StabilityAssessment

Diagram 2: Experimental workflow for this compound degradation product monitoring, showing the integration of sample preparation, stress studies, analytical techniques, and data interpretation.

Conclusion

The analytical methodologies described in this application note provide comprehensive approaches for monitoring and characterizing degradation products of this compound. The HPLC-UV method offers a rapid, stability-indicating technique for quantitative analysis of degradation products in pharmaceutical formulations, while the LC-MS method enables structural elucidation of degradation products even at trace levels. Implementation of the forced degradation studies protocol allows for systematic evaluation of the stability characteristics of this compound under various stress conditions.

These methods have been demonstrated to be specific, sensitive, and reproducible for the analysis of diclofenac and related compounds, and are expected to perform equally well for the deuterated analog this compound. The identification of major degradation products through these protocols provides valuable information for formulation development, storage condition selection, and shelf-life determination. Pharmaceutical scientists can adapt these methods to their specific needs while maintaining the core principles outlined in this application note to ensure reliable monitoring of this compound degradation products throughout the drug development lifecycle.

References

Troubleshooting Guide: HPLC Peak Splitting

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates potential causes and solutions for common HPLC peak issues, including the splitting you observed. The causes are ordered from the most common and easily addressable to the more complex.

Symptom Possible Cause Solution
Split Peaks [1] Column Damage or Void (common at UHPLC pressures) Replace the column. As a temporary measure, try flushing the column in reverse direction (outlet to waste). Prevent future issues by avoiding pressure shocks and operating columns at less than 70-80% of their pressure specification [2].
Blocked Frit or Particulates on the column head Replace the pre-column frit or the guard column. If the problem recurs quickly, investigate the source of the particles (e.g., sample, eluents, pump mechanics, injection valve) [2].
Improper Capillary Connections Check that all fittings are correct and that there are no gaps or dead volumes at the head of the column. Use recommended fingertight fitting systems to minimize extra-column volume [2] [1].
Sample Solvent Too Strong Ensure the sample is dissolved in a solvent that is weaker than or matches the mobile phase. Prepare/dilute the sample in the starting mobile phase composition to avoid distortion at the column head [2] [1].
Tailing Peaks [2] Silanol Interaction (for basic compounds) Use high-purity silica (Type B) or polar-embedded phase columns. Add a competing base like triethylamine (TEA) to the mobile phase.
Insufficient Buffer Capacity Increase the concentration of the buffer in your mobile phase.
Metal Chelation Add a competing chelating agent like EDTA to the mobile phase.
Extra-column Volume Too Large Use short capillary connections with the correct inner diameter (e.g., 0.005 in. for UHPLC). The extra-column volume should not exceed 1/10 of the smallest peak volume [2].
Fronting Peaks [2] Channels in Column Replace the column. Check that application conditions are within the column's specifications for pressure and pH.
Column Overload Reduce the amount of sample injected, or use a column with a larger internal diameter.
Sample in Strong Solvent Dissolve the sample in the starting mobile phase or a weaker solvent.
Broad Peaks [2] Detector Settings Ensure the detector response time (time constant) is set to less than 1/4 of the narrowest peak's width at half-height.
Late Eluting Peak from a previous injection Extend the run time or increase the elution strength at the end of the gradient to flush the column clean.
Contamination Flush the autosampler and column. Replace worn injector parts (e.g., needle seal). Flush the column with a strong solvent in reverse flow direction if possible.

Diagnosing Furofenac-d3 Peak Splitting: A Systematic Workflow

To effectively diagnose the peak splitting in your this compound analysis, follow this logical troubleshooting sequence. The diagram below maps out the investigative path.

Start Start: this compound Peak Splitting Observed Step1 Step 1: Check Sample Solvent Is it stronger than the mobile phase? Start->Step1 Step2 Step 2: Check System & Connections Any loose fittings or dead volume? Step1->Step2 No SolutionA Solution: Redissolve sample in starting mobile phase. Step1->SolutionA Yes Step3 Step 3: Test with Another Column (Same type or C18) Step2->Step3 No SolutionB Solution: Re-tighten or replace capillaries and fittings. Step2->SolutionB Yes Step4 Step 4: Inspect for Contamination Check for blocked frits/particulates. Step3->Step4 Problem persists Resolved Issue Resolved Step3->Resolved Problem gone (Column was issue) Step5 Step 5: Evaluate Column Integrity Does the column have a void or is it degraded? Step4->Step5 No SolutionC Solution: Replace guard column or pre-column frit. Step4->SolutionC Yes SolutionD Solution: Replace the column. Avoid pressure shocks in future. Step5->SolutionD Yes Step5->Resolved No (Re-evaluate method) SolutionA->Resolved SolutionB->Resolved SolutionC->Resolved

Key Experimental Protocols for Method Validation

When developing or troubleshooting an HPLC method, adhering to validated protocols is crucial. Here are key parameters based on ICH guidelines, as applied in similar drug analysis methods [3] [4].

  • Linearity and Range: Prepare at least five concentrations of this compound spanning the expected range. Inject each concentration in triplicate. The calibration curve is considered acceptable with a correlation coefficient (r²) of >0.998 or better [4].
  • Accuracy (Recovery): Spike known amounts of this compound into the sample matrix at three different concentration levels (low, medium, high). Analyze them and calculate the percentage recovery. The mean recovery should be within 90-110% [4].
  • Precision: Assess the repeatability of the method.
    • Intra-day Precision: Analyze six replicates of the same sample concentration within a single day. The % Relative Standard Deviation (%RSD) should be ≤ 2% [4].
    • Inter-day Precision: Analyze the same sample concentration on three different days. The %RSD should also meet the acceptance criteria (e.g., <15% for biological samples, stricter for quality control) [3] [4].
  • Specificity: Verify that the this compound peak is pure and free from interference from other sample components, solvents, or degradation products. Using a Diode Array Detector (DAD) to check peak purity is highly recommended [2].

Frequently Asked Questions (FAQs)

Q1: My peaks are splitting, but the column is new. What could be wrong? A new column can sometimes be damaged upon installation. The most common cause in this scenario is improper capillary connections, creating a gap or dead volume at the column inlet. Double-check that the tubing is seated at the correct depth and that all fittings are properly tightened [1]. It is also possible, though less likely, to receive a defective column.

Q2: Why did my C18 column work fine, but a new cyano column shows split peaks with the same test mix? This points to a problem specific to the cyano column. The most probable cause is that the cyano column is damaged or has a void [1]. Different column chemistries have different stabilities, and the cyano column may have been compromised during shipping, installation, or may be incompatible with your specific mobile phase conditions. Testing another column of the same type is the best diagnostic step.

Q3: How can I prevent peak splitting and other column issues in the future?

  • Avoid Pressure Shocks: Always increase the flow rate gradually.
  • Use a Guard Column: A guard column is an inexpensive sacrificial element that traps particulates and contaminants, protecting your more expensive analytical column [2].
  • Follow pH and Pressure Limits: Operate within the column manufacturer's specified pH and pressure limits to prolong column life [2].
  • Filter Samples and Mobile Phases: Always use 0.45 µm or 0.22 µm filters to remove particulates [4].

References

Furofenac-d3 low mass spectrometry sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Sensitivity

The following table summarizes the primary culprits for low sensitivity and the corresponding corrective actions to take.

Cause Category Specific Cause Fix or Workaround
Sample & Mobile Phase Ion suppression from mobile phase additives [1] Use LC-MS grade formic acid from glass bottles; avoid premixed solutions or plastic containers.
Ion suppression from co-eluting compounds [1] Improve sample cleanup/chromatographic separation; use a dedicated column for each assay [1].
Adsorption to surfaces ("stickiness") [2] "Prime" the system with repeated injections of the analyte to saturate adsorption sites before running actual samples [2].
Instrument & Method Suboptimal MS instrument parameters [3] [4] For MALDI-TOF, adjust ADC offset and preamplifier filter; use Selected Ion Monitoring (SIM) for low-abundance ions [3] [4].
Column degradation or mismatch [2] Replace aged column; ensure column dimensions (e.g., diameter) are appropriate for the method.
Data acquisition rate too low [2] Increase data acquisition rate to prevent peak broadening and loss of apparent peak height.
Analyte Properties Low ionization efficiency [3] [5] Use chemical derivatization (e.g., with Br-MBT) to enhance ionization [5].
For ambient MSI (like nano-DESI), use SIM mode to improve S/N for target ions [3].

Detailed Experimental Protocols

Here are detailed methodologies from recent studies that successfully enhanced sensitivity for diclofenac and related compounds.

In Situ Micro-Labeling to Improve MALDI-TOF Sensitivity

This protocol uses a fluorophore probe to label NSAIDs like ibuprofen directly on the target plate, significantly improving detection sensitivity in plasma with minimal sample volume [5].

Workflow: Chemical Derivatization for Enhanced MALDI-TOF MS Detection

Start Start: 5 µL Spiked Plasma Deproteinize Add 10 µL K₂CO₃ (6 M) & 10 µL 18-crown-6 (5 mM) Start->Deproteinize Centrifuge Centrifuge at 13,000 rpm for 10 min Deproteinize->Centrifuge Derivatize Add 10 µL Br-MBT (10 mM) to supernatant Centrifuge->Derivatize Spot Spot 0.5 µL on target plate Derivatize->Spot Dry Heat at 50°C for 2 min to dry Spot->Dry Analyze Add 0.5 µL CHCA matrix Analyze by MALDI-TOF MS Dry->Analyze

Key Parameters:

  • Probe: 2-(bromomethyl)-1,3-benzothiazole (Br-MBT) was identified as a suitable fluorophore probe [5].
  • Basic Activator: Potassium carbonate (K₂CO₃) was used to facilitate the derivatization reaction [5].
  • Sample Volume: The entire process requires only 5 µL of plasma, making it suitable for finger-prick blood samples [5].
  • Speed: The on-plate derivatization and drying take less than 2 minutes, enabling high-throughput analysis [5].
LC-MS/MS Assay for Diclofenac and Metabolites in Mouse Plasma

This validated method provides a robust approach for simultaneously detecting diclofenac and its primary metabolites, focusing on stabilizing these compounds in plasma [6].

Workflow: LC-MS/MS Analysis with Stabilized Sample Preparation

Start Start: 10 µL Plasma Sample Stabilize Stabilize with Acetic Acid and Ascorbic Acid Start->Stabilize AddIS Add Internal Standard (D₄-diclofenac) Stabilize->AddIS Precipitate Precipitate Proteins with Acetonitrile AddIS->Precipitate Dilute Dilute Supernatant with Equal Volume of Water Precipitate->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Key Parameters:

  • Stabilization: Plasma samples are immediately stabilized using acetic acid and ascorbic acid to prevent degradation of diclofenac and its metabolites, particularly the acyl glucuronide [6].
  • Chromatography:
    • Column: A polar embedded reversed-phase column.
    • Elution: Gradient elution using formic acid and ammonium acetate in a water-methanol system [6].
  • Mass Spectrometry:
    • Ionization: Electrospray ionization (ESI) in positive mode.
    • Detection: Triple quadrupole mass spectrometry for multiple reaction monitoring (MRM) [6].
  • Performance: The assay was validated in the range of 10-5000 ng/mL for 4'-hydroxy-diclofenac and 20-10,000 ng/mL for diclofenac, 5-hydroxy-diclofenac, and diclofenac acyl glucuronide [6].

Frequently Asked Questions

Q1: My MS sensitivity was fine yesterday but has dropped unexpectedly today. What should I check first?

  • A: First, check for system leaks, a common cause of sudden sensitivity loss and sample contamination [7]. Then, check your mobile phase: ensure it was prepared fresh daily, especially if using methanol with formic acid, as the additive can degrade rapidly [1].

Q2: I see no peaks at all in my chromatogram. What could be wrong?

  • A: This could indicate a problem with the sample reaching the detector. Check that the autosampler and syringe are working correctly, inspect the column for cracks, and verify that the detector flame is lit and gases are flowing properly [7].

Q3: My method works well on one instrument but shows poor sensitivity on another, seemingly identical, system. Why?

  • A: "Sticky" analytes can adsorb to different surfaces in the flow path. You may need to "prime" the new system more extensively by making multiple sacrificial injections of your analyte until the peak areas stabilize, indicating that the active adsorption sites are saturated [2].

References

Furofenac-d3 signal suppression matrix effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is matrix effect and how does it cause signal suppression? Matrix effect refers to the unintended alteration of the analyte's ionization efficiency in the mass spectrometer by other components co-eluting from the chromatographic system. These components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., dosing vehicle, co-medications) [1]. In the context of Furofenac-d3, which is a deuterated standard, signal suppression occurs when these matrix components reduce the ionization efficiency of your analyte in the mass spectrometer source, leading to a lower detected signal than what is actually present [2].

  • Q2: Why use a stable isotope-labeled internal standard (SIL-IS) like this compound? A Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, is considered the best practice for compensating for matrix effects [1]. Because the SIL-IS has chemical and chromatographic properties nearly identical to the non-deuterated analyte, it will experience the same matrix effect. By measuring the ratio of the analyte signal to the SIL-IS signal, the variation caused by matrix effect is normalized, leading to more accurate and precise quantitation [1].

  • Q3: What are the best strategies to mitigate matrix effect? Mitigation is a multi-step process involving sample preparation, chromatographic separation, and instrumental adjustment. The table below summarizes the most effective strategies.

Mitigation Strategy Description Key Benefit
Sample Dilution Diluting the sample with a compatible buffer to reduce the concentration of interfering components [3]. Simple and effective if method sensitivity allows.
Improved Sample Cleanup Using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components [1]. Directly reduces the source of interference.
Chromatographic Optimization Modifying the LC method to achieve better separation of the analyte from interfering matrix components [1]. Physically separates the analyte from interferents.
Use of SIL-IS Employing a stable isotope-labeled internal standard like this compound to compensate for the matrix effect [1]. Corrects for ionization suppression/enhancement.
Switching Ionization Mode Changing from Electrospray Ionization (ESI) to Atmospheric-Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects [1]. Fundamental change in ionization mechanism.

Experimental Protocols for Assessment

A robust assessment of matrix effect is critical for method validation. The following are standard methodologies.

Post-Extraction Spiking (Quantitative Assessment)

This is the "golden standard" method for quantitatively determining the Matrix Factor (MF) [1].

  • Prepare Samples: Prepare at least six lots of blank matrix from individual sources.
  • Extract: Process these blank matrix lots through your sample preparation procedure.
  • Spike: After extraction, spike known concentrations of the analyte (and its SIL-IS) into the processed blanks.
  • Analyze and Calculate: Analyze these samples and a set of neat standards (in solution without matrix). The Matrix Factor (MF) is calculated as:
    • MF = Peak Area (in matrix) / Peak Area (in neat solution)
    • An MF of <1 indicates signal suppression, >1 indicates enhancement [1].
  • IS-Normalized MF: Calculate the IS-normalized MF (Analyte MF / SIL-IS MF). This value should be close to 1.0 for a well-controlled method, indicating the internal standard effectively compensates for the matrix effect [1].
Post-Column Infusion (Qualitative Assessment)

This method helps visualize where in the chromatogram matrix effects occur [1] [2].

  • Set Up Infusion: A solution of the analyte is continuously infused via a syringe pump into the mobile flow post-column, before it enters the MS.
  • Inject Blank: A blank matrix extract is injected into the LC system and a chromatogram is acquired.
  • Monitor Signal: The ion chromatogram for the infused analyte is monitored. A stable signal is expected. Any dip or rise in the baseline indicates ion suppression or enhancement, respectively, caused by matrix components eluting at that specific retention time [2]. This helps identify regions of interference.

The workflow below illustrates the logical process for diagnosing and resolving matrix effect issues in your experiments.

Start Suspected Matrix Effect Assess Assess Matrix Effect Start->Assess PCE Post-Column Infusion Assess->PCE PES Post-Extraction Spiking Assess->PES Mitigate Implement Mitigation Strategy PCE->Mitigate Identify interference region MF Calculate Matrix Factor (MF) PES->MF Decision IS-Normalized MF ~1.0? MF->Decision Problem Problem Controlled Decision->Problem Yes Decision->Mitigate No Mitigate->Assess Re-assess

Troubleshooting Guide & Workflow

When you encounter signal suppression for this compound, follow this decision workflow to identify and implement the correct solution.

Problem Observed Signal Suppression for this compound CheckIS Check Internal Standard Response Consistency Problem->CheckIS SamplePrep Optimize Sample Preparation CheckIS->SamplePrep IS response is also low/variable ChromSep Improve Chromatographic Separation CheckIS->ChromSep IS response is normal but analyte is low Dilute Dilute Sample SamplePrep->Dilute IonMode Consider Switching Ionization Mode (e.g., to APCI) ChromSep->IonMode

References

General Stabilization Strategies for Sensitive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key stress factors and stabilization methods, drawing parallels from vitamin D3 and deuterated compound research:

Stress Factor Observed Effect on Related Compounds Potential Stabilization Strategy
Metal Ions (e.g., Fe²⁺, Cu⁺, Cu²⁺) Strong catalytic effect on Vitamin D3 degradation [1]. Add chelating agents like EDTA [1].
Acidic pH Significant degradation of Vitamin D3 in acidic media (pH < 7) [1]. Buffer solution to a neutral or slightly basic pH [1].
Light Exposure Degradation of Vitamin D3 in clear vials exposed to daylight [1]. Store in amber glass; use light-protective packaging [1].
Oxygen Complex, non-linear degradation kinetics for Vitamin D3 [1]. Use oxygen headspace displacement (e.g., with Nitrogen or Argon) [1].
Temperature Increased degradation at higher temperatures; follows first-order kinetics for Vitamin D3 [1]. Refrigerated storage (e.g., 2-8°C); avoid freeze-thaw cycles if stability is unknown [1] [2].

Proposed Experimental Protocol for Stability Testing

Based on the systematic study of vitamin D3 [1], you can adapt the following workflow to design your own stability studies for Furofenac-D3.

cluster_stress Stress Factors Start Start: this compound Stability Study Formulate Prepare stock and working solutions in relevant solvents Start->Formulate Stress Apply Stress Conditions Formulate->Stress Light Light Exposure (Clear vs. Amber Vials) Analyze Sample at Time Intervals Analyze via HPLC-UV Stress->Analyze Temp Temperature (4°C, 25°C, 40°C) pH pH (e.g., 1-8) Ox Oxygen (Solution headspace) Metals Metal Ions (Fe²⁺, Cu²⁺) Data Determine Degradation Kinetics (e.g., First-order, Weibull model) Analyze->Data Stabilize Test Stabilizers (EDTA, Antioxidants) Data->Stabilize End Define Stable Formulation & Storage Conditions Stabilize->End

Key Methodological Details:

  • Analysis: Use a stability-indicating HPLC-UV method to monitor the parent compound and detect degradation products [1].
  • Kinetics: Model degradation data. Most conditions may follow first-order kinetics, but be prepared to use models like the Weibull model for complex factors like light and oxygen [1].
  • Stabilizer Testing: Systematically evaluate stabilizers like EDTA, ascorbic acid, and citric acid, both individually and in combination. Research on Vitamin D3 showed that EDTA had the most significant stabilizing effect, while synergism between antioxidants was not observed [1].

FAQs and Troubleshooting Guide

  • Q1: My this compound solution shows unexpected degradation in my assay buffer. What is the most likely cause?

    • A: The most probable causes are the buffer's pH or the presence of trace metal ions. Check your buffer's pH, as acidic conditions are a major destabilizing factor. If the pH is correct, add a chelating agent like EDTA to your solution to neutralize metal catalysts [1].
  • Q2: What is the single most important stabilizer I should try first in my aqueous formulation?

    • A: Based on research with other sensitive compounds, EDTA is highly effective. Its ability to chelate metal ions that catalyze degradation reactions often has the most significant stabilizing impact [1].
  • Q3: How should I store my this compound stock solution for long-term stability?

    • A: For the best stability, store solutions in amber vials under an inert gas atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8°C). The specific stock solvent (e.g., methanol, DMSO) can also affect stability, so it's best to confirm compatibility [1] [2].
  • Q4: The chemical structure of Furofenac includes a deuterated methyl group. Does this affect its stability compared to the non-deuterated version?

    • A: Yes, deuterium substitution can alter stability. The Kinetic Isotope Effect (KIE) means that bonds involving deuterium (C-D) are stronger and harder to break than those involving hydrogen (C-H). This can potentially slow down specific metabolic degradation pathways, but it may not affect, or could even unpredictably affect, stability under chemical stresses like oxidation or hydrolysis. You must test its stability experimentally [2].

A Final Recommendation

Given the lack of direct data, the most efficient path is to initiate a systematic forced degradation study based on the protocol above. This will quickly identify the primary stress factors affecting this compound and allow you to develop a robust, stabilized formulation for your research.

References

Troubleshooting Guide for Extraction Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that can affect Furofenac-d3 extraction yield and quality.

Problem Possible Causes Suggested Solutions

| Low Extraction Yield | • Suboptimal solvent choice (incorrect polarity) • Inefficient extraction technique • Inadequate cell wall disruption | • Re-evaluate solvent polarity for the target compound [1] • Switch to an advanced method like Ultrasonic-Assisted Extraction (UAE) for higher efficiency [2] [1] • Ensure proper sample grinding to increase surface area [3] | | Compound Degradation | • Excessive extraction temperature • Prolonged exposure to heat or light • Unsuitable pH conditions | • Lower the temperature and use methods like UAE that are effective at lower temperatures [2] [1]Shorten the extraction time; UAE can reduce processing time significantly [2] • Optimize the pH of the solvent system [1] | | Inconsistent Results Between Batches | • Variable raw material particle size • Fluctuations in extraction parameters (time, temperature, ratio) • Lack of standardized protocol | • Control and standardize the grinding process for a uniform particle size [3] • Use Response Surface Methodology (RSM) to define and control critical parameters precisely [2] • Develop and adhere to a Standard Operating Procedure (SOP) | | Low Bioactivity of Extract | • Degradation of sensitive bioactive compounds during extraction • Co-extraction of impurities | • Employ green, low-temperature methods (e.g., UAE, MAE) to preserve bioactivity [1] • Optimize parameters to enhance target compound yield and associated antioxidant activity [2] |

Frequently Asked Questions (FAQs)

1. What is the single most important factor in optimizing an extraction? There is no single factor; it is the systematic optimization of multiple interacting parameters. The most critical step is to use a structured approach, like Response Surface Methodology (RSM), to model the interplay between variables such as time, temperature, and solvent ratio, rather than optimizing one factor at a time [2] [4].

2. My extraction yield is high, but the biological activity is low. Why? This is often due to degradation of heat-sensitive bioactive compounds (like certain flavonoids) during a harsh, high-temperature extraction process [1]. Although the mass yield may be high, the specific bioactive compounds have been damaged. Switching to a gentler method like Ultrasonic-Assisted Extraction (UAE) can help preserve these sensitive molecules and their activity [2] [1].

3. Why should I consider Ultrasonic-Assisted Extraction (UAE) over conventional methods? UAE uses acoustic cavitation to violently implode bubbles near plant cell walls, leading to more effective cell disruption and release of intracellular compounds [2] [1]. This results in:

  • Higher yields in a shorter time [2].
  • Lower operating temperatures, which helps preserve the stability and bioactivity of sensitive compounds like this compound [1].
  • Reduced solvent consumption, making it more efficient and environmentally friendly [1].

4. How does solvent choice impact the extraction of this compound? The solvent polarity must be matched to the chemical nature of your target compound [1]. The selection influences:

  • Selectivity: Polar solvents (e.g., methanol, ethanol, water) are better for hydrophilic compounds, while non-polar solvents (e.g., hexane, chloroform) are better for lipophilic compounds [1].
  • Extract Purity: The solvent determines which other compounds are co-extracted, which can influence downstream purification steps [3].
  • Process Safety: There is a growing preference for green solvents like ethanol over toxic options like n-hexane [3].

Detailed Experimental Protocol: Ultrasonic-Assisted Extraction

The following workflow and detailed steps are adapted from a study optimizing the extraction of a bioactive compound from Moringa seeds, which serves as an excellent model for efficient extraction protocol design [2].

G Ultrasonic-Assisted Extraction Optimization Workflow Start Start: Define Extraction Goal P1 1. Sample Preparation (Grind to uniform particle size) Start->P1 P2 2. Set Initial Parameters (Solvent, Temp, Time, Ratio) P1->P2 P3 3. Perform UAE Experiment P2->P3 P4 4. Analyze Output (Yield, Purity, Bioactivity) P3->P4 Decision Results Optimal? P4->Decision P5 5. Refine Parameters via RSM Decision->P5 No End End: Finalize Optimized Protocol Decision->End Yes P5->P2

Step-by-Step Methodology:

  • Sample Preparation:

    • Grinding: Use a controlled grinding process to reduce the plant material to a fine, uniform powder. This maximizes the surface area for solvent contact, which is critical for high yield [3].
  • Setting Initial Parameters (Based on RSM-Optimized Model):

    • The table below summarizes the optimal parameters found for a similar bioactive compound extraction [2]. These provide a strong starting point for experimentation.
    • Equipment: A standard laboratory ultrasonic bath or probe system can be used.

    Table: Key Parameters for Optimized UAE | Parameter | Optimal Setting | Role in Extraction | | :--- | :--- | :--- | | Extraction Temperature | 60 °C | Increases solubility and diffusion rate; balance is needed to avoid degradation. | | Extraction Time | 15 min | UAE is efficient in short durations, minimizing energy use and thermal exposure. | | Sample-to-Solvent Ratio | 1:5 | Ensures sufficient solvent volume for maximum dissolution without being wasteful. | | Solvent Type | Methanol (in study) | The original study used methanol. For safer "green" extraction, Ethanol is a highly effective alternative [3] [1]. |

  • Performing the Extraction:

    • Accurately weigh the powdered sample and place it in the extraction vessel.
    • Add the solvent at the specified ratio.
    • Place the vessel in the ultrasonic bath and extract for the set time and temperature, ensuring consistent power output.
  • Analysis and Optimization:

    • Analyze the extract for this compound yield using analytical techniques like HPLC.
    • Use Response Surface Methodology (RSM) to design your experiments. This involves running a set of experiments where multiple parameters are varied simultaneously according to a statistical model to find the true optimal conditions and understand parameter interactions [2] [4].
    • The ultimate goal is to develop a robust and standardized protocol that can be consistently reproduced [1].

Key Takeaways for Your Technical Support Center

  • Embrace Modern Techniques: Actively promote the use of Ultrasonic-Assisted Extraction (UAE) and Response Surface Methodology (RSM) as superior alternatives to conventional methods for better efficiency and yield [2] [1].
  • Prioritize Data-Driven Optimization: Encourage users to move beyond "one-factor-at-a-time" experiments. Provide them with resources and guides on how to implement RSM for systematic process improvement [2] [4].
  • Balance Yield and Quality: Highlight that the highest yield does not always equal the best quality. The choice of method and parameters must also aim to preserve the bioactivity of the target compound [1].

References

Troubleshooting Guide: HPLC Calibration Curve Non-Linearity

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines frequent causes and their respective solutions for linearity issues, based on general HPLC principles and specific diclofenac analysis.

Potential Cause Description & Troubleshooting Solution

| Column Degradation [1] | Description: The analytical column has exceeded its lifespan, leading to poor peak shape and inconsistent analyte response. This is a common issue after analyzing many samples. Solution: Replace the column with a new one. As a preventative measure, implement a column regeneration protocol and keep a spare column on hand. | | Chemical Contamination [1] | Description: Trace metals (e.g., aluminum, iron) in the eluent or samples can bind to analytes like fluoride or phosphate, causing non-linear behavior. Solution: Use high-purity reagents and check for contamination. If the problem persists after changing the column, replacing the suppressor may be necessary. | | Instrument & Detection Issues [2] [1] | Description: Saturation of the detector at higher concentrations causes a non-linear response (limit of linearity, LOL). Problems can also arise from hardware changes, like switching to a larger sample loop. Solution: Ensure analyte concentrations are within the instrument's linear dynamic range. After any hardware modification, re-validate the entire method, as linearity ranges may change. | | Sample Preparation Errors [3] | Description: Inaccuracies in preparing standard solutions, such as improper dilution technique or use of uncalibrated pipettes, directly affect the calibration curve's accuracy. Solution: Use calibrated precision pipettes and perform serial dilutions carefully, changing pipette tips between each step. |

Standard Operating Protocol: Establishing a Linear Calibration Curve

The following workflow provides a general guide for creating a reliable calibration curve. You should adapt the concentration ranges and mobile phase to your specific method for Furofenac-d3 [2] [3].

Start Start: Prepare Stock Solution Step1 1. Create Standard Solutions (Serial Dilution) Start->Step1 Step2 2. Prepare Instrument & Samples (Filter, degas mobile phase, use matched solvent for unknowns) Step1->Step2 Step3 3. Run Samples & Record Data (Measure standards and unknowns in triplicate) Step2->Step3 Step4 4. Plot Data & Analyze Linearity (Absorbance vs. Concentration, check R² value) Step3->Step4 Step5 5. Validate the Curve (Check recovery rates and precision) Step4->Step5 End Curve Ready for Use Step5->End

Protocol Details
  • Prepare a Concentrated Stock Solution: Accurately weigh your this compound standard and dissolve it in an appropriate solvent (e.g., methanol) to create a stock solution of known, high concentration [2] [3].
  • Create a Series of Standard Solutions: Perform a serial dilution of the stock solution to create at least five standard solutions spanning the expected concentration range of your samples. Using a minimum of five standards is recommended for a reliable curve [3].
  • Prepare Instrument and Samples:
    • Mobile Phase: Ensure the mobile phase is filtered through a 0.45 µm membrane and degassed (e.g., by sonication for 10 minutes) to prevent air bubbles and system damage [2].
    • Unknown Samples: Prepare unknown samples in the same solvent as the standards to ensure matrix matching [3].
  • Run Samples and Record Data: Inject each standard and unknown sample in triplicate. Record the instrumental response (e.g., peak area) for each run [2] [3].
  • Plot Data and Analyze Linearity: Plot the average response (y-axis) against the concentration (x-axis). Use statistical software to perform a linear regression (y = mx + b) and obtain the coefficient of determination (R²). A value of >0.998 is often considered evidence of an acceptable fit [2] [3].
  • Validate the Curve: Assess the method's accuracy and precision. Accuracy (percent recovery) should typically be within 90-110%, and precision (expressed as %RSD) should be ≤2% for the final method to be considered valid [2].

Key Takeaways for Reliable Calibration

  • Method Validation is Crucial: A validated HPLC method, like the one for diclofenac, will define specific parameters for linearity range, accuracy, and precision. Your method for this compound should be similarly validated [2].
  • Consistency is Key: Small, deliberate variations in method parameters (robustness) should not significantly affect your results. If they do, the method conditions may need to be more tightly controlled [2].

References

Troubleshooting Guide: Random Retention Time Shifts

Author: Smolecule Technical Support Team. Date: February 2026

For random retention time shifts, where the change is unpredictable between injections, the issue is often related to the mobile phase delivery system. For a consistent drift (always increasing or decreasing), the cause is typically a column equilibration problem [1].

The table below outlines the common causes and solutions for random retention time shifts:

Potential Cause Diagnostic Steps Solution
Faulty Solvent Proportioning Valve [1] Prepare a pre-mixed mobile phase and run using a single pump line. If the problem disappears, the valve is likely faulty [1]. Replace the solvent proportioning valve. Continue using pre-mixed mobile phases for critical work.
Inadequate Mobile Phase Mixing Check for a larger-than-normal delay volume or pressure fluctuations. Ensure the mixer is functioning correctly. Use a different mixer or a pre-mixed mobile phase.
Degassed Mobile Phase Look for air bubbles in the pump or detector, or baseline noise. Thoroughly degass all mobile phase solvents before use and continuously with helium sparging during use.
Leaks in the HPLC System Check for visible leaks, check system pressure readings, and perform a leak test. Tighten fittings, replace damaged seals, and worn pump check valves.
Column Oven Temperature Fluctuations Verify the set temperature versus the actual temperature. Ensure the column is fully inside the oven. Allow the system to fully equilibrate. Service the column oven if temperature is unstable.

Experimental Protocol for Systematic Diagnosis

Follow this workflow to systematically identify the cause of retention time shifts. The corresponding diagnostic flowchart is provided below.

Start Start: RT Shift Observed Pattern Identify Shift Pattern Start->Pattern Random Random/Unpredictable Pattern->Random Consistent Consistent Drift Pattern->Consistent Premix Use Pre-mixed Mobile Phase in Single Pump Line Random->Premix Equilibrate Equilibration Issue Allow more time for temperature/column equilibration Consistent->Equilibrate ProblemFixed Problem Fixed? Premix->ProblemFixed SolventValve Faulty Solvent Proportioning Valve ProblemFixed->SolventValve Yes CheckLeaks Check for System Leaks ProblemFixed->CheckLeaks No Degas Re-degas Mobile Phase CheckLeaks->Degas CheckTemp Verify Column Oven Temperature Stability Degas->CheckTemp

Step-by-Step Procedure:

  • Problem Characterization: First, determine if the retention time shift is random or a consistent drift [1]. This is the most critical first step.
  • Diagnostic for Random Shifts:
    • Mobile Phase Preparation: Prepare a fresh batch of pre-mixed mobile phase with the exact same composition you would normally program into the HPLC's solvent delivery system.
    • System Configuration: Instead of using two lines (e.g., A and B) for the solvents, use a single pump line to draw the pre-mixed mobile phase from one bottle.
    • Execution: Make several injections of your Furofenac-d3 standard and observe the retention times.
    • Interpretation: If the retention times are stable with the pre-mixed mobile phase but unstable with the automated mixing, the issue is almost certainly with the solvent proportioning valve or the high-pressure mixing chamber [1].
  • Further Diagnostics (if needed):
    • Leak Test: Perform a comprehensive system leak test as per your HPLC manufacturer's instructions.
    • Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed using an ultrasonic bath and helium sparging.
    • Temperature Monitoring: Use a calibrated thermometer to verify the temperature reading on your column oven is accurate and stable over time.

Frequently Asked Questions (FAQs)

  • Q: My retention times are consistently drifting later with each injection. What should I check first?

    • A: A consistent drift strongly points to an equilibration issue. Ensure your column is fully equilibrated with the mobile phase. This can take 10-20 column volumes or more. Also, verify that the column oven temperature has fully stabilized [1].
  • Q: I've confirmed my solvent proportioning valve is faulty. What are my options while waiting for repair?

    • A: The most reliable workaround is to manually pre-mix your mobile phase to the desired composition and run the HPLC system in a single-pump line configuration. This eliminates the instrument's solvent mixing as a variable [1].
  • Q: Could the this compound compound itself be causing these retention time issues?

    • A: While the chemical structure of Furofenac suggests it may have specific binding affinities [2], the problem of random retention time shifts is almost always related to the HPLC instrumentation or the mobile phase, not the specific analyte. Focus your troubleshooting on the hardware and solvents first.

Key Preventive Maintenance Tips

To minimize future issues with retention time stability:

  • Regular Maintenance: Adhere to a strict maintenance schedule for your HPLC, including replacing seal kits, check valves, and purge valves as recommended by the manufacturer.
  • High-Quality Solvents: Always use HPLC-grade solvents and high-purity additives.
  • Proper Degassing: Consistently and thoroughly degas your mobile phase.
  • Column Care: Use a guard column to protect your analytical column and flush the system regularly to prevent salt or sample residue buildup.

References

Furofenac-d3 resolution from metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the common metabolic pathways I should expect for a compound like Furofenac-d3? Research on diclofenac shows that major metabolic routes can include hydroxylation (at various positions on the aromatic rings), followed by conjugation with glucuronic acid, taurine, sulfate, or glucose [1]. For a deuterated analog, it's crucial to note if deuterium substitution is at sites of metabolism, as this can potentially alter the rate of metabolite formation.

  • Which analytical techniques are most effective for resolving and identifying drug metabolites? Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS) is the cornerstone technique [2]. Advanced fragmentation methods like electron activated dissociation (EAD) are proving highly effective for pinpointing the exact location of metabolic modifications, providing clearer structural information than traditional collision-induced dissociation (CID) [2].

  • My CID data is inconclusive for locating the site of hydroxylation. What can I do? This is a common challenge. As demonstrated with diclofenac, EAD can generate unique fragment ions that are absent in CID spectra, allowing you to definitively assign the structure to specific isomeric metabolites (e.g., 4'-hydroxy versus 5-hydroxy diclofenac) [2]. If available, switching to an EAD-capable instrument is recommended.

  • What software can help streamline the metabolite identification process? Specialized software like Molecule Profiler can automate the detection of biotransformations and assign structures by weighting evidence from both CID and EAD MS/MS data, significantly accelerating analysis [2].

Troubleshooting Guides

Problem: Inability to Resolve Isomeric Metabolites
  • Description: Multiple metabolites with the same mass indicate hydroxylation at different positions, but MS/MS data is insufficient to distinguish between them.

  • Solution:

    • Employ Advanced Fragmentation: Use Electron Activated Dissociation (EAD) if your mass spectrometer supports it. EAD preserves labile modifications and often produces more diagnostic fragment ions than CID [2].
    • Leverage Software Scoring: Process your data with software that can automatically score and prioritize structural assignments based on the combined evidence from CID and EAD spectra [2].
    • Cross-Reference Fragments: Compare the EAD spectra of your unknown metabolite with the EAD spectrum of the parent drug. Look for mass shifts in specific fragment ions to pinpoint the location of the metabolic change [2].
  • Example Workflow from Diclofenac: The diagram below illustrates the decision process for identifying a hydroxy metabolite using EAD data.

G Start Start: Hydroxy Metabolite Detected MS2 Acquire EAD MS/MS Spectrum Start->MS2 Analyze Analyze for Diagnostic Fragments MS2->Analyze Frag1 Fragment ion A present? (e.g., m/z 176.97) Analyze->Frag1 Frag2 Fragment ion B present? (e.g., m/z 151.06) Frag1->Frag2 Yes ResultB Insufficient data. Consider other isomers or techniques. Frag1->ResultB No ResultA Metabolite identified as isomer A (e.g., 4'-OH) Frag2->ResultA Yes Frag2->ResultB No

Problem: Low Abundance of Metabolites
  • Description: Difficulty detecting metabolites due to low concentration in complex biological matrices.

  • Solution:

    • Optimize Sample Preparation: Use protein crash with acetonitrile, as described in the diclofenac protocol, to effectively clean up the sample and concentrate the analytes [2].
    • Maximize LC-MS Sensitivity: Employ a sensitive HRMS system with a trapping mechanism (like the Zeno trap) to enhance the detection of low-level metabolites [2]. Ensure your LC separation uses a suitable C18 column and a optimized gradient to resolve metabolites from matrix interference.

Experimental Protocols for Metabolite ID

The following table summarizes a standard protocol for in vitro metabolite generation and identification, adapted from diclofenac studies [2].

Protocol Step Specific Parameters & Reagents
In Vitro Incubation Test compound (e.g., 10 µM), Human Liver Microsomes (1 mg/mL), Co-factors (NADPH, UDPGA 1 mM each), trapping agent (GSH, 1 mM), Phosphate Buffer (pH 7.4), 37°C. Collect samples at T=0, T=15, T=60 min.
Sample Preparation Protein precipitation with 3x volume of acetonitrile. Centrifuge at ~13,000 rpm for 10 min. Dry supernatant under nitrogen or vacuum. Reconstitute in 1:1 (v/v) acetonitrile/water.

| Liquid Chromatography | Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm). Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile. Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes. Flow Rate: 0.5 mL/min. Temperature: 40°C. | | Mass Spectrometry | Instrument: High-resolution accurate mass spectrometer (e.g., ZenoTOF 7600). Acquisition: Data-Dependent Acquisition (DDA). Fragmentation: Collect both CID and EAD spectra for comparative structural information. | | Data Processing | Use dedicated software (e.g., Molecule Profiler) for automated metabolite detection, structure assignment, and scoring based on MS and MS/MS data. |

Key Technical Considerations

  • Chromatographic Resolution: The extensive metabolism of diclofenac, producing over 37 components, underscores the need for high-resolution LC to separate isobaric and isomeric metabolites before MS analysis [1].
  • Beyond Hydroxylation: Be aware of less common metabolic pathways. The diclofenac study also identified benzoic acid metabolites and indolinone derivatives, which indicate the formation of reactive intermediates [1].
  • Quantitative Methods: For quantitative analysis, spectrophotometric methods like ratio derivative or mean centering can be validated for binary mixtures, as shown for diclofenac and pantoprazole [3].

References

General Guidelines for Deuterated Compound Storage

Author: Smolecule Technical Support Team. Date: February 2026

For a deuterated analog like Furofenac-d3, standard practices for handling stable isotopes and research compounds should be followed in the absence of specific data.

Aspect Recommended Practice
Temperature 2-8°C (Refrigerated) [1]
Container Amber or opaque vial to protect from light [2]
Atmosphere Inert gas (e.g., nitrogen, argon) purging can minimize oxidation
Handling Use anhydrous solvents for solution preparation; record date of opening and preparation

Key Considerations for Stock Solution Stability

The stability of your stock solution can be influenced by several factors. Here are key points to consider for your experimental protocols:

  • Deuterium Stability: The carbon-deuterium (C-D) bonds in this compound are generally stable. However, the non-deuterated parts of the molecule (the Furofenac backbone) are susceptible to the same degradation pathways as the parent compound, such as hydrolysis, photodegradation, and oxidation [2] [3].
  • Vehicle and pH: The choice of solvent for your stock solution will greatly impact stability. You should determine the solubility of this compound in various solvents and buffer the solution to the most stable pH if using an aqueous co-solvent system [2].
  • Confirmational Analysis: Regularly assess the integrity of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method is essential to detect degradation products [2].

Experimental Protocol for Stability Assessment

You can establish the shelf-life of your this compound stock solution with the following workflow:

G Start Prepare this compound Stock Solution A Divide into Aliquot Portions Start->A B Store under Different Conditions A->B C Withdraw Aliquots at Time Intervals B->C D Analyze by HPLC/LC-MS C->D E Quantify Peak Area of this compound D->E F Calculate % Remaining vs. Time E->F End Establish Shelf-life and Storage Conditions F->End

  • Solution Preparation: Accurately prepare a stock solution of this compound in your chosen solvent.
  • Aliquot and Store: Divide the solution into multiple sealed vials. Store them under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, with/without light exposure).
  • Sample and Analyze: At predetermined time points (e.g., day 0, 7, 14, 30), withdraw a vial from each condition. Analyze the sample using a validated HPLC or LC-MS method.
  • Data Calculation: Compare the peak area of this compound at each time point to the initial (day 0) peak area to calculate the percentage of the parent compound remaining.

Troubleshooting Common Issues

Here are solutions to potential problems you might encounter:

Problem Possible Cause Solution
Unexpectedly low concentration Solvent evaporation; chemical degradation. Check vial seal integrity; compare fresh vs. old sample via LC-MS to identify degradation peaks.
Precipitation in stock solution Solution is too concentrated; storage temperature below solvent's freezing point. Dilute solution or use a different solvent/co-solvent system; ensure storage temperature is appropriate.
Multiple peaks in chromatogram Significant degradation; interaction with solvent or container. Verify solvent compatibility; use inert vials; shorten shelf-life assignment.

Recommended Course of Action

  • Consult Suppliers: Your first step should be to check the Certificate of Analysis (CoA) or technical data sheet from the chemical supplier of your this compound.
  • Conduct a Stability Study: For critical, long-term research, the most reliable approach is to perform your own stability study as outlined above to generate data specific to your lab's conditions.

References

Understanding Deuterium Exchange and Instability

Author: Smolecule Technical Support Team. Date: February 2026

Deuterium (D, or ²H) is a stable, heavy isotope of hydrogen (H). Replacing H with D in a drug molecule is a strategy to improve metabolic stability and pharmacokinetic profiles, as the Carbon-Deuterium (C–D) bond is stronger and harder to break than the Carbon-Hydrogen (C–H) bond [1]. This is known as the Deuterium Kinetic Isotope Effect (DKIE) [1].

Deuterium exchange or loss occurs when the C–D bond is cleaved and the deuterium atom is replaced by a hydrogen atom from the surrounding environment (e.g., solvents). This can happen during chemical synthesis, sample processing, or storage, and it negates the intended benefits of deuteration [1] [2].

Key factors that influence deuterium stability include [1] [2]:

  • pH of the solution
  • Temperature
  • Exposure to light
  • Presence of catalysts
  • Properties of the specific chemical group where deuterium is incorporated

Strategies to Minimize Deuterium Exchange

The following table summarizes the key parameters to control in order to minimize deuterium exchange in your experiments with Furofenac-d3.

Parameter Recommendation Rationale
Solvent Selection Use non-protic, aprotic solvents (e.g., deuterated acetonitrile). Avoid protic solvents (H2O, ROH). Minimizes source of H+ atoms available for exchange with deuterium sites [1].
pH Control Optimize & maintain stable pH. Stability is often highest at neutral pH; avoid strong acids/bases. Acidic/basic conditions catalyze H-D exchange reactions [2].
Temperature Store samples at 2-8°C or lower (e.g., -20°C). Perform reactions at lowest feasible temperature [3]. Lower temperatures slow down reaction kinetics, preserving C-D bonds [1].
Light Exposure Protect from light; use amber vials/store in dark. Deuteration can enhance photostability, but light energy can still degrade samples/trigger exchange [2].
Catalysts Avoid residual metal catalysts (Pd, Pt, Ru) post-synthesis. Use high-purity reagents. Metal catalysts can promote racemization and H-D exchange, even under mild conditions [2].

Experimental Protocol for Stability Assessment

This workflow provides a methodology to experimentally determine the stability of this compound under various conditions. The results will guide you in defining the optimal handling and storage procedures.

Start Prepare this compound Solutions A Apply Stress Conditions Start->A B Sample at Time Intervals (e.g., 0, 24, 48, 168 hrs) A->B C Analyze Deuterium Content via LC-MS B->C D Calculate % Deuterium Retention C->D End Establish Optimal Storage & Handling Parameters D->End

Procedure:

  • Preparation: Prepare multiple aliquots of this compound in different solvents (e.g., H₂O, buffered solutions at various pH, deuterated solvents).
  • Stress Conditions: Expose the aliquots to different stress conditions:
    • Thermal Stability: Store solutions at 4°C, 25°C, and 40°C [3].
    • pH Stability: Incubate samples in buffers of pH 2.0, 7.4, and 9.0.
    • Photostability: Expose one set of samples to UV light (based on ICH Q1B guidelines) and keep another set in the dark [2].
  • Sampling and Analysis:
    • Withdraw samples from each condition at predetermined time points (e.g., 0, 24, 48, 168 hours).
    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the mass spectrum for the parent ion of this compound and any peaks corresponding to the non-deuterated or partially deuterated form.
  • Data Calculation:
    • Calculate the % Deuterium Retention using the formula: (Peak area of this compound at Time T / Peak area of this compound at Time 0) * 100.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing a mass signature of the non-deuterated (Furofenac) compound after a few weeks in the refrigerator? This indicates deuterium loss over time. The most likely cause is the pH of the storage solution. Even at low temperatures, acidic or basic conditions can catalyze H-D exchange. Check the solvent composition and pH, and consider switching to a neutral, aprotic solvent or adding a suitable buffer [1] [2].

Q2: What is the most critical parameter to control during sample preparation to prevent deuterium scrambling? Solvent choice is paramount. Using protic solvents like water or methanol (which contain exchangeable H+ ions) significantly increases the risk of deuterium loss. Whenever possible, use deuterated versions of your solvents (e.g., D₂O, CD₃OD) for sample preparation to minimize the concentration of protons available for exchange [1].

Q3: Our synthesis pathway for this compound uses a metal catalyst. Could this affect the long-term stability of the deuterated product? Yes. Residual metal catalysts like Platinum on Carbon (Pt/C) can remain in your sample and continue to catalyze H-D exchange and racemization, even under mild storage conditions [2]. It is crucial to ensure that your final purification process (e.g., chromatography, recrystallization) effectively removes all traces of the catalyst.

Key Takeaways and Final Recommendations

  • Prevention is Key: The stability of this compound is highly dependent on its environment. Strictly control storage conditions from the moment of synthesis.
  • Validate Experimentally: Use the provided stability assessment protocol to define the specific shelf-life and handling requirements for your this compound material.
  • Analyze with Precision: LC-MS is an essential tool for monitoring deuterium content and identifying degradation or exchange products.

References

Troubleshooting Guide: HPLC Method Robustness

Author: Smolecule Technical Support Team. Date: February 2026

Robustness testing evaluates a method's reliability when small, deliberate changes are made to its operational parameters. The following table outlines common issues, their potential causes, and solutions.

Problem Symptom Potential Cause Investigation & Solution
Peak Tailing Sub-optimal mobile phase pH Investigate buffer pH tolerance (e.g., ±0.1 units). Adjust to ensure analyte is fully ionized or neutral [1].
Shift in Retention Time Fluctuations in column temperature or flow rate Test method robustness against temperature variations (e.g., ±2°C) and flow rate changes (e.g., ±0.1 mL/min).
Decreased Resolution Changes in mobile phase composition Verify the impact of organic modifier concentration (e.g., Acetonitrile ±2%). Adjust ratio to maintain resolution from other peaks [1].
Low Recovery/Accuracy Instability of standard or sample solutions Establish sample stability under various conditions (autosampler, fridge, freeze/thaw). Diclofenac sodium, for example, is unstable at room temperature but stable at 4°C and -35°C [1].

Frequently Asked Questions (FAQs)

  • What are the critical parameters to test for the robustness of an HPLC method for Furofenac-d3? Based on standard practice and a related method, you should test variations in:

    • Mobile Phase: pH of the buffer (±0.1), composition of the organic modifier (±2% absolute).
    • Chromatographic System: Flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm).
    • Different columns from the same manufacturer and lot should also be evaluated to ensure reproducibility [1].
  • How should I prepare and store this compound standard solutions to ensure data integrity? While specific data for this compound is unavailable, a validated method for diclofenac sodium offers a conservative guideline. It is recommended to prepare stock solutions in methanol and store them in a refrigerator at 4°C. Standard solutions should also be stored at 4°C for short-term use. For long-term storage, keeping solutions in a freezer at -35°C is effective, as diclofenac showed no significant loss after 30 days under these conditions. Always avoid repeated freeze-thaw cycles [1].

  • What system suitability criteria should my robustness test method meet? Your method should meet pre-defined acceptance criteria. A reference method for diclofenac provides a benchmark [1]:

    • Precision (%RSD): ≤ 2% for peak areas and retention times from six replicate injections.
    • Linearity: A correlation coefficient (r²) of > 0.998 over the specified concentration range.
    • Theoretical Plates/Tailing Factor: As per internal method specifications.

Experimental Protocol for Robustness Testing

The following workflow outlines a systematic approach for conducting robustness tests. The specific variations tested (e.g., pH, flow rate) should be based on the critical parameters of your specific method.

robustness_workflow start Start: Define Parameter Variations prep Prepare Standard Solutions at Three Concentrations start->prep run Run Chromatographic Experiments for Each Condition prep->run record Record System Suitability Metrics (Rt, Area, Plate Count, Tailing) run->record analyze Analyze Data for Significant Effects (e.g., ANOVA) record->analyze decide Are effects within acceptable limits? analyze->decide end_ok Method is Robust decide->end_ok Yes end_revise Revise Method and Define Control Limits decide->end_revise No

Detailed Methodology for a Reference HPLC Method

The table below details a robust, validated HPLC method for the analysis of Diclofenac Sodium, which can serve as a foundational reference for developing a method for this compound [1].

Parameter Specification
Objective Rapid and robust quantification of diclofenac in pharmaceutical dosage forms.
Chromatograph Waters HPLC system with 1525 Binary Pump, 2707 Autosampler, and 484 UV Detector.
Column Symmetry C18 (4.6 mm x 150 mm, 3 µm or 4.6 mm x 75 mm, 3.5 µm).
Mobile Phase 0.05 M Orthophosphoric Acid (pH 2.0) : Acetonitrile (35:65, v/v).
Flow Rate 2.0 mL/min.
Detection Wavelength 210 nm.
Injection Volume 20 µL.
Column Temperature 25°C.
Run Time 2 minutes.
Sample Preparation Powdered tablets equivalent to 50 mg of drug, dissolved and sonicated in 30 mL methanol, diluted to 50 mL, then centrifuged.
Validation Performance Linearity: 10-200 µg/mL (r² > 0.998). Precision: %RSD ≤ 2%. Accuracy: Recovery within 90-110%.

Structural Alert Considerations for Furofenac

Furofenac contains a furan ring, which is a known structural alert. It's important to understand that the presence of an alert does not automatically mean the compound is toxic. Computational models, like the XenoSite epoxidation model, can be used to predict if the furan ring in your specific molecule is likely to be metabolized (bioactivated) into a reactive epoxide. This information is valuable for a comprehensive risk assessment during drug development [2].

References

General Strategies for Pharmaceutical Cost Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective strategies for reducing synthesis costs, which are applicable to complex pharmaceutical compounds like Furofenac-d3.

Strategy Key Principle Application Example Potential Benefit
Sustainable Feedstocks [1] Use biorenewable resources (e.g., wood chips, sawdust) instead of petroleum-derived materials. Production of (S)-3-hydroxy-γ-butyrolactone (HBL) from glucose. >60% production cost reduction, lower greenhouse gas emissions [1].
Prodrug Synthesis & Molecular Modification [2] Modify molecular structure (e.g., masking carboxylic acid) to improve properties and reduce side effects. Creating diclofenac prodrugs by incorporating heterocyclic groups [2]. Improved drug efficiency, reduced dosing frequency, lower toxicity [2].
Advanced Drug Delivery Systems [2] Use polymeric carriers to control drug release, enhancing bioavailability and reducing required dosage. Employing polymeric drug carrier delivery systems for sustained release [2]. Protects the drug, reduces dosing frequency, and eases toxicity [2].
Metallo-NSAIDs [2] Form complexes with metal ions (e.g., Cu, Ag) to increase potency and efficacy at lower concentrations. Developing organometallic DCF complexes (e.g., copper, silver) [2]. Significant increase in activity at low concentrations compared to parent drugs [2].
Process Optimization & Cost Analysis [3] [4] Meticulous breakdown of Capital Expenditure (CAPEX) and Operating Expenses (OPEX). Analyzing raw material, labor, technology, energy, and waste treatment costs [3] [4]. Identifies cost drivers, optimizes cost structure, and informs investment decisions [3] [4].

A Framework for this compound Cost Optimization

To build a troubleshooting guide for this compound, you can structure your research around the following key questions and logical workflow.

furofenac_workflow Start Start: Analyze this compound Molecular Structure Q1 Is the deuterated moiety sourced sustainably? Start->Q1 Q2 Can prodrug derivatives improve pharmacokinetics? Q1->Q2 Yes A1 Strategy 1: Switch to Biorenewable Feedstocks Q1->A1 No Q3 Can a controlled-release formulation be used? Q2->Q3 No A2 Strategy 2: Develop Prodrugs Q2->A2 Yes Q4 Does a metal complex enhance efficacy? Q3->Q4 No A3 Strategy 3: Use Polymeric Carriers Q3->A3 Yes A4 Strategy 4: Synthesize Metallo-NSAIDs Q4->A4 Yes Goal Achieve Cost-Reduced & Effective this compound A1->Goal A2->Goal A3->Goal A4->Goal

Key Questions for Your Research & Development

Here are critical questions your technical support center should address, based on the general strategies:

  • Feedstock Sourcing: What is the current source for introducing the deuterium (D3) atoms and the core structure of Furofenac? Can a cheaper, biorenewable chiral building block, like the HBL from glucose, be integrated into the synthesis pathway [1]?
  • Synthesis Pathway: Is the current synthesis route for the non-deuterated Furofenac already optimized for cost? A detailed cost analysis, breaking down raw materials, labor, technology, and waste treatment, is a prerequisite before even considering the additional cost of deuterium incorporation [3] [4].
  • Efficacy per Dose: Can the intrinsic potency of Furofenac be enhanced so that a lower dose of the deuterated form (this compound) is required? Exploring metallo-NSAIDs (complexes with metals like copper or silver) has shown promise in significantly increasing the cytotoxicity and activity of parent drugs at lower concentrations [2].
  • Drug Formulation: Can the drug's bioavailability be improved or its release profile controlled to reduce dosing frequency? Developing a prodrug by modifying the carboxylic acid group or using a polymeric drug delivery system can protect the drug, provide sustained release, and reduce overall toxicity, which can indirectly lower costs related to efficacy and side-effect management [2].

Experimental Protocol for Key Strategies

For researchers looking to implement these strategies, here are potential experimental methodologies.

Protocol 1: Evaluating Sustainable Feedstocks
  • Objective: Synthesize a key chiral building block for this compound from glucose.
  • Methodology: Adapt the pathway used by the University of Maine team [1]. Utilize metabolically engineered microorganisms or a cell-free enzyme system to convert glucose to (S)-3-hydroxy-γ-butyrolactone (HBL) at high concentrations and yields.
  • Key Parameters to Monitor: Yield of HBL, enantiomeric purity, and overall cost per gram compared to the petrochemical-derived route.
Protocol 2: Synthesis and Testing of a Prodrug Derivative
  • Objective: Improve the pharmacokinetics and reduce gastric irritation of this compound.
  • Methodology: As reviewed for diclofenac, mask the carboxylic acid moiety of this compound by conjugating it with a heterocyclic group to form an ester-based prodrug [2].
  • Key Tests:
    • In Vitro Hydrolysis: Assess the rate of conversion back to the active drug in simulated gastric and intestinal fluids and plasma.
    • In Vivo Pharmacokinetics: Compare the Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of the prodrug with the parent this compound [2].
    • Toxicity Screening: Evaluate the prodrug for reduced ulcerogenic activity in animal models.

Conclusion and Next Steps

While specific data on this compound is unavailable, the general principles of cost reduction in pharmaceutical synthesis are well-established. The most promising near-term strategy is likely exploring sustainable, biorenewable feedstocks for your starting materials.

To make further progress, I suggest you:

  • Consult Specialized Databases: Search for the specific chemical name or CAS number of this compound in scientific databases like SciFinder, Reaxys, or PubMed.
  • Analyze the Patent Landscape: A thorough review of patents related to Furofenac and its deuterated derivatives may provide explicit synthesis routes and cost-reduction techniques.

References

Furofenac-d3 alternative internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Choosing an Alternative Internal Standard

The core principle for internal standard (IS) selection is that its chemical behavior should closely mirror that of your analyte. Here are the key characteristics to look for and a potential alternative mentioned in the context of Vitamin D analysis, which faces similar challenges [1].

Consideration Rationale & Example
Structural Analogue Ideal IS has similar functional groups, polarity, & molecular weight to your analyte for comparable extraction recovery & chromatographic behavior.
Deuterated Vitamin D3 In Vitamin D analysis, deuterated D3 is used when D2 cannot be an IS. Furofenac-d3 is a deuterated standard; another deuterated analogue of your analyte would be the best alternative [1].
Uncommon Analyte If a deuterated standard is unavailable, choose a chemically similar compound not found in your sample matrix to avoid interference [1].

Established Analytical Methods for Reference

These validated methods for quantifying diclofenac (the parent compound of Furofenac) provide protocols you can adapt. The key parameters are summarized below [2] [3].

Method Parameter HPLC-UV Method [2] GC-MS Method [3]
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV detection Gas Chromatography-Mass Spectrometry (GC-MS)
Column C18 (4.6 mm × 150 mm, 3 µm or 4.6 × 75 mm, 3.5 µm) HP-5 MS (30 m × 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65) Helium
Flow Rate 2.0 mL/min 1 mL/min
Detection UV @ 210 nm Mass Spectrometry (Selected Ion Monitoring - SIM)
Injection Volume 20 µL Splitless injection
Run Time 2 min N/A
Linearity Range 10 - 200 µg/mL 0.25 - 5 µg/mL
Sample Preparation Dissolve in methanol; sonicate; dilute; filter Dissolve in methanol; filter; dilute

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in analytical method development.

  • Problem: Poor Recovery or Inconsistent IS Response

    • Cause: The chosen internal standard does not adequately mimic the analyte during sample preparation (e.g., extraction, protein precipitation).
    • Solution: Re-evaluate your IS choice. A structurally closer analogue or a deuterated version is preferable. Ensure the IS is added at the very beginning of the sample preparation process to account for any losses [1].
  • Problem: Peak Tailing or Poor Chromatographic Separation

    • Cause: Issues with the HPLC column or mobile phase chemistry.
    • Solution: Use a fresh, correctly conditioned C18 column. Adjust the pH and composition of the mobile phase. The method from [2] uses a pH of 2.0, which helps suppress the ionization of acidic groups and can sharpen peaks.
  • Problem: Low Sensitivity or Signal in GC-MS

    • Cause: The analyte may not be volatile enough for GC, or the MS detector parameters are not optimized.
    • Solution: Ensure proper derivatization if needed. For MS detection, use the Selected Ion Monitoring (SIM) mode to enhance sensitivity by focusing on specific mass fragments, as demonstrated in the cited GC-MS method [3].

Workflow for Internal Standard Evaluation

This diagram outlines the logical process for selecting and validating an alternative internal standard.

Start Start: Need for Alternative IS Step1 1. Identify Candidate Start->Step1 Step2 2. Prepare Solutions Step1->Step2 Select deuterated analogue or structural mimic Step3 3. Chromatographic Test Step2->Step3 Spike analyte and candidate IS into blank matrix Step4 4. Check for Interference Step3->Step4 Run analysis to check retention time and peak shape Step4->Step1 Yes, interference found Step5 5. Validate Recovery Step4->Step5 No co-elution with matrix components? Step5->Step1 No, poor recovery End IS Validated for Use Step5->End Consistent and similar recovery to analyte?

Key Recommendations for Method Reliability

  • Prioritize Deuterated Standards: The most reliable approach is to use a deuterated analogue of your target analyte as the internal standard. This provides the closest match in chemical behavior [1].
  • Adopt Validated Protocols: The HPLC and GC-MS methods provided are a solid starting point. You can adapt the column type, mobile phase ratio, or detection settings to optimize for Furofenac and your chosen IS [2] [3].
  • Verify Stability: Note that diclofenac can be unstable at room temperature. It is recommended to store standard and sample solutions in a refrigerator at 4°C or colder to ensure integrity [2].

References

Furofenac-d3 ion suppression troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ion Suppression

Ion suppression is a phenomenon in LC-MS/MS where co-eluting compounds reduce the ionization efficiency of your analyte, leading to low signal intensity and poor data quality. The diagram below outlines a systematic workflow for diagnosing this issue.

IonSuppressionWorkflow start Start: Suspected Ion Suppression post_column Perform Post-Column Infusion start->post_column check_dip Check for Signal Dip/Drop post_column->check_dip inspect_chromatogram Inspect Sample Chromatogram check_dip->inspect_chromatogram Yes end Signal Restored check_dip->end No identify_peak Identify Co-eluting Peak inspect_chromatogram->identify_peak improve_separation Improve Chromatographic Separation identify_peak->improve_separation Yes sample_prep Optimize Sample Preparation identify_peak->sample_prep No re_analyze Re-analyze Sample improve_separation->re_analyze sample_prep->re_analyze re_analyze->end

Diagram: A systematic workflow for troubleshooting ion suppression in LC-MS/MS.

Key Experiments & Protocols

Here are detailed methodologies for the key experiments cited in the troubleshooting workflow.

Protocol: Post-Column Infusion Experiment

This is the definitive experiment to confirm the presence and location of ion suppression in your chromatographic run [1].

  • Objective: To detect and visualize regions of ion suppression in the chromatographic timeline.
  • Materials:
    • LC-MS/MS system with a post-column tee.
    • Syringe pump.
    • A neat solution of your analyte (Furofenac-d3) at a known, constant concentration.
  • Procedure:
    • Connect the syringe pump to the post-column tee using appropriate tubing.
    • Infuse the this compound solution at a constant rate (e.g., 10 µL/min) so that a steady signal is introduced into the MS.
    • Inject a blank, processed sample matrix (e.g., plasma or buffer without analyte) and run the intended LC method.
    • The MS will monitor the signal of this compound. A steady signal should be observed unless ion suppression occurs.
  • Data Analysis: A dip or drop in the otherwise steady baseline signal indicates a region where co-eluting matrix components from the injected blank are suppressing the ionization of your analyte.
Protocol: Sample Cleanup Optimization (Solid-Phase Extraction)

Enhanced sample cleanup is a primary strategy to remove interfering compounds, as highlighted in purification processes for sensitive analytes [2].

  • Objective: To selectively isolate the analyte from complex matrix components that cause suppression.
  • Materials:
    • Solid-Phase Extraction (SPE) cartridges (e.g., reversed-phase C18, mixed-mode).
    • Solvents: Water, Methanol, Acetonitrile, volatile buffers (e.g., Ammonium Acetate, Formic Acid).
    • Sample matrix (e.g., plasma, tissue homogenate).
  • Procedure:
    • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge, followed by 1-2 mL of water or buffer.
    • Loading: Apply the prepared sample (e.g., plasma precipitated and diluted) to the cartridge.
    • Washing: Pass through 1-2 mL of a weak solvent (e.g., 5% methanol in water or a mild buffer) to remove weakly retained interferences.
    • Elution: Elute the analyte with a strong solvent (e.g., 1 mL of methanol or acetonitrile containing 1% formic acid).
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
  • Data Analysis: Compare the signal intensity and cleanliness of the chromatogram for samples processed via SPE against those prepared with a simpler method like protein precipitation.

Troubleshooting Guide & FAQs

The table below summarizes common symptoms, their likely causes, and potential solutions for ion suppression.

Symptom Possible Cause Troubleshooting Action
Signal dip in post-column infusion Co-eluting matrix components Modify gradient; improve sample cleanup; change column chemistry [1].
Low & variable analyte signal Inefficient sample preparation Switch to SPE; optimize protein precipitation; use a stable isotope internal standard [2].
High baseline noise in regions of interest High background from matrix Increase chromatographic resolution; use selective mass transitions (MRM).
Signal loss over many samples Column fouling Use a guard column; increase wash steps in gradient; clean or replace column.

Frequently Asked Questions

  • Q: How can I quickly check if my method suffers from ion suppression without a post-column infusion setup?

    • A: You can compare the MS response of your analyte spiked into a neat solvent versus the response of the same amount spiked into a pre-processed blank sample matrix. A significantly lower response (e.g., <80%) in the matrix indicates suppression.
  • Q: My sample preparation is limited to protein precipitation. What is the single most impactful change I can make to reduce ion suppression?

    • A: The most effective change is often to dilute the sample post-precipitation before injection. This reduces the absolute amount of matrix components entering the system. You can also try using alternative precipitating solvents like acetonitrile instead of methanol, as they can precipitate different sets of proteins and lipids, potentially removing different interferents.
  • Q: Beyond sample prep, what LC parameters should I adjust first?

    • A: Start by altering the chromatographic gradient. Extending the runtime or changing the slope of the gradient can shift the retention time of your analyte away from the region of high suppression identified in the post-column infusion experiment. Also, consider using a different type of analytical column (e.g., a phenyl-hexyl instead of a C18) for a different selectivity.

References

Key Stability Findings for Diclofenac

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the stability results for Diclofenac sodium (DS) from a 2018 study, which can serve as a critical reference for your work with Furofenac-d3 [1].

Stability Condition Result Key Finding
Room Temperature (24 hours) >25% loss Significant degradation occurs at ambient conditions [1].
Refrigerated Autosampler (4°C) Stable No significant degradation reported; recommended for short-term storage [1].
Freeze/Thaw Cycles Stable Stable through multiple cycles [1].
Long-Term Frozen (-35 ± 2°C, 30 days) Stable Suitable for long-term storage of stock and standard solutions [1].

Experimental Protocol for Stability Assessment

The stability data for Diclofenac was generated using the following validated HPLC method. You can adapt this protocol to establish stability profiles for this compound in your own laboratory [1].

  • Chromatographic Conditions:

    • Column: Symmetry C18 (4.6 mm × 150 mm, 3 µm or 3.5 µm particles)
    • Mobile Phase: 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65)
    • Flow Rate: 2.0 mL/min
    • Detection: UV at 210 nm
    • Injection Volume: 20 µL
    • Run Time: 2 minutes
    • Temperature: 25°C
  • Sample Preparation:

    • Stock and working standard solutions were prepared in methanol.
    • The autosampler stability was tested by comparing the analyte response (peak area) in freshly prepared solutions versus those stored in the autosampler under different temperature conditions over a defined period (e.g., 24 hours).
  • Method Validation:

    • The method was validated per ICH guidelines, confirming its specificity, accuracy (mean recovery within 90-110%), and precision (%RSD ≤ 2%), making it suitable for stability studies [1].

The workflow below summarizes the key steps for conducting an autosampler stability study based on this protocol.

Start Start Stability Study Prep Prepare Stock and Working Solutions Start->Prep Cond1 Set Autosampler Conditions: - Room Temp (e.g., 25°C) - Refrigerated (e.g., 4°C) Prep->Cond1 Inject1 Perform Initial Injection (T=0) Cond1->Inject1 Store Store Solutions in Autosampler Inject1->Store Inject2 Perform Final Injection (T=e.g., 24h) Store->Inject2 Analyze Analyze Peak Area/Height (% Change from Initial) Inject2->Analyze End Determine Stability Analyze->End

Frequently Asked Questions

Here are answers to common questions about analyte stability.

Q1: The data is for Diclofenac, not this compound. Can I rely on it? While the deuterated form (this compound) is generally more stable than its non-deuterated parent compound, this is not a guarantee. The data for Diclofenac highlights a potential risk and provides a proven experimental framework. You must conduct your own stability study for this compound using the methodology above to obtain definitive data [1].

Q2: What is the main cause of analyte degradation in an autosampler? The primary cause is prolonged exposure to the temperature of the autosampler tray. For unstable compounds, the energy provided by ambient (or higher) temperatures can drive decomposition reactions. As the Diclofenac study shows, controlling this temperature is the most effective mitigation strategy [1].

Q3: My analyte is unstable at room temperature. What should I do?

  • Use a Refrigerated Autosampler: The most direct solution. Storing samples at 4°C drastically slows degradation kinetics [1].
  • Minimize Runtime: Optimize your method for a shorter analysis time to reduce the time samples sit in the tray.
  • Prepare Fresh Standards: If a long sequence is unavoidable, prepare fresh standard solutions midway through the run to recalibrate.

Troubleshooting Stability Issues

If you suspect or confirm that this compound is unstable in your autosampler, follow this decision tree to resolve the issue.

Start Observed Degradation (Peak Tailing/Area Loss) Q1 Is your autosampler refrigerated and set to 4°C? Start->Q1 Q2 Is the total sequence runtime excessively long? Q1->Q2 Yes Act1 Enable and confirm refrigeration Q1->Act1 No Act2 Optimize method for shorter run times Q2->Act2 Yes Act3 Prepare fresh standard solutions mid-sequence for verification Q2->Act3 No Check Re-run stability test under new conditions Act1->Check Act2->Check Act3->Check End Stability Issue Resolved Check->End

References

Furofenac-d3 comparison other internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Furofenac-d3 and Potential Comparators

The table below summarizes the basic information available for this compound and lists other compounds that are commonly used as internal standards, though specific data for these alternatives was not found in the search.

Compound Name Labeled Element CAS Number Molecular Weight Reported Application
This compound [1] Deuterium (³H) 1794754-03-2 209.26 Tracer; internal standard for quantitative NMR, GC-MS, or LC-MS [1]
Diclofenac (Unlabeled) None 15307-86-5 [2] 318.14 (sodium salt) [2] Active drug substance; reference standard [2]
Other Common IS* (e.g., Diclofenac-d4) Deuterium Information not in search results Information not in search results Information not in search results

*IS: Internal Standard. The table includes Diclofenac-d4 as an example of a commonly used labeled internal standard for diclofenac analysis, though specific data for it was not found in the search results.

Key Selection Criteria for Internal Standards

When comparing internal standards like this compound to others, researchers typically evaluate the following criteria, which you can use as a framework for your own assessment [1]:

  • Structural Analogy: The internal standard should be an analog of the target analyte. This compound is a deuterated version of Furofenac, making it highly chemically similar [1].
  • Isotopic Labeling: Incorporation of stable heavy isotopes (like deuterium, carbon-13) is common. The standard should be isotopically pure and stable throughout the analytical process [1].
  • Chromatographic Behavior: The internal standard should elute close to the analyte but be resolvable by the mass spectrometer to avoid interference.
  • Mass Spectrometric Detection: It should produce a characteristic mass shift (e.g., +3 Da for this compound) that can be easily distinguished from the unlabeled analyte and other matrix components [1].

Experimental Workflow for Quantitative Analysis

The following diagram outlines a general experimental protocol for using an internal standard like this compound in quantitative bioanalysis. Note that specific parameters (e.g., exact m/z values, chromatography conditions) would need to be established and optimized in the laboratory.

start Sample Preparation sp1 1. Add Internal Standard (e.g., this compound) to Sample start->sp1 sp2 2. Protein Precipitation or Extraction sp1->sp2 sp3 3. Centrifugation & Collection of Supernatant sp2->sp3 lc Liquid Chromatography (LC) sp3->lc ms Mass Spectrometry (MS) lc->ms ms1 Ionization (e.g., ESI) ms->ms1 ms2 Mass Analysis (Detection of analyte and IS mass shift) ms1->ms2 ms3 Quantification (Peak area ratio of Analyte to IS) ms2->ms3

References

The Current Regulatory Landscape for Bioanalytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

A key development is the harmonization of global guidelines. The European Medicines Agency's (EMA) previous guideline has been superseded by the ICH M10 guideline on bioanalytical method validation, which was finalized in July 2022 [1]. This means that for many aspects, there is now a unified international standard.

While the FDA and EMA guidelines are very similar, a comparative analysis highlights some nuanced differences [2]:

  • The EMA guideline tends to describe the practical conduct of validation experiments more precisely.
  • The FDA guidance presents recommendations on reporting more comprehensively.
  • There are also differences in the suggested validation parameters and the terminology used.

Comparison of FDA and EMA Bioanalytical Method Validation Guidelines

The following table summarizes the main points of comparison between the two regulatory approaches, based on available literature. You should use this as a checklist for your own validation protocol.

Validation Parameter Typical FDA Considerations Typical EMA Considerations Application to Furofenac-D3 Method
Accuracy & Precision Acceptance criteria for precision (RSD) and accuracy (% bias) at LLOQ and within the calibration range [3]. Similar requirements for precision and accuracy, often expressed as % RSD [3]. To be established during method development for this compound.
Linearity & Range A minimum of 6 calibration standards is recommended. A correlation coefficient (r²) > 0.998 is often targeted [3]. Requires a specified range with a defined number of calibration standards. A value of r² > 0.998 is considered evidence of acceptability [3]. The calibration curve range for this compound must be defined.
Specificity/Selectivity Must demonstrate that the method can unequivocally assess the analyte in the presence of components like matrix, metabolites, etc. Evaluated to ensure no interference from excipients or other components in the matrix [3]. Must be proven against biological matrix and potential metabolites.
Limit of Quantification (LLOQ) The lowest standard with accuracy within ±20% and precision of ±20% RSD [3]. The lowest concentration with acceptable accuracy and precision (e.g., ±20% at LLOQ) [3]. To be determined experimentally for this compound.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters. Studied by evaluating the effect of small, deliberate variations in chromatographic conditions [3]. Should be tested for factors like mobile phase pH, column temperature, etc.
Stability Evaluation of analyte stability in biological matrix under specific conditions. Includes stability tests for auto-sampler, freeze-thaw cycles, and long-term storage [3]. Stability of this compound under various storage and handling conditions must be validated.

Experimental Protocol for HPLC Method Validation

Since specific data for this compound is unavailable, the following is a detailed experimental protocol for validating an HPLC method for a similar drug, Diclofenac Sodium, as outlined in a research publication [3]. You can use this as a robust template for developing and validating your own method for this compound.

1. Chromatographic Conditions

  • Column: Symmetry C18 column (4.6 mm × 150 mm, 3 μm particle size).
  • Mobile Phase: 0.05 M orthophosphoric acid (pH 2.0) and Acetonitrile in a ratio of 35:65.
  • Flow Rate: 2.0 mL/min.
  • Detection: UV detection at 210 nm.
  • Injection Volume: 20 µL.
  • Run Time: 2 minutes.
  • Temperature: 25°C.

2. Sample Preparation

  • A stock solution of the analyte is prepared in a suitable solvent like methanol.
  • Working standard solutions are prepared by serial dilution of the stock solution.
  • For analysis of dosage forms, tablets are weighed, powdered, and dissolved in solvent (e.g., methanol), followed by sonication, centrifugation, and analysis of the supernatant [3].

3. Validation Procedure The method is validated to fulfill International Conference on Harmonisation (ICH) requirements, which align with FDA and EMA expectations [3].

  • Specificity: Confirm no interference from excipients or the biological matrix at the retention time of the analyte.
  • Linearity: Prepare and analyze at least 6 concentrations of the analyte across the expected range (e.g., 10–200 µg/ml). The correlation coefficient (r²) should be >0.998.
  • Accuracy: Perform recovery studies by spiking the analyte into the matrix at three different concentrations (low, medium, high) in triplicate. Recovery should be within 90–110%.
  • Precision:
    • Intra-day Precision: Analyze six replicates of the same concentration within one day.
    • Inter-day Precision: Analyze six replicates of the same concentration over three different days.
    • The relative standard deviation (%RSD) for precision should be ≤ 2%.
  • LOD & LOQ: Calculate using the formulas LOD = 3.3 × (SD/S) and LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve.
  • Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) and assess the impact on system suitability criteria.

The workflow for the method validation process can be summarized as follows:

Start Start Method Validation Specificity Specificity/Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End

How to Proceed with this compound Validation

  • Consult Source Documents: Access the primary regulatory texts directly. The ICH M10 guideline is the definitive source for harmonized requirements [1].
  • Adapt Existing Protocols: Use the detailed HPLC protocol [3] as a starting point for this compound, adjusting parameters like the mobile phase, column, and detection wavelength as needed during method development.
  • Focus on Key Comparisons: When drafting your comparison guide, highlight the areas of divergence noted in [2], such as practical experiment conduct versus reporting completeness, as these are critical for regulatory compliance.

References

Furofenac-d3 comparison indomethacin aspirin activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Indomethacin and Aspirin

The table below summarizes the key characteristics of indomethacin and aspirin based on the available scientific data.

Feature Indomethacin Aspirin
Drug Class Nonsteroidal anti-inflammatory drug (NSAID) [1] Nonsteroidal anti-inflammatory drug (NSAID) [2]
Primary Mechanism Nonselective inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes [1] Nonselective inhibition of COX-1 and COX-2; irreversibly acetylates platelet proteins [2] [3]
FDA-Approved Uses Acute pain, rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, bursitis, gouty arthritis, patent ductus arteriosus [1] Pain, fever, inflammation, and cardiovascular protection due to antiplatelet effects [2]
Common Off-Label Uses Post-ERCP pancreatitis prophylaxis, pericarditis, preterm labor, indomethacin-responsive headaches [1] Prevention of colorectal cancer and cardiovascular events [4]
Gastric Toxicity (Preclinical) Causes damage in a dose- and age-dependent manner; significantly injures gastric mucosa in human volunteers [5] [6] Causes severe gastric mucosal injury in human volunteers; damage is dose- and age-dependent in animal models [5] [6]
Anti-Platelet Effect Reversible inhibition; short-lived effect on platelet function [3] Irreversible inhibition; prolonged effect lasting the platelet's lifespan [3]
Half-Life Approximately 7 hours (highly variable) [1] Approximately 10 hours [2]

Experimental Data and Protocols

To support the objective comparison, here are summaries of key experimental studies and their methodologies.

Study on Age-Dependent Gastric Damage in Rats

This experiment evaluated the acute gastric damage caused by different NSAIDs in rats of various ages [5] [7].

  • Objective: To evaluate the acute gastric damage caused by indomethacin, diclofenac, and aspirin in rats of different ages.
  • Protocol:
    • Subjects: 7-week-old, 25-week-old, and 1-year-old Sprague-Dawley rats.
    • Treatment: Administration of indomethacin (10, 20, or 40 mg/kg), aspirin (100 mg/kg), or a control vehicle via intragastric gavage after a 24-hour fast.
    • Measurements (24 hours post-treatment):
      • Gross Ulcer Index: Macroscopic scoring of gastric lesions (e.g., edema, hemorrhages, erosions, deep ulcers) [5].
      • Histological Index: Microscopic evaluation of mucosal damage depth [5].
      • Myeloperoxidase (MPO) Activity: Measured via ELISA kit as a marker of neutrophil infiltration into the gastric mucosa [5].
      • Cytosolic Phospholipase A2 (cPLA2): Measured by Western blotting to assess inflammation levels [5].
  • Key Findings: The gross ulcer index and damaged area increased with age for all three NSAIDs. The increases in MPO levels and cPLA2 expression were more pronounced in older rats, demonstrating that NSAID-induced gastric damage is both dose- and age-dependent [5] [7].
Gastroscopic Study in Human Volunteers

This clinical trial endoscopically evaluated the effects of various NSAIDs on the stomach lining of healthy volunteers [6].

  • Objective: To visually assess the effects of several NSAIDs, including aspirin and indomethacin, on the gastric mucosa.
  • Protocol:
    • Subjects: 40 normal volunteers divided into 8 groups of 5.
    • Treatment: Groups received either aspirin (3600 mg/day), indomethacin (100 or 150 mg/day), other NSAIDs, or a placebo for seven days.
    • Measurement: Gastroscopy with photographic documentation was performed on day one and day eight [6].
  • Key Findings:
    • Severe gastric mucosal injury occurred with aspirin and both doses of indomethacin.
    • Volunteers on indomethacin and other NSAIDs (but not aspirin) sometimes showed severe mucosal injury with no gastrointestinal symptoms, highlighting that damage can occur without warning [6].
Study on Platelet Prostaglandin Synthesis Inhibition

This research explored the fundamental difference in how aspirin and indomethacin inhibit prostaglandin synthesis in platelets [3].

  • Objective: To compare the nature of the inhibition of platelet prostaglandin synthetase by aspirin and indomethacin.
  • Protocol:
    • In Vitro: Human platelets were incubated with various concentrations of aspirin or indomethacin. The prostaglandin synthetase activity of the resulting microsomal fractions was measured.
    • In Vivo: Volunteers were given a single dose of aspirin (600 mg) or indomethacin (50 mg), and their platelet microsomal prostaglandin synthetase activity was measured over time [3].
  • Key Findings:
    • Aspirin produced a dose-related, irreversible inhibition of the enzyme.
    • Indomethacin produced little to no inhibition in the in vitro test, and its effect in volunteers was short-lived, indicating its action is reversible [3].

Visualizing the Mechanism of Action

The following diagram illustrates the shared and distinct pathways through which NSAIDs like indomethacin and aspirin exert their effects and side effects.

G NSAIDs NSAIDs (Indomethacin, Aspirin) COX Inhibition of COX-1 & COX-2 Enzymes NSAIDs->COX Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins AntiInflammatory Anti-inflammatory Analgesic Antipyretic Effects Prostaglandins->AntiInflammatory SideEffects Gastric Mucosal Injury (Reduced Protective Mucus) Prostaglandins->SideEffects Aspirin Aspirin Only Irreversible Irreversible Acetylation of Platelet COX-1 Aspirin->Irreversible AntiPlatelet Antiplatelet Effect Irreversible->AntiPlatelet

How to Locate Information on Furofenac-d3

The lack of search results for "this compound" suggests it may be a development code for a new pharmaceutical compound. Here are strategies to find information:

  • Search Specialized Databases: Query professional pharmaceutical and chemical databases like CAS SciFinder, Reaxys, or Integrity. These often contain proprietary and early-stage research data not found in general literature.
  • Check Patent Filings: Search the USPTO, WIPO, or Espacenet patent databases. A compound in development is likely to be described in patent applications, which can provide detailed chemical and experimental data.
  • Contact the Manufacturer: If you know the company developing the drug, their official website or scientific communications department may have published pre-clinical data or technical sheets.

References

Furofenac-d3 selectivity testing interfering substances

Author: Smolecule Technical Support Team. Date: February 2026

Diclofenac's Molecular Targets & Mechanisms

Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) with a well-characterized primary mechanism and several secondary targets that contribute to its overall pharmacological profile [1] [2]. The table below summarizes these key targets.

Target Type Interaction & Effect Functional Consequence
COX-1 / COX-2 Enzyme Competitive inhibition; reduces synthesis of prostaglandins (e.g., PGE2) and thromboxanes [1] [2]. Anti-inflammatory, analgesic, antipyretic effects; also causes GI and renal side effects [2].
TRPM3 Channel Ion Channel Reversible antagonism; inhibits channel activity independent of COX pathway [3]. Contributes to antinociceptive (pain-blocking) effects [3].
Kynurenine 3-Monooxygenase (KMO) Enzyme Inhibits enzyme activity; increases kynurenic acid levels [4]. Proposed novel mechanism for treating alcohol use disorder; under investigation [4].
Voltage-gated Na+ Channels Ion Channel Inhibits channel activity [3]. May contribute to local anesthetic-like effects [3].
ATP-sensitive K+ Channels Ion Channel Activates channel activity [3]. May contribute to analgesic effects [3].

Diclofenac Metabolism & Drug-Drug Interactions

Diclofenac's metabolism is a major source of variability and potential drug-drug interactions (DDIs). The following table outlines key metabolic enzymes and known interacting substances.

Category Factor Impact on Diclofenac
Primary Metabolizing Enzyme CYP2C9 Major enzyme for 4'-hydroxylation, the primary metabolic pathway [1].
Genetic Polymorphisms CYP2C9*3 and CYP2C9*13 alleles Significantly reduces the metabolism and oral clearance of diclofenac [5].
Enzyme Inhibitors (Precipitating DDIs) Sulfaphenazole, Fluvastatin, Fluvoxamine, Tranylcypromine Inhibit diclofenac metabolism, increasing its plasma concentration. Effect is weakened with CYP2C9*13 variant [5].
Contraindicated / Cautious Use Other NSAIDs, Aspirin (daily), Anticoagulants (e.g., Warfarin), Lithium, Methotrexate Increased risk of bleeding, GI ulceration, or elevated levels of the co-administered drug [2] [4].

Diclofenac's Signaling Pathways

The diagram below maps the core signaling pathways through which Diclofenac exerts its effects, integrating both its primary and secondary mechanisms of action.

G cluster_primary Primary Anti-inflammatory & Analgesic Pathway Diclofenac Diclofenac COX1_COX2 COX-1 & COX-2 Enzymes Diclofenac->COX1_COX2 Inhibits TRPM3 TRPM3 Ion Channel Diclofenac->TRPM3 Antagonizes KMO Kynurenine 3-Monooxygenase (KMO) Diclofenac->KMO Inhibits Prostaglandins Prostaglandins (PGE2, PGI2) COX1_COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1_COX2 Conversion InflammationPain Inflammation & Pain Prostaglandins->InflammationPain CalciumInflux Calcium Influx TRPM3->CalciumInflux PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates NeuropathicPain Contribution to Pain CalciumInflux->NeuropathicPain KynurenicAcid Kynurenic Acid KMO->KynurenicAcid Blocks Production Kynurenine Kynurenine Kynurenine->KMO Metabolizes Neuroprotection Potential Neuroprotection KynurenicAcid->Neuroprotection

Guidance for Furofenac-d3 Research

Since this compound is likely a deuterated analog of diclofenac designed to alter its metabolic profile, you can build upon the established knowledge of diclofenac in your experimental planning.

  • Focus on Metabolic Selectivity: The primary goal of deuterating a drug is typically to slow its metabolism by enzymes like CYP2C9 [5] [1]. Your selectivity testing should rigorously compare the metabolic stability of this compound against standard diclofenac using human liver microsomes or recombinant CYP enzymes.
  • Identify Key Interferents: Based on diclofenac's profile, your list of potentially interfering substances should include:
    • Strong CYP2C9 Inhibitors: Sulfaphenazole is a classic, selective inhibitor useful as a control [5].
    • Other CYP2C9 Substrates: Phenytoin, warfarin, and tolbutamide could compete for metabolic enzymes.
    • Common NSAID Coadministrations: Aspirin, other NSAIDs, and proton pump inhibitors.

References

Furofenac-d3 recovery comparison alternative IS

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

While direct data is unavailable, you can structure your own research and comparison using the following established framework for bioanalytical method validation. The table below outlines the core experimental data you would need to generate and compare.

Experimental Parameter Description & Measurement
Internal Standards List the IS used for comparison (e.g., Furofenac-d3, Diclofenac-d4, other structural analogs).
Extraction Recovery (%) Calculate as: (Peak area from extracted spiked sample / Peak area from non-extracted standard) × 100. Compare mean recovery for each IS.
Matrix Effect (%) Calculate as: (Peak area in presence of matrix / Peak area in pure solution) × 100. Assess for each IS and the analyte.
Accuracy (%) Measure as: (Observed concentration / Nominal concentration) × 100. Report for QC samples at low, medium, and high concentrations for each IS.
Precision (% RSD) Report the relative standard deviation for repeated measurements of QC samples (within-run and between-run) for each IS.

Detailed Experimental Protocol

To generate the data for your guide, you can follow this detailed methodology, which is standard for LC-MS/MS bioanalytical method validation [1].

  • Solution Preparation

    • Stock Solutions: Prepare separate stock solutions of Furofenac (analyte) and each internal standard (e.g., this compound, Diclofenac-d4) in a suitable solvent like methanol or acetonitrile.
    • Working Solutions: Serially dilute the stock solutions with a water-solvent mixture to create working solutions of appropriate concentrations.
    • Calibration Standards and QCs: Spike the working solutions into the blank biological matrix (e.g., plasma, urine) to prepare calibration standards and quality control (QC) samples at various concentration levels.
  • Sample Processing

    • Use a robust sample clean-up technique. For diclofenac analogs, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.
    • LLE Protocol: A typical method involves adding a known volume of internal standard working solution to a measured volume of biological sample. After vortex mixing, add an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether), shake vigorously for 10-15 minutes, and then centrifuge. Transfer the organic layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in the mobile phase for LC-MS/MS analysis.
  • LC-MS/MS Analysis

    • Chromatography: Utilize a reversed-phase C18 column. The mobile phase is often a gradient or isocratic mixture of water (with a volatile additive like 0.1% formic acid) and an organic solvent (acetonitrile or methanol).
    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific transitions (precursor ion > product ion) must be optimized for Furofenac and each internal standard for maximum sensitivity and selectivity.
  • Data Analysis and Comparison

    • Plot the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards for each internal standard to create a calibration curve.
    • Calculate the recovery, matrix effect, accuracy, and precision for each IS as defined in the table above.
    • Statistically compare the results (e.g., using ANOVA) to determine if the performance of one internal standard is significantly superior to the others.

Workflow for Recovery & Matrix Effect Evaluation

The diagram below visualizes the parallel experiments required to calculate recovery and matrix effect, which are critical for comparing internal standards.

A Spike analyte & IS into blank matrix B Extract samples A->B C Analyze via LC-MS/MS (Set A) B->C J Calculate Recovery: (Peak Area Set A / Peak Area Set B) × 100% C->J D Spike analyte & IS into post-extraction blank matrix E No extraction D->E F Analyze via LC-MS/MS (Set B) E->F F->J K Calculate Matrix Effect: (Peak Area Set B / Peak Area Set C) × 100% F->K G Spike analyte & IS into pure solvent H No extraction G->H I Analyze via LC-MS/MS (Set C) H->I I->K

References

Furofenac-d3 cost-benefit analysis

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Furofenac-d3

The search results indicate that This compound is a deuterium-labeled stable isotope of Furofenac, which is described as a new anti-inflammatory drug [1]. Deuterated compounds like this compound are primarily used in research and development as internal standards for mass spectrometry or to track the metabolism and distribution of the parent drug [1].

Specific information on its cost, efficacy, side-effect profile, or direct experimental data comparing it to other alternatives was not found in the search results.

Analytical Framework for NSAID Comparison

While data on this compound is lacking, the search results provide a robust methodological framework for evaluating established NSAIDs like diclofenac. You can adapt this framework for your analysis of this compound once data becomes available.

The table below summarizes key comparison domains and relevant metrics, based on information found for other drugs [2] [3] [4]:

Domain Comparison Metrics Experimental & Data Sources
Clinical Efficacy Pain relief (e.g., in osteoarthritis, rheumatoid arthritis); Reduction in inflammation [4] Randomized Controlled Trials (RCTs); Systematic reviews & meta-analyses [2]
Safety & Tolerability Incidence of serious GI events, major cardiovascular events, acute renal failure, hepatotoxicity [2] [4] Meta-regressions using prediction equations from literature; Post-market surveillance data [2]
Pharmacology Mechanism of Action (e.g., COX-1/COX-2 inhibition); Pharmacokinetics (absorption, half-life) [3] [4] In vitro enzyme assays; Preclinical pharmacokinetic studies
Cost-Effectiveness Drug acquisition cost; Cost of treating adverse events; Incremental cost per quality-adjusted life year (QALY) [2] Decision-analytic cost-effectiveness models [2]

Proposed Experimental Pathway for Future Evaluation

For a new compound like this compound, a multi-stage experimental protocol would be necessary to generate the data for a meaningful comparison. The diagram below outlines a potential high-level workflow.

furofenac_research_pathway start Start: this compound Evaluation p1 In Vitro Studies (COX inhibition assay) start->p1 p2 Preclinical In Vivo Studies (Animal models of inflammation/pain) p1->p2 p3 Human Clinical Trials (Phase I-III: Safety & Efficacy) p2->p3 p4 Health Economic Analysis (Cost-effectiveness model) p3->p4 result Comprehensive Cost-Benefit Profile p4->result

How to Proceed Without Sufficient Data

Given the current data gap, here are practical steps you can take to advance your research:

  • Contact Suppliers Directly: The search results identified Pharmaffiliates as a supplier of this compound [1]. You can inquire with them directly for detailed technical data sheets, certificate of analysis, or any unpublished research data.
  • Explore Scientific Databases: Conduct a targeted search on specialized platforms like PubMed, Google Scholar, and patent databases using keywords like "Furofenac," "SAS 650," and "deuterated anti-inflammatory drug" to find primary research articles.
  • Leverage Known Analogues: Initially, use the parent compound Diclofenac as a well-established benchmark for efficacy (COX inhibition, pain relief) and safety (GI, CV, renal risks) in your analytical framework [2] [3] [4]. This provides a reference point until specific data on this compound is available.

References

Furofenac-d3 performance different mass spectrometers

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrometric Analysis of Diclofenac

Although data for Furofenac-d3 (a deuterated internal standard) is not available, the methodologies for analyzing Diclofenac are well-established and directly relevant, as the performance of the internal standard is intrinsically linked to the analysis of the target analyte.

The table below summarizes key parameters from validated methods for determining Diclofenac in various matrices using different mass spectrometers.

MS Instrument Type Analytical Technique Key Performance Metrics Application Context
Triple Quadrupole (QqQ) [1] [2] UPLC-MS/MS / UHPLC-QqQ-MS/MS LLOQ: 0.5 - 80 ng/mL [1] [2]; Linearity: 0.5-500 ng/mL [2]; Analysis Time: <10 min [2] Rabbit plasma [1], Post-mortem human samples (blood, tissues) [2]
Time-of-Flight (TOF) [3] LC-TripleTOF with SWATH High-resolution, accurate-mass (HR/AM); comprehensive data acquisition from a single injection [3] Untargeted screening, metabolite identification [3]
Orbitrap [3] LC-Orbitrap (e.g., Exploris 480) Resolution: >240,000 FWHM; sub-ppm mass accuracy for definitive compound ID [3] Identifying isobaric compounds, advanced research [3]

A study directly comparing HPLC-UV and HPLC-MS for Diclofenac analysis in microdialysis samples concluded that MS detection was clearly superior, offering more selective detection, increased sensitivity, and shorter run times, while the UV method produced false results in biological matrices [4].

Experimental Protocols for Method Comparison

To generate a performance comparison for this compound, you would typically design a study based on standard bioanalytical method validation guidelines. The core experimental workflow can be visualized as follows:

start Study Design step1 1. Sample Preparation (Protein Precipitation, LLE) start->step1 step2 2. Chromatographic Separation (UPLC/UHPLC C18 column) step1->step2 step3 3. Mass Spectrometric Detection (MRM for QqQ, Full mass/HRAM for TOF/Orbitrap) step2->step3 step4 4. Data Analysis & Validation step3->step4 end Performance Comparison Report step4->end

The detailed methodologies for key experiments would include:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically prepared using protein precipitation with acetonitrile [1] or liquid-liquid extraction [2]. The internal standard (e.g., Diclofenac-d4) is added to the samples before processing to correct for variability [2].
  • Chromatographic Separation: This is crucial for resolving the analyte from matrix interferences. A common approach uses:
    • Column: UPLC BEH Phenyl C18 (1.7 µm, 2.1 × 50 mm) [1] or Kinetex XB-C18 (2.6 µm, 100 × 2.1 mm) [2].
    • Mobile Phase: A gradient of water (with 0.1% formic acid or pH 3.5) and acetonitrile (with 0.1% acetic acid) [1] or methanol [2].
    • Flow Rate: 0.2 - 0.3 mL/min [1] [2].
  • Mass Spectrometric Detection & Data Acquisition:
    • For Triple Quadrupoles (QqQ): The method would use Multiple Reaction Monitoring (MRM). For a compound like this compound, you would optimize the MS parameters to find a specific precursor ion → product ion transition. The analysis is performed in positive electrospray ionization (ESI+) mode [1] [2].
    • For High-Resolution Instruments (TOF/Orbitrap): The method would involve full mass scans at high resolution and accuracy. Data-dependent MS/MS (ddMS2) could be triggered to obtain fragmentation spectra for confirmation [3].

How to Proceed with Your Comparison

Since a direct, published comparison for this compound is unavailable, here are practical steps you can take:

  • Define Your Application's Needs: Your choice of instrument should be guided by your specific goals [3]. A triple quadrupole (QqQ) is ideal for sensitive, high-throughput quantification of target analytes. An Orbitrap or TripleTOF system is better suited for untargeted screening, metabolite discovery, or when the highest level of specificity is required [3].
  • Consult Instrument Manufacturers: Reach out to the application support teams at leading MS companies (e.g., Thermo Fisher Scientific, Sciex, Agilent, Waters). They often have application laboratories that can provide performance data or demonstrate analyses on their latest platforms.
  • Review Literature on Analogous Compounds: Search for method papers on other deuterated internal standards for NSAIDs or drugs with similar chemical properties. The performance trends will be highly comparable.

References

Furofenac-d3 cyclooxygenase inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Diclofenac COX Inhibition Profile

The tables below summarize the key inhibitory data for Diclofenac, which is a well-established non-steroidal anti-inflammatory drug (NSAID). Furofenac-d3 is a deuterated form of Diclofenac; deuterium is often incorporated to alter a drug's metabolism and pharmacokinetics rather than its primary pharmacological activity [1]. Therefore, the COX inhibition data for Diclofenac is the best available proxy for understanding this compound's expected direct enzyme interaction.

Table 1: Quantitative COX Inhibition Parameters for Diclofenac

Parameter COX-1 Inhibition COX-2 Inhibition Notes
IC₅₀ (Whole Blood Assay) 87.07 ± 55.24 ng/mL (at steady state) [2] Information missing Half-maximal inhibitory concentration; value for COX-1 is at steady state.
Inhibition Rate at Cmax (Oral/Suppository) >80% [3] Nearly 100% [3] Cmax: Maximum plasma concentration.
Inhibition Rate at Cmax (Transdermal) <80% [3] >80% [3] Transdermal formulation shows lower systemic concentration.
COX-2 Selectivity Ratio - - Inhibits COX-2 with greater potency than COX-1, but is not considered a highly selective COX-2 inhibitor [4] [1].

Table 2: Comparative COX Inhibition with Other Common NSAIDs

NSAID COX-1 Inhibition (at clinical dose Cmax) COX-2 Inhibition (at clinical dose Cmax) Key Differentiator
Diclofenac >80% (Oral/Suppository) [3] Nearly 100% (Oral/Suppository) [3] Potent, non-selective inhibitor with relatively higher affinity for COX-2 [1].
Meloxicam Information missing Information missing Preferentially inhibits COX-2; less potent than Diclofenac in inhibiting COX-1 (Thromboxane B2 generation) [2].
Celecoxib Information missing >50% (100mg dose) [3] Selective COX-2 inhibitor [5].
Ibuprofen Information missing >50% [3] Non-selective COX inhibitor [5].

Experimental Protocols for COX Inhibition

For researchers looking to conduct comparative studies, here are standard experimental methodologies for evaluating COX inhibition, as referenced in the literature.

  • 1. Human Whole Blood Assay [3] [2] This ex vivo method is considered clinically relevant for assessing the potency and selectivity of NSAIDs.

    • COX-1 Activity Measurement: Collect blood without anticoagulant. Add the drug (e.g., Diclofenac) to the blood and allow it to clot at 37°C for 1 hour. During clotting, platelets are activated, generating COX-1-derived Thromboxane B2 (TXB2). The supernatant serum is collected after centrifugation, and TXB2 levels are quantified by ELISA. The percentage inhibition is calculated relative to a vehicle control [3] [2].
    • COX-2 Activity Measurement: Collect blood in heparinized tubes. Add the drug and the COX-2 inducer lipopolysaccharide (LPS). Incubate the blood at 37°C for 24 hours. The plasma is then collected, and the level of Prostaglandin E2 (PGE2) is measured by ELISA as an indicator of COX-2 activity [3].
  • 2. In Vitro Cell-Based Assay using Advanced Models [6] [7] The use of human pluripotent stem cell (hPSC)-derived intestinal organoids represents a more physiologically relevant in vitro model.

    • Cell Culture: Use mature intestinal organoids or monolayer-differentiated intestinal epithelial cells (IECs) [7].
    • Treatment: Expose the organoids/cells to a range of drug concentrations (e.g., 1–100 μM for Diclofenac) for a specified period [7].
    • Readout: Quantify the production of prostaglandins (like PGE2) in the culture supernatant using ELISA. Downstream cytokine responses or gene expression of COX enzymes can also be analyzed via qRT-PCR or multiplex bead arrays [6] [7].

COX Inhibition Signaling Pathway

The following diagram illustrates the core mechanism of action for non-selective COX inhibitors like Diclofenac and this compound, showing how they interrupt the inflammatory signaling cascade.

G CellMembrane Cell Membrane (Phospholipids) ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 Enzyme (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) Inflammation Inflammatory Response Pain · Fever · Inflammation Prostaglandins->Inflammation COX1->Prostaglandins Synthesis COX2->Prostaglandins Synthesis Inhibitor Diclofenac/Furofenac-d3 (Non-selective COX Inhibitor) Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Research Implications and Data Gap

The provided data and mechanisms for Diclofenac are crucial for understanding this compound. The primary research implication for a deuterated drug like this compound is not a change in its direct interaction with the COX enzyme (its pharmacodynamics), but rather an alteration in its pharmacokinetics [1]. Deuterium can slow down the metabolism of a drug by certain enzymes, potentially leading to:

  • A longer half-life in the body.
  • A modified plasma concentration profile (e.g., a lower Cmax but more sustained exposure).
  • Possibly, an altered balance between efficacy and side effects, as suggested by the different profiles of oral versus transdermal Diclofenac formulations [3].

To address the current lack of specific data on this compound, I suggest the following steps:

  • Search for Deuterated Analogs: Conduct a targeted search in scientific databases (e.g., SciFinder, Reaxys) for "deuterated diclofenac" or "diclofenac d3".
  • Consult Patent Literature: Investigate patent databases (e.g., USPTO, Google Patents) for the developers of this compound, as these documents often contain crucial experimental data.
  • Contact Suppliers Directly: Reach out to chemical suppliers or pharmaceutical companies that list this compound in their catalogs to request analytical data or technical reports.

References

Furofenac-d3 platelet MDA production inhibition

Author: Smolecule Technical Support Team. Date: February 2026

NSAID Mechanisms and Platelet Function

The inhibition of platelet function by NSAIDs primarily occurs through the blockade of the cyclooxygenase (COX) pathway. The table below summarizes the key mechanisms of common NSAIDs based on current literature:

Drug Name Primary Mechanism on Platelets Key Experimental Findings Relevance to Lipid Peroxidation/MDA
Aspirin Irreversible acetylation of COX-1, inhibiting thromboxane A2 (TxA2) production [1]. Inhibits TxA2 production for platelet lifespan; alters platelet lipidome, blocking ~50% of thrombin-induced lipid species formation [1]. Suggests COX-1 crucial for activation-dependent lipid changes; direct MDA data not available.
Diclofenac Reversible inhibition of COX-1 and COX-2; other proposed mechanisms include inhibition of thromboxane-prostanoid receptor and arachidonic acid release [2] [3]. Induces apoptosis in cancer cell lines (e.g., Hep-G2, HT29); increases mitochondrial membrane potential, suggesting extrinsic apoptosis [2]. Evidence of ROS increase in other cell types; direct platelet MDA data not available.
Ibuprofen Reversible inhibition of COX-1, blocking AA access to the active site [1]. Reversible antiplatelet effect; induces reversible cell injury and apoptosis in cholangiocarcinoma cell lines [4]. Associated with apoptosis; direct measurement of platelet MDA not available.

The Arachidonic Acid Pathway and Potential for MDA Formation

Malondialdehyde (MDA) is a recognized biomarker for lipid peroxidation, a process that can be influenced by reactive oxygen species (ROS). While the searched literature does not directly link NSAID action to platelet MDA production, the arachidonic acid (AA) metabolism pathway is a potential source.

The diagram below illustrates the standard AA pathway in platelets and hypothesizes a potential link to MDA production, which could be a focus for investigating compounds like Furofenac-d3.

AA Arachidonic Acid (AA) (released from membrane phospholipids) COX Cyclooxygenase (COX) AA->COX HPETE Hydroperoxyeicosatetraenoic Acids (HPETEs) AA->HPETE 12-Lipoxygenase PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TxA2 Thromboxane A2 (TxA2) (Promotes Aggregation) PGH2->TxA2 MDA Malondialdehyde (MDA) (Lipid Peroxidation Biomarker?) HPETE->MDA Theoretical Link ROS Reactive Oxygen Species (ROS) (Can be induced by cellular stress) ROS->MDA Polyunsaturated Fatty Acid Peroxidation NSAIDs NSAIDs (e.g., Aspirin, Diclofenac, Ibuprofen) NSAIDs->COX Inhibits

This diagram shows that the primary established action of NSAIDs is the inhibition of the COX enzyme. The potential connection between the lipoxygenase pathway products (HPETEs) and MDA formation is a theoretical link that may be relevant to your research on this compound.

Suggested Research Strategies

  • Refine your search strategy: Use specialized scientific databases like Scopus, PubMed, and Google Scholar with targeted queries such as "this compound platelet," "this compound malondialdehyde," or "deuterated diclofenac metabolites platelet inhibition."
  • Investigate the parent compound: Research the effects of the non-deuterated parent compound, Furofenac. Understanding its baseline pharmacological profile can provide strong clues about what to expect from the deuterated version.
  • Explore related biomarkers: Broaden your search to include other markers of oxidative stress in platelets, such as 8-iso-prostaglandin F2α or hydroxyeicosatetraenoic acids (HETEs), which are more directly linked to the AA pathway [1].

References

×

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.113124542 Da

Monoisotopic Mass

209.113124542 Da

Heavy Atom Count

15

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